Product packaging for Hypidone hydrochloride(Cat. No.:)

Hypidone hydrochloride

Numéro de catalogue: B10775583
Poids moléculaire: 334.8 g/mol
Clé InChI: OXILSFMNCPZGAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hypidone hydrochloride is a useful research compound. Its molecular formula is C18H23ClN2O2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23ClN2O2 B10775583 Hypidone hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2.ClH/c21-17-8-4-5-11-20(17)15-18(22)9-12-19(13-10-18)14-16-6-2-1-3-7-16;/h1-8,11,22H,9-10,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXILSFMNCPZGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CC=CC2=O)O)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Multifaceted Mechanism of Action of Hypidone Hydrochloride (YL-0919): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel investigational antidepressant agent demonstrating a rapid onset of action and a promising safety profile in preclinical and early clinical studies. Its complex and multifaceted mechanism of action distinguishes it from currently available antidepressants. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic effects of this compound, with a focus on its interactions with key neurotransmitter systems and its influence on downstream signaling pathways critical for neuroplasticity and mood regulation. Quantitative data are summarized in structured tables for clarity, and detailed experimental methodologies are provided for key cited experiments. Visual diagrams of signaling pathways and experimental workflows are presented to facilitate a deeper understanding of its core pharmacological activities.

Core Pharmacological Profile: A Multi-Target Engagement

This compound exerts its antidepressant effects through a unique combination of activities on multiple key targets within the central nervous system. It is characterized as a serotonin (B10506) reuptake inhibitor, a partial agonist of the 5-HT1A receptor, a full agonist of the 5-HT6 receptor, and an agonist of the sigma-1 receptor.[1][2][3] This multi-target engagement is believed to contribute to its rapid antidepressant effects and potential for enhanced efficacy.

Quantitative Analysis of Receptor and Transporter Interactions

The affinity and functional activity of this compound at its primary targets have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Receptor and Transporter Binding Affinities (Ki)

TargetSpeciesKi (nM)Reference
5-HT1A ReceptorRat0.19[1][4]
Serotonin Transporter (SERT)Rat0.72[1][5]
Norepinephrine Transporter (NET)Rat650[1]
Dopamine Transporter (DAT)Rat2652[1]

Table 2: Functional Activity at Serotonergic Targets

TargetAssayParameterValueReference
Serotonin Transporter (SERT)[3H]-5-HT uptake inhibition (rat cerebral cortical synaptosomes)IC501.78 nM[1][4]
Serotonin Transporter (SERT)[3H]-5-HT uptake inhibition (HEK293 cells expressing hSERT)IC501.93 nM[1][5]
5-HT1A Receptor[35S]-GTPγS binding (rat hippocampus)EC501.20 nM[5]
5-HT1A Receptor[35S]-GTPγS binding (rat hippocampus)Emax85.11% (relative to 8-OH-DPAT)[5]
5-HT1A ReceptorForskolin-stimulated cAMP formation inhibitionIC50~23.9 nM[1]
5-HT6 ReceptorFunctional AssaysActivityFull Agonist[2][3]

Table 3: Activity at Sigma-1 Receptor

TargetActivityEvidenceReference
Sigma-1 ReceptorAgonistMolecular docking, radioligand binding, and functional experiments[6]

Downstream Signaling Pathways: Orchestrating Neuroplasticity

A significant component of this compound's mechanism of action involves the modulation of intracellular signaling pathways that are crucial for synaptic plasticity and neuronal survival. The activation of the Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (B549165) (mTOR) signaling pathways appears to be a central element in its rapid antidepressant effects.

The BDNF-mTOR Signaling Cascade

Studies have shown that this compound treatment leads to an upregulation of BDNF and phosphorylated mTOR (pmTOR) in the hippocampus and prefrontal cortex.[7] This activation is believed to promote synaptogenesis and reverse the synaptic deficits induced by chronic stress. The mTOR-specific inhibitor rapamycin has been shown to reverse the behavioral and protein expression changes induced by this compound, confirming the critical role of this pathway.[7]

BDNF_mTOR_Pathway YL0919 This compound (YL-0919) Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonist BDNF BDNF (Brain-Derived Neurotrophic Factor) Sigma1R->BDNF Upregulation TrkB TrkB Receptor BDNF->TrkB Activation PI3K_Akt PI3K-Akt Pathway TrkB->PI3K_Akt mTOR mTOR Signaling PI3K_Akt->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Rapid Antidepressant Effects Synaptogenesis->Antidepressant

Caption: this compound's activation of the BDNF-mTOR signaling pathway.

Modulation of Neuronal Excitability in the Prefrontal Cortex

This compound has been shown to enhance the excitability of the medial prefrontal cortex (mPFC) through a novel mechanism of neural disinhibition.[2] This effect is primarily mediated by its partial agonist activity at 5-HT1A receptors located on GABAergic interneurons.

By activating these presynaptic 5-HT1A autoreceptors, this compound inhibits the firing of GABAergic neurons.[2] This reduction in GABA release disinhibits pyramidal neurons in the mPFC, leading to their increased excitability. This neurophysiological effect is believed to contribute to its rapid antidepressant action.[2]

Neuronal_Disinhibition YL0919 This compound (YL-0919) HT1A_GABA 5-HT1A Receptor (on GABAergic Neuron) YL0919->HT1A_GABA Partial Agonist GABA_Neuron GABAergic Interneuron HT1A_GABA->GABA_Neuron Inhibition Pyramidal_Neuron mPFC Pyramidal Neuron GABA_Neuron->Pyramidal_Neuron Inhibition Increased_Excitability Increased Neuronal Excitability Pyramidal_Neuron->Increased_Excitability Western_Blot_Workflow start Start tissue Tissue Homogenization (Hippocampus/PFC) start->tissue protein_quant Protein Quantification (BCA Assay) tissue->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer immunoblot Immunoblotting with Primary & Secondary Antibodies transfer->immunoblot detection Chemiluminescence Detection immunoblot->detection quantification Densitometry & Normalization detection->quantification end End quantification->end

References

YL-0919: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YL-0919, also known as hypidone hydrochloride, is a novel psychoactive compound with a multimodal mechanism of action, primarily targeting the serotonergic system. It has demonstrated significant potential as a fast-acting antidepressant and anxiolytic in preclinical studies. This technical guide provides a comprehensive overview of the pharmacology and currently available toxicological information on YL-0919, with a focus on its mechanism of action, efficacy in animal models, and the signaling pathways it modulates. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding.

Introduction

YL-0919 is a novel drug candidate that has been identified as a dual 5-HT1A receptor partial agonist and a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][2] More recent research has also characterized it as a sigma-1 receptor agonist, contributing to its unique pharmacological profile.[3][4] These combined actions are thought to underlie its rapid-onset antidepressant and anxiolytic effects observed in various animal models, potentially offering a significant advantage over traditional antidepressants that have a delayed onset of action.[5][6] This document serves as an in-depth technical resource on the pharmacology and toxicology of YL-0919.

Pharmacology

Mechanism of Action

YL-0919's primary mechanism of action involves the modulation of the serotonergic system through two main targets:

  • Serotonin Transporter (SERT): YL-0919 acts as a potent inhibitor of SERT, blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability to bind to postsynaptic receptors.[1]

  • 5-HT1A Receptor: It functions as a partial agonist at the 5-HT1A receptor.[1][5] This interaction is crucial for its therapeutic effects, as demonstrated by the blockade of its antidepressant-like effects by the 5-HT1A receptor antagonist WAY-100635.[2]

  • Sigma-1 Receptor: YL-0919 has been identified as a selective sigma-1 receptor agonist.[4][7] This activity is believed to contribute to its neuroprotective and procognitive effects, potentially through the modulation of neuroplasticity.[3][4]

In Vitro Pharmacology

The in vitro pharmacological profile of YL-0919 has been characterized through various binding and functional assays.

ParameterValueSpecies/SystemReference
Binding Affinity (Ki)
Serotonin Transporter (SERT)0.72 ± 0.10 nmol/LRat Cortical Tissue[1]
5-HT1A Receptor0.19 ± 0.02 nmol/LRat Cortical Tissue[1]
Functional Activity
5-HT Uptake Inhibition (IC50)1.93 ± 0.18 nmol/LhSERT-transfected HEK293 cells[1]
1.78 ± 0.34 nmol/LRat Frontal Cortex[1]
5-HT1A Receptor Agonism (EC50)1.20 ± 0.21 nmol/LRat Hippocampus ([35S]-GTPγS binding)[1]
5-HT1A Receptor Efficacy (Emax)85.11% ± 9.70%Rat Hippocampus ([35S]-GTPγS binding)[1]
In Vivo Pharmacology: Preclinical Efficacy

YL-0919 has demonstrated robust antidepressant and anxiolytic-like effects in a variety of rodent and primate behavioral models.

Behavioral TestSpeciesDoses TestedKey FindingsReference
Antidepressant-like Effects
Tail Suspension Test (TST)Mice0.625 - 5.0 mg/kg, p.o.Reduced immobility time.[2]
Forced Swim Test (FST)Mice, Rats1.25, 2.5, 5.0 mg/kg, p.o.Reduced immobility time.[2]
Chronic Unpredictable Stress (CUS)Rats1.25, 2.5 mg/kg/day, p.o.Reversed deficits in sucrose (B13894) preference and locomotor activity.[1][2]
Learned HelplessnessRats0.625, 1.25 mg/kg/day, p.o.Decreased the number of escape failures.[8]
Chronic Unpredictable Stress (CUS)Monkeys1.2 mg/kg/day, i.g.Faster onset of antidepressant effects compared to fluoxetine.[9][10]
Anxiolytic-like Effects
Elevated Plus-Maze (EPM)Rats1.25, 2.5 mg/kg, p.o.Increased time spent and entries into open arms.[1]
Novelty-Suppressed Feeding Test (NSFT)Rats1.25, 2.5 mg/kg, p.o.Decreased latency to feed.[1]
Vogel Conflict TestRatsNot specifiedExhibited anxiolytic effects.[5]
Pharmacokinetics

A sensitive and robust ultra HPLC-MS/MS method has been developed for the quantification of YL-0919 in human plasma, facilitating its pharmacokinetic evaluation in clinical studies.[11] While detailed pharmacokinetic parameters from preclinical studies are not extensively published in the reviewed literature, the compound has shown favorable exposure and a prolonged half-life following oral administration in rats.[8]

Signaling Pathways

The therapeutic effects of YL-0919 are mediated by its influence on intracellular signaling cascades that regulate neuroplasticity and neuronal survival. The Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways are key mediators of its action.[4][6]

YL0919_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL-0919 YL-0919 SERT SERT YL-0919->SERT Inhibits HT1A 5-HT1A R YL-0919->HT1A Activates Sigma1R Sigma-1 R YL-0919->Sigma1R Activates AC Adenylyl Cyclase HT1A->AC Inhibits BDNF BDNF Sigma1R->BDNF Potentiates Release cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene BDNF_Gene->BDNF TrkB TrkB BDNF->TrkB PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis

Caption: Proposed signaling pathway of YL-0919.

Toxicology

Detailed quantitative toxicological data for YL-0919, such as LD50 values and findings from repeated-dose toxicity studies (NOAELs), are not extensively available in the public domain based on the conducted literature search. Preclinical studies have generally reported a favorable safety profile at therapeutically relevant doses, with one study noting that YL-0919 did not result in a marked inhibition of sexual function in rats, a common side effect of SSRIs.[5] However, a comprehensive toxicological profile, including genotoxicity and safety pharmacology data, is not yet publicly documented.

Key Experimental Protocols

In Vitro Assays

This assay measures the functional activation of G-protein coupled receptors.

  • Tissue Preparation: Rat hippocampal membranes are prepared and homogenized in a buffer.

  • Incubation: Membranes are incubated with [35S]-GTPγS, GDP, and varying concentrations of YL-0919 in an assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).

  • Reaction Termination: The reaction is stopped by rapid filtration through glass fiber filters.

  • Detection: Radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS. EC50 and Emax values are calculated from concentration-response curves.

This assay quantifies the inhibition of serotonin reuptake.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human SERT (hSERT) are cultured to confluence.

  • Assay Procedure:

    • Cells are washed and pre-incubated with assay buffer.

    • Varying concentrations of YL-0919 are added.

    • [3H]-Serotonin is added to initiate the uptake.

    • Uptake is terminated by washing with ice-cold buffer.

  • Detection: Intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from the concentration-inhibition curves.

In Vivo Behavioral Models

This model is used to induce depressive-like behaviors.

  • Stress Regimen: For 4-5 weeks, rats are subjected to a variable sequence of mild stressors, such as:

    • Stroboscopic illumination

    • Tilted cage (45°)

    • Food and water deprivation

    • Damp bedding

    • Forced swimming in cold water

    • Reversal of light/dark cycle

  • Drug Administration: YL-0919 or vehicle is administered orally during the final 2-3 weeks of the stress period.

  • Behavioral Assessment: Depressive-like behaviors are assessed using tests like the Sucrose Preference Test (anhedonia) and the Open Field Test (locomotor activity).

CUS_Workflow Start Acclimatization (1 week) CUS Chronic Unpredictable Stress (4-5 weeks) Start->CUS Drug_Admin Drug Administration (YL-0919 or Vehicle) (during last 2-3 weeks of CUS) CUS->Drug_Admin Behavioral_Tests Behavioral Assessments (e.g., Sucrose Preference Test, Open Field Test) Drug_Admin->Behavioral_Tests Biochemical_Analysis Biochemical/Molecular Analysis (e.g., Corticosterone levels, BDNF expression) Behavioral_Tests->Biochemical_Analysis

Caption: Experimental workflow for the Chronic Unpredictable Stress model.

This test assesses anxiety-like behavior.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor. For rats, the arms are typically 50 cm long and 10 cm wide, with 40-50 cm high walls for the closed arms.

  • Procedure:

    • The rat is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for a 5-minute session.

    • Behavior is recorded by a video camera.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

Conclusion

YL-0919 is a promising novel antidepressant and anxiolytic agent with a unique multimodal mechanism of action targeting SERT, 5-HT1A receptors, and sigma-1 receptors. Preclinical studies have consistently demonstrated its efficacy in rodent and primate models, often with a faster onset of action compared to traditional SSRIs. Its ability to modulate the BDNF-mTOR signaling pathway highlights its potential to induce neuroplastic changes that may underlie its therapeutic effects. While the publicly available toxicological data is limited, initial findings suggest a favorable safety profile at effective doses. Further research, particularly comprehensive toxicology and safety pharmacology studies, will be crucial for its continued clinical development. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development interested in YL-0919.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Hypidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypidone hydrochloride, also identified by the developmental code YL-0919, is a novel investigational antidepressant agent with a multimodal serotonergic mechanism of action.[1] It is currently under development for the treatment of major depressive disorder.[2] This document provides a comprehensive technical overview of the synthesis, chemical properties, and pharmacological profile of this compound, designed to be a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties of this compound

This compound is a white to off-white solid powder.[1] Key physicochemical properties are summarized in the table below.

Physicochemical Data
PropertyValueReference(s)
IUPAC Name 1-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]pyridin-2-one;hydrochloride[2]
Synonyms YL-0919, YL0919[2]
Molecular Formula C₁₈H₂₃ClN₂O₂[2]
Molar Mass 334.84 g/mol [3]
CAS Number 1339058-04-6 (hydrochloride salt)[2]
Purity ≥99%[4]
Solubility Soluble in DMSO (≥ 30 mg/mL)[3]

Synthesis of this compound

Synthesis Pathway

The synthesis of this compound likely proceeds through a multi-step pathway, commencing with commercially available starting materials. A plausible synthetic scheme is depicted below.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Formation 1-benzyl-4-piperidone 1-benzyl-4-piperidone Epoxide Intermediate Epoxide Intermediate 1-benzyl-4-piperidone->Epoxide Intermediate Epoxidation Trimethylsulfoxonium (B8643921) iodide Trimethylsulfoxonium iodide Hypidone (Free Base) Hypidone (Free Base) Epoxide Intermediate->Hypidone (Free Base) Nucleophilic Ring Opening (with 2-hydroxypyridine) This compound This compound Hypidone (Free Base)->this compound Salt Formation (HCl)

Caption: Plausible synthesis workflow for this compound.

Experimental Protocols

The following protocols are based on general synthetic methodologies for similar chemical transformations and should be considered illustrative.

Step 1: Epoxidation of 1-benzyl-4-piperidone

  • To a stirred solution of 1-benzyl-4-piperidone and trimethylsulfoxonium iodide in a suitable aprotic solvent (e.g., DMSO or a mixture of toluene (B28343) and DMSO), a strong base such as sodium hydride or potassium tert-butoxide is added portion-wise at a controlled temperature. The reaction mixture is stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with water and the product, an epoxide intermediate, is extracted with an organic solvent.

Step 2: Nucleophilic Ring Opening

  • To a solution of the epoxide intermediate in an anhydrous polar aprotic solvent such as DMF, 2-hydroxypyridine (B17775) and a strong base (e.g., sodium hydride) are added. The mixture is heated to facilitate the reaction. After completion, the reaction is cooled, quenched, and the crude product (Hypidone free base) is extracted and purified, typically by column chromatography.

Step 3: Hydrochloride Salt Formation

  • The purified Hypidone free base is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate). A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Pharmacological Properties

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist at the 5-HT₁ₐ receptor.[5][6] Some evidence also points to its activity as a 5-HT₆ receptor agonist.[1] This multi-target profile is hypothesized to contribute to its antidepressant efficacy, potentially with a faster onset of action and an improved side-effect profile compared to traditional SSRIs.

Hypidone Hypidone Hydrochloride SERT Serotonin Transporter (SERT) Hypidone->SERT Inhibition HT1A 5-HT1A Receptor Hypidone->HT1A Partial Agonism HT6 5-HT6 Receptor Hypidone->HT6 Agonism Increase5HT Increased Synaptic Serotonin SERT->Increase5HT ModulateSignaling Modulation of Downstream Signaling HT1A->ModulateSignaling HT6->ModulateSignaling AntidepressantEffect Antidepressant Effect Increase5HT->AntidepressantEffect ModulateSignaling->AntidepressantEffect

Caption: Signaling pathways influenced by this compound.

In Vitro Pharmacological Data

The binding affinities and functional activities of this compound have been characterized in various in vitro assays.

TargetAssay TypeValue (nM)Reference(s)
5-HT₁ₐ Receptor Binding Affinity (Kᵢ)0.19[6]
Serotonin Transporter (SERT) Binding Affinity (Kᵢ)0.72[6]
Norepinephrine Transporter (NET) Binding Affinity (Kᵢ)650[6]
Dopamine Transporter (DAT) Binding Affinity (Kᵢ)2652[6]
SERT [³H]-5-HT Uptake Inhibition (IC₅₀) in rat synaptosomes1.78[6]
SERT [³H]-5-HT Uptake Inhibition (IC₅₀) in HEK293 cells1.93[6]
5-HT₁ₐ Receptor cAMP Formation Inhibition (IC₅₀)~23.9[6]

Experimental Methodologies

A variety of standard and specialized experimental protocols have been employed to characterize this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Kᵢ) of this compound for various receptors and transporters.

  • General Protocol:

    • Prepare cell membrane homogenates from tissues or cells expressing the target of interest.

    • Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate Kᵢ values from the IC₅₀ values using the Cheng-Prusoff equation.

Monoamine Uptake Assays
  • Objective: To measure the functional potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

  • General Protocol:

    • Prepare synaptosomes from rat brain tissue or use HEK293 cells stably expressing the human serotonin transporter (hSERT).

    • Pre-incubate the synaptosomes or cells with various concentrations of this compound.

    • Initiate uptake by adding [³H]-serotonin.

    • Terminate the uptake after a short incubation period by rapid filtration and washing.

    • Measure the radioactivity retained by the synaptosomes or cells.

    • Determine the IC₅₀ value from the concentration-response curve.

In Vivo Behavioral Models
  • Forced Swim Test (FST) and Tail Suspension Test (TST): These are common screening models for antidepressant activity in rodents. The duration of immobility is measured, with a reduction indicating a potential antidepressant effect.

  • Chronic Unpredictable Stress (CUS): This is a more translationally relevant model where animals are exposed to a series of mild, unpredictable stressors for several weeks to induce a depressive-like state. The efficacy of this compound is then assessed on various behavioral measures, such as anhedonia (sucrose preference test) and anxiety-like behaviors.[4]

This technical guide provides a summary of the available information on the synthesis and chemical properties of this compound. For more detailed experimental procedures and data, readers are encouraged to consult the primary scientific literature and patent filings.

References

Hypidone Hydrochloride: A Multifaceted 5-HT1A Partial Agonist for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (developmental code name YL-0919) is a novel, orally active small-molecule compound under investigation for the treatment of major depressive disorder and other neurological conditions.[1][2] It exhibits a complex pharmacological profile, acting primarily as a potent partial agonist of the serotonin (B10506) 1A (5-HT1A) receptor and a selective serotonin reuptake inhibitor (SSRI).[3][4] Furthermore, emerging evidence suggests its activity as a 5-HT6 receptor full agonist and a sigma-1 receptor agonist, contributing to its unique therapeutic potential.[1][5][6][7][8][9] This technical guide provides a comprehensive overview of the core pharmacology of this compound with a focus on its 5-HT1A partial agonism, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Pharmacological Profile

This compound's primary mechanism of action involves a dual engagement of the serotonergic system. It demonstrates high affinity for the 5-HT1A receptor, where it acts as a partial agonist, and for the serotonin transporter (SERT), where it functions as a potent inhibitor.[10][11] This dual action is believed to contribute to a faster onset of antidepressant effects compared to traditional SSRIs.[7][12][13]

Quantitative Pharmacological Data

The binding affinities and functional potencies of this compound at its primary targets have been characterized in various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: Receptor and Transporter Binding Affinities of this compound

TargetRadioligandTissue/Cell LineKᵢ (nM)Reference
5-HT₁ₐ Receptor[³H]8-OH-DPATRat Hippocampal Membranes0.19[10][11]
Serotonin Transporter (SERT)[³H]CitalopramRat Cortical Membranes0.72[11]
Norepinephrine Transporter (NET)[³H]NisoxetineRat Cortical Membranes650[11]
Dopamine Transporter (DAT)[³H]WIN 35,428Rat Striatal Membranes2652[11]

Table 2: Functional Activity of this compound

AssayCell Line/TissueParameterValue (nM)Reference
[³H]-5-HT Uptake InhibitionRat Cerebral Cortical SynaptosomesIC₅₀1.78[10][11]
[³H]-5-HT Uptake InhibitionHEK293 cells expressing hSERTIC₅₀1.93[10][11]
Forskolin-stimulated cAMP FormationCHO cells expressing h5-HT₁ₐRIC₅₀23.9[10][11]

5-HT1A Receptor Signaling Pathway

As a partial agonist, this compound modulates the signaling cascade downstream of the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The canonical pathway involves the coupling to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[14][15][16] Additionally, the βγ-subunit of the G-protein can modulate other effectors, including G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[17][18]

5-HT1A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hypidone Hypidone Hydrochloride 5HT1A_R 5-HT1A Receptor Hypidone->5HT1A_R Binds and partially activates G_Protein Gi/o Protein (αβγ) 5HT1A_R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi inhibits GIRK GIRK Channel G_Protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion_out GIRK->K_ion_out K+ Efflux ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion_in K_ion_in->GIRK Hyperpolarization Neuronal Hyperpolarization K_ion_out->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow Start Start: Prepare Rat Hippocampal Membranes Incubation Incubate membranes with [³H]8-OH-DPAT (radioligand) and varying concentrations of Hypidone HCl Start->Incubation Equilibrium Allow to reach binding equilibrium Incubation->Equilibrium Filtration Rapidly filter samples through glass fiber filters to separate bound and free radioligand Equilibrium->Filtration Washing Wash filters to remove non-specifically bound radioligand Filtration->Washing Scintillation Add scintillation cocktail to filters Washing->Scintillation Counting Quantify radioactivity using a scintillation counter Scintillation->Counting Analysis Analyze data to determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation Counting->Analysis End End: Determine Binding Affinity Analysis->End

Caption: Workflow for Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Rat hippocampal tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.

  • Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand [³H]8-OH-DPAT and a range of concentrations of this compound.

  • Equilibrium: The incubation is carried out at a specific temperature for a set time to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. The IC₅₀ value is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the ability of this compound to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the 5-HT1A receptor are prepared as described above.

  • Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of this compound.

  • Reaction: The binding of [³⁵S]GTPγS to G-proteins is initiated by the addition of the membranes and agonist.

  • Termination and Separation: The assay is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is determined by scintillation counting.

  • Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ values, indicating the potency and efficacy of the compound.

cAMP Formation Assay

This assay quantifies the ability of this compound to inhibit the production of cyclic AMP, a key second messenger in the 5-HT1A receptor signaling pathway.

cAMP_Assay_Workflow Start Start: Culture CHO cells expressing h5-HT₁ₐR Pre-incubation Pre-incubate cells with varying concentrations of Hypidone HCl Start->Pre-incubation Stimulation Stimulate adenylyl cyclase with Forskolin (B1673556) to induce cAMP production Pre-incubation->Stimulation Lysis Lyse the cells to release intracellular cAMP Stimulation->Lysis Detection Quantify cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) Lysis->Detection Analysis Analyze data to determine the IC₅₀ for the inhibition of Forskolin-stimulated cAMP formation Detection->Analysis End End: Determine Functional Potency Analysis->End

Caption: Workflow for cAMP Formation Assay.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are cultured to confluence.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: Adenylyl cyclase is stimulated with forskolin to induce the production of cAMP.

  • Lysis: The cells are lysed to release the intracellular cAMP.

  • Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP formation is plotted to determine the IC₅₀ value.

Conclusion

This compound is a promising clinical candidate with a multifaceted mechanism of action centered on its partial agonism at the 5-HT1A receptor and potent inhibition of serotonin reuptake. Its unique pharmacological profile suggests the potential for a rapid-acting and effective treatment for major depressive disorder. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals engaged in the study of this and similar compounds targeting the serotonergic system. Further investigation into its effects on 5-HT6 and sigma-1 receptors will continue to elucidate its full therapeutic potential.

References

The Sigma-1 Receptor Agonist YL-0919: A Technical Overview of its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel drug candidate with demonstrated fast-onset antidepressant properties. A significant body of preclinical evidence indicates that its mechanism of action is, at least in part, mediated through its agonistic activity at the Sigma-1 receptor (S1R). This technical guide provides an in-depth analysis of the Sigma-1 receptor agonistic properties of YL-0919, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Introduction

The Sigma-1 receptor is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions, including signal transduction, neuronal plasticity, and cellular survival.[1][2] Its role in the pathophysiology of neuropsychiatric disorders has made it an attractive target for novel therapeutic agents. YL-0919 has emerged as a promising candidate that leverages this target to elicit rapid antidepressant effects.[1][2] In vivo studies have shown that the antidepressant activity of YL-0919 can be attenuated by the selective Sigma-1 receptor antagonist, BD-1047, further solidifying the role of this receptor in its mechanism of action.[1][2]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for YL-0919's interaction with the Sigma-1 receptor and other relevant targets.

Table 1: Receptor Binding Affinity of YL-0919

TargetRadioligandTissue/SystemKi (nmol/L)
Sigma-1 Receptor--INVALID-LINK---pentazocineNot SpecifiedHigh Affinity
Serotonin Transporter (SERT)Not SpecifiedRat Frontal Cortex0.72 ± 0.10
5-HT1A ReceptorNot SpecifiedRat Cortical Tissue0.19 ± 0.02

Note: While direct Ki values for YL-0919 at the Sigma-1 receptor were not explicitly found in the provided search results, multiple sources confirm its high affinity and selective agonist profile through radioligand binding assays.[1][2]

Table 2: Functional Activity of YL-0919

AssayTargetTissue/SystemParameterValue
[35S]-GTPγS Binding5-HT1A ReceptorRat HippocampusEC501.20 ± 0.21 nmol/L
[35S]-GTPγS Binding5-HT1A ReceptorRat HippocampusEmax85.11% ± 9.70%
5-HT Uptake InhibitionSERThSERT-transfected HEK293 cellsIC501.93 ± 0.18 nmol/L
5-HT Uptake InhibitionSERTRat Frontal Cortex SynaptosomesIC501.78 ± 0.34 nmol/L
Forskolin-stimulated cAMP formation5-HT1A ReceptorPC12 cells expressing mouse 5-HT1AIC50~23.9 nM

Key Experimental Protocols

Detailed methodologies for the key experiments used to characterize the Sigma-1 receptor agonistic properties of YL-0919 are outlined below.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki (inhibition constant) of YL-0919 for the Sigma-1 receptor.

  • General Protocol:

    • Membrane Preparation: Guinea pig liver membranes, which are rich in Sigma-1 receptors, are often used.[3] The tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction.

    • Incubation: A constant concentration of a radiolabeled Sigma-1 receptor ligand (e.g., --INVALID-LINK---pentazocine) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (YL-0919).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC50 value (the concentration of YL-0919 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Behavioral Models of Antidepressant Activity

These models are used to assess the antidepressant-like effects of compounds in rodents.

  • Objective: To evaluate the antidepressant-like effect of YL-0919 by measuring the duration of immobility in mice or rats placed in an inescapable cylinder of water.

  • Protocol:

    • Animals are individually placed in a transparent cylinder filled with water (23-25°C).

    • The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded, typically during the last 4 minutes of a 6-minute session.[4]

    • A decrease in immobility time is indicative of an antidepressant-like effect.

  • Objective: To assess antidepressant-like activity by measuring the immobility time of mice when suspended by their tails.

  • Protocol:

    • Mice are suspended by their tails from a horizontal bar using adhesive tape.

    • The duration of immobility is recorded over a 6-minute period.[5]

    • A reduction in immobility time suggests an antidepressant-like effect.

  • Objective: To induce a depressive-like state in rodents through prolonged exposure to a variety of mild and unpredictable stressors, and to evaluate the ability of YL-0919 to reverse these deficits.

  • Protocol:

    • Animals are subjected to a series of different stressors (e.g., cage tilt, wet bedding, light/dark cycle reversal) daily for several weeks.[1]

    • Depressive-like behaviors, such as anhedonia (measured by the sucrose (B13894) preference test), are assessed.

    • Chronic administration of YL-0919 is evaluated for its ability to reverse the stress-induced behavioral deficits.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of YL-0919 and the workflows of key experimental procedures.

YL0919_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling YL0919 YL-0919 S1R Sigma-1 Receptor YL0919->S1R Agonist Binding BDNF BDNF S1R->BDNF Activation mTOR mTOR BDNF->mTOR Activation SynapticPlasticity Synaptic Plasticity mTOR->SynapticPlasticity Enhancement AntidepressantEffects Antidepressant Effects SynapticPlasticity->AntidepressantEffects Leads to

Caption: Proposed signaling pathway of YL-0919 via the Sigma-1 receptor.

Radioligand_Binding_Assay_Workflow start Start prep Prepare Receptor Membrane Homogenate start->prep incubate Incubate Membranes with Radioligand and YL-0919 prep->incubate filter Separate Bound and Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Analyze Data to Determine Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Forced_Swim_Test_Workflow start Start administer Administer YL-0919 or Vehicle to Rodents start->administer place Place Rodent in Water Cylinder administer->place record Record Immobility Duration place->record analyze Compare Immobility Time between Groups record->analyze end End analyze->end

References

An In-depth Technical Guide on the In Vitro Binding Affinity of Hypidone Hydrochloride to Serotonin Transporters

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in vitro binding characteristics of Hypidone hydrochloride (also known as YL-0919) to the serotonin (B10506) transporter (SERT). The document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Quantitative Binding Affinity Data

This compound has demonstrated high affinity for the serotonin transporter in various in vitro assays. The compound's potency is summarized by its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values. These metrics are crucial for understanding the drug's primary mechanism of action as a serotonin reuptake inhibitor.

Parameter Value (nM) Assay System Reference
Ki 0.72Rat Serotonin Transporter (SERT)[1]
IC50 1.78[³H]-5-HT Uptake in Rat Cerebral Cortical Synaptosomes[1]
IC50 1.93[³H]-5-HT Uptake in HEK293 Cells Stably Expressing hSERT[1]

Detailed Experimental Protocols

The binding affinity of this compound to the serotonin transporter is typically determined using radioligand binding assays. Below is a detailed methodology representative of the techniques used in the cited studies.

Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT) through a competitive radioligand binding assay.

Materials:

  • Test Compound: this compound (YL-0919).

  • Radioligand: A specific SERT radioligand, such as [³H]Citalopram or [³H]Paroxetine.

  • Membrane Preparation: Membranes from HEK293 cells stably transfected with the human serotonin transporter (hSERT) or synaptosomes from rat cerebral cortex.[1][2]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine (B1211875) or paroxetine) to determine non-specific binding.[3]

  • Scintillation Cocktail and Vials.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation:

    • HEK293 cells expressing hSERT are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer and centrifuged at low speed to remove nuclei and cell debris.

    • The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.

    • The resulting membrane pellet is resuspended in the assay buffer, and protein concentration is determined using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • The assay is performed in tubes or 96-well plates.

    • Each reaction tube contains the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

    • Control tubes are prepared for total binding (only membrane and radioligand) and non-specific binding (membrane, radioligand, and a high concentration of a non-labeled SERT inhibitor).

    • The reaction mixtures are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Following incubation, the binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration.

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Diagram 1: Experimental Workflow for Competitive Binding Assay

experimental_workflow prep Preparation of hSERT Membranes and Reagents assay_setup Assay Setup: - hSERT Membranes - [³H]Radioligand - this compound (Varying Conc.) prep->assay_setup incubation Incubation to Reach Binding Equilibrium assay_setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Washing to Remove Unbound Radioligand filtration->washing quantification Quantification of Bound Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff Equation (Ki) quantification->analysis result Determination of Binding Affinity (Ki value) analysis->result

Caption: Workflow of a competitive radioligand binding assay.

Diagram 2: Signaling Pathway of this compound

signaling_pathway cluster_synapse Synaptic Cleft cluster_downstream Intracellular Signaling presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron sert SERT ht1a_auto 5-HT1A Autoreceptor ht1a_post 5-HT1A Receptor bdnf BDNF ht1a_post->bdnf Activates serotonin_vesicle Serotonin (5-HT) serotonin_cleft serotonin_vesicle->serotonin_cleft Release serotonin_cleft->sert Reuptake serotonin_cleft->ht1a_post Activates hypidone Hypidone HCl hypidone->sert Inhibits hypidone->ht1a_auto Partial Agonist hypidone->ht1a_post Partial Agonist mTOR mTOR Pathway bdnf->mTOR neuroplasticity Enhanced Synaptic Plasticity & Antidepressant Effects mTOR->neuroplasticity

Caption: Dual mechanism of action of this compound.

References

A Comprehensive Technical Guide to the Preclinical Antidepressant Effects of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YL-0919, also known as hypidone hydrochloride, is a novel investigational compound with a unique pharmacological profile that holds promise for the treatment of major depressive disorder (MDD).[1][2][3] It is characterized as a dual-action agent, functioning as both a potent and selective serotonin (B10506) reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5] Some studies also suggest it acts as a 5-HT6 receptor agonist and a sigma-1 receptor agonist.[6][7][8][9][10][11] This multi-target engagement is hypothesized to produce a more rapid onset of antidepressant effects and potentially a better side-effect profile compared to traditional SSRIs.[1][12][13][14] This whitepaper provides an in-depth overview of the preclinical studies that have explored the antidepressant properties of YL-0919, focusing on its pharmacological characteristics, efficacy in animal models, and underlying mechanisms of action.

Pharmacological Profile

The foundational pharmacology of YL-0919 has been established through a series of in vitro assays to determine its binding affinity and functional activity at key molecular targets.

Binding Affinity and Functional Activity

YL-0919 demonstrates high affinity for the serotonin transporter (SERT) and the 5-HT1A receptor, with significantly lower affinity for other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[2] Functional assays confirm its potent inhibition of serotonin reuptake and its partial agonism at the 5-HT1A receptor.[2][3][4]

Table 1: In Vitro Binding Affinity and Functional Activity of YL-0919

Target/AssayParameterValueReference CompoundReference Value
Binding Affinity
Rat 5-HT Transporter (SERT)Kᵢ (nmol/L)0.72 ± 0.10--
Rat 5-HT₁ₐ ReceptorKᵢ (nmol/L)0.19 ± 0.02--
Functional Activity
5-HT Uptake Inhibition (hSERT-HEK293 cells)IC₅₀ (nmol/L)1.93 ± 0.18Fluoxetine (B1211875)49.39 ± 2.04
5-HT Uptake Inhibition (rat frontal cortex)IC₅₀ (nmol/L)1.78 ± 0.34Fluoxetine32.62 ± 2.74
[³⁵S]-GTPγS Binding (rat hippocampus)EC₅₀ (nmol/L)1.20 ± 0.21--
[³⁵S]-GTPγS Binding (rat hippocampus)Eₘₐₓ (%)85.11 ± 9.70--
Forskolin-stimulated cAMP formationIC₅₀ (nM)---

Data compiled from multiple preclinical studies.[2][4][15]

Preclinical Efficacy in Animal Models

The antidepressant-like and anxiolytic-like effects of YL-0919 have been demonstrated across various rodent models of depression and anxiety.

Acute Antidepressant-Like Effects

In standard screening tests for antidepressants, acute oral administration of YL-0919 has been shown to reduce immobility time in both the mouse and rat forced swim tests (FST) and the tail suspension test (TST).[2][3] These effects were observed at doses that did not significantly alter general locomotor activity, indicating a specific antidepressant-like action.[2][3] The effects in these models were blocked by the selective 5-HT1A receptor antagonist WAY-100635, confirming the role of this receptor in its mechanism of action.[2][3]

Table 2: Effects of Acute YL-0919 Administration in Behavioral Despair Models

Animal ModelTestDose (mg/kg, p.o.)Outcome
MiceTail Suspension Test1.25, 2.5, 5Significant reduction in immobility time
Mice & RatsForced Swim Test1.25, 2.5, 5Significant reduction in immobility time

Data from Chen et al., 2013.[2]

Efficacy in Chronic Stress Models

The chronic unpredictable stress (CUS) model is a well-validated paradigm that mimics the etiological factors and symptomatology of human depression.[4] Chronic treatment with YL-0919 has been shown to reverse the depressive-like behaviors induced by CUS in rats.[2][4][5]

Table 3: Effects of Chronic YL-0919 Treatment in the Chronic Unpredictable Stress (CUS) Rat Model

Behavioral/Physiological ParameterDoses of YL-0919 (mg/kg)EffectPositive Control (Fluoxetine, 10 mg/kg)
Sucrose (B13894) Preference Test (SPT)1.25, 2.5Significantly increased sucrose preference[4]Significant increase[4]
Open Field Test (OFT)1.25, 2.5Significantly increased crossings and rearings[4]Significant increase
Novelty-Suppressed Feeding Test (NSFT)1.25, 2.5Significantly decreased latency to feed[4][13]Significant decrease[4]
Serum Adrenocorticotropic Hormone (ACTH)1.25, 2.5Significantly reduced levels[4]Significant reduction[4]
Serum Corticosterone (B1669441)1.25, 2.5Significantly reduced levels[4]Significant reduction[4]

Data compiled from Ran et al., 2018.[4]

Furthermore, studies in a CUS model using cynomolgus monkeys have demonstrated that YL-0919 has a faster onset of antidepressant action (9 days) compared to fluoxetine (17 days).[12][16]

Mechanism of Action

The antidepressant effects of YL-0919 are believed to stem from its dual action on the serotonin system, which leads to the normalization of stress-related neuroendocrine and neuroplasticity changes.

Dual Serotonergic Action

The combination of SERT inhibition and 5-HT1A partial agonism is thought to produce a synergistic effect. SERT blockade increases synaptic serotonin levels, while 5-HT1A agonism may reduce the firing rate of serotonin neurons in the dorsal raphe nucleus (DRN) and enhance postsynaptic signaling, potentially leading to a more rapid therapeutic response and fewer side effects than SSRIs alone.[1][6]

YL0919 YL-0919 SERT Serotonin Transporter (SERT) YL0919->SERT Inhibits HT1A 5-HT1A Receptor (Partial Agonist) YL0919->HT1A Activates Serotonin Increased Synaptic Serotonin (5-HT) SERT->Serotonin Leads to Antidepressant Antidepressant Effects HT1A->Antidepressant Contributes to Serotonin->Antidepressant Contributes to

Caption: Dual mechanism of YL-0919 targeting SERT and 5-HT1A receptors.

Normalization of the HPA Axis

Chronic stress leads to hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, a key feature of depression.[4] Preclinical studies show that chronic YL-0919 treatment normalizes the elevated serum levels of ACTH and corticosterone in CUS rats, indicating a modulatory effect on the HPA axis.[4][5]

Intracellular Signaling Pathways and Neuroplasticity

YL-0919 has been shown to modulate key intracellular signaling pathways involved in neuroplasticity and cell survival, which are often impaired in depression.

  • cAMP/pCREB/BDNF Pathway: Treatment with YL-0919 in CUS-exposed rats significantly enhances the levels of cyclic AMP (cAMP), phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[4][5] BDNF is crucial for neuronal survival, growth, and synaptic plasticity.

  • mTOR Signaling Pathway: YL-0919 has been found to produce a fast-onset reversal of behavioral and synaptic deficits caused by chronic stress, an effect mediated by the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[13][14] YL-0919 treatment increases the expression of synaptic proteins like synapsin I and PSD95, and these effects are blocked by the mTOR inhibitor rapamycin.[13][14]

  • Disinhibition in Medial Prefrontal Cortex (mPFC): YL-0919 enhances the excitability of the mPFC by inhibiting GABAergic interneurons via 5-HT1A receptor activation.[6] This "disinhibition" mechanism increases the activity of pyramidal neurons, which may contribute to its rapid antidepressant effects.[6][17]

cluster_mTOR mTOR Pathway YL0919 YL-0919 HT1A 5-HT1A Receptor YL0919->HT1A mTOR ↑ mTOR Signaling YL0919->mTOR AC Adenylyl Cyclase HT1A->AC Activates cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA CREB ↑ pCREB PKA->CREB BDNF ↑ BDNF Expression CREB->BDNF Synaptogenesis Synaptogenesis & Neuroplasticity BDNF->Synaptogenesis mTOR->Synaptogenesis Antidepressant Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Key signaling pathways modulated by YL-0919.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of YL-0919.

In Vitro Assays
  • Receptor Binding Assays: Competitive binding assays were performed using rat cortical tissue membranes.[2] To assess affinity for the 5-HT1A receptor, [³H]WAY-100635 was used as the radioligand with 8-OH-DPAT as the non-specific ligand.[2] Affinity for SERT was determined using [³H]citalopram as the radioligand. Radioactivity was measured by liquid scintillation counting to determine the inhibition constant (Kᵢ).[2]

  • 5-HT Uptake Inhibition Assay: The potency of YL-0919 to inhibit serotonin reuptake was measured in both rat cortical synaptosomes and HEK293 cells stably expressing the human serotonin transporter (hSERT).[2][3] Tissues or cells were incubated with [³H]5-HT and varying concentrations of YL-0919. The amount of radioactivity taken up by the synaptosomes or cells was quantified to calculate the half-maximal inhibitory concentration (IC₅₀).[2][15]

  • [³⁵S]-GTPγS Binding Assay: This functional assay was used to determine the agonist properties of YL-0919 at the 5-HT1A receptor in rat hippocampal membranes. The binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, is proportional to G-protein activation following receptor agonism. The potency (EC₅₀) and efficacy (Eₘₐₓ) of YL-0919 were determined by measuring the stimulated binding of [³⁵S]-GTPγS.[4]

Animal Models and Behavioral Tests
  • Animals: Studies typically utilized male Sprague-Dawley (SD) rats or Kunming (KM) mice. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except during specific testing protocols.

  • Chronic Unpredictable Stress (CUS) Protocol: This protocol involves exposing rodents to a series of mild, unpredictable stressors over several weeks (e.g., 5 weeks) to induce a depressive-like state.[4] Stressors included food and water deprivation, cage tilt, soiled cage, predator sounds, and alterations in the light/dark cycle.[2] Drug administration (YL-0919 or a positive control like fluoxetine) typically began after an initial stress period (e.g., 2-3 weeks) and continued alongside the stress regimen until the end of the study.[13]

start Start (Acclimation) stress Chronic Unpredictable Stress (e.g., 5 Weeks) start->stress treatment Drug Administration Begins (e.g., at Week 3) stress->treatment behavior Behavioral Testing (SPT, OFT, NSFT) stress->behavior biochem Biochemical & Molecular Analysis (HPA Axis, BDNF, etc.) behavior->biochem end End of Study biochem->end

Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

  • Forced Swim Test (FST): Rodents were placed individually in a cylinder of water from which they could not escape.[18][19] The test typically lasted for 6 minutes, and the duration of immobility (floating passively) was recorded during the final 4 minutes.[20] A decrease in immobility time is indicative of an antidepressant-like effect.[18][21]

  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression.[13] Animals were presented with two bottles, one containing water and the other a sucrose solution. The preference for sucrose was calculated as the ratio of sucrose solution consumed to the total fluid intake. A reversal of stress-induced reduction in sucrose preference indicates an antidepressant effect.[4][13]

  • Novelty-Suppressed Feeding Test (NSFT): This test assesses anxiety- and depression-related behavior.[4][13] Food-deprived animals were placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating was measured. A shorter latency to feed suggests anxiolytic and antidepressant effects.[2][4]

Conclusion

The comprehensive body of preclinical evidence strongly supports the potential of YL-0919 as a novel antidepressant. Its dual mechanism of action, involving both serotonin reuptake inhibition and 5-HT1A receptor partial agonism, translates into significant efficacy in animal models of depression.[2][3][4] Notably, YL-0919 demonstrates the ability to reverse the behavioral, neuroendocrine, and neuroplastic deficits induced by chronic stress, with evidence suggesting a faster onset of action than traditional SSRIs.[12][13][14] The modulation of key signaling pathways, including the cAMP/pCREB/BDNF and mTOR pathways, provides a molecular basis for its therapeutic effects.[4][13][14] These promising preclinical findings warrant further investigation in clinical trials to establish the efficacy and safety of YL-0919 in patients with major depressive disorder.

References

Technical Guide: Preclinical Data Overview of Hypidone Hydrochloride (YL-0919)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data from early-phase clinical trials for Hypidone hydrochloride (YL-0919) is limited. A Phase II clinical trial (NCT03404466) to evaluate the safety and efficacy of this compound tablets in patients with Major Depressive Disorder (MDD) is registered, but results have not been publicly disclosed. This guide, therefore, provides a comprehensive overview of the available preclinical data from in vitro and in vivo animal studies.

Introduction

This compound (YL-0919) is a novel investigational drug with a multi-target pharmacological profile being developed for the treatment of major depressive disorder (MDD) and other neuropsychiatric conditions. Preclinical studies suggest that YL-0919 may offer a rapid onset of antidepressant effects compared to traditional selective serotonin (B10506) reuptake inhibitors (SSRIs). This document summarizes the key preclinical findings related to its mechanism of action, efficacy in animal models, and associated signaling pathways.

It is important to note that a 2013 publication characterizing YL-0919 as a selective serotonin reuptake inhibitor and 5-HT1A receptor agonist was later retracted due to the authors no longer having confidence in the reliability of the results concerning its selectivity. Subsequent research has further elucidated its complex pharmacology.

Mechanism of Action

Preclinical evidence suggests that this compound's antidepressant and anxiolytic-like effects stem from its engagement with multiple targets within the central nervous system. Its proposed mechanisms of action include:

  • Selective Serotonin Reuptake Inhibition (SSRI): Like conventional antidepressants, YL-0919 is believed to inhibit the reuptake of serotonin, thereby increasing its extracellular levels in the synapse.

  • 5-HT1A Receptor Partial Agonism: YL-0919 acts as a partial agonist at the 5-HT1A receptor, a mechanism that may contribute to its anxiolytic properties and potentially faster onset of action.

  • 5-HT6 Receptor Agonism: The compound also demonstrates agonist activity at the 5-HT6 receptor, which is implicated in cognitive function.

  • Sigma-1 Receptor Agonism: YL-0919 is also a selective agonist of the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane that modulates various signaling pathways and is involved in neuroprotection and synaptic plasticity.

Preclinical Efficacy in Animal Models

This compound has demonstrated antidepressant-like, anxiolytic-like, and pro-cognitive effects in various rodent and non-human primate models of depression and post-traumatic stress disorder (PTSD).

The antidepressant-like properties of YL-0919 have been evaluated using several behavioral despair and anhedonia models.

Table 1: Summary of Antidepressant-Like Effects of this compound in Rodent Models

Animal ModelTestSpeciesDose Range (mg/kg, i.g.)Key FindingsReference
Chronic Unpredictable Stress (CUS)Sucrose (B13894) Preference Test (SPT)Rat2.5Rapid improvement in sucrose preference scores.[1]
Chronic Unpredictable Stress (CUS)Forced Swim Test (FST)Rat2.5Decreased immobility time after 5 days of treatment.[1]
Chronic Unpredictable Stress (CUS)Novelty-Suppressed Feeding Test (NSFT)Rat2.5Decreased latency to feed after 10 days of treatment.[1]
Normal MiceTail Suspension Test (TST)Mouse0.625 - 2.5Significant reduction in immobility time.[2]
Normal MiceForced Swim Test (FST)Mouse0.625 - 2.5Significant reduction in immobility time.[2]

YL-0919 has also been investigated for its potential in treating PTSD-like behaviors in animal models.

Table 2: Efficacy of this compound in a Rat Model of PTSD

Animal ModelTestSpeciesDose (mg/kg, i.g.)Key FindingsReference
Time-Dependent Sensitization (TDS)Contextual Fear ConditioningRat1.25, 2.5Significant reduction in freezing time.[3]
Time-Dependent Sensitization (TDS)Novel Object Recognition Test (NORT)Rat1.25, 2.5Reversal of decreased recognition index.[3]
Time-Dependent Sensitization (TDS)Y-Maze TestRat1.25, 2.5Increased percentage of spontaneous alternations.[3]

A study in cynomolgus monkeys subjected to chronic unpredictable stress demonstrated the rapid-onset antidepressant effects of YL-0919.

Table 3: Antidepressant-Like Effects of this compound in Cynomolgus Monkeys

Animal ModelBehavioral MeasuresSpeciesDose (mg/kg, i.g.)Onset of ActionKey FindingsReference
Chronic Unpredictable Stress (CUS)Huddling, self-clasping, locomotion, explorationCynomolgus Monkey1.29 daysMarkedly reversed depression-like behaviors.[1][4]

Signaling Pathways

Preclinical studies indicate that the therapeutic effects of this compound are associated with the modulation of key intracellular signaling pathways involved in neuroplasticity and cell survival. The Brain-Derived Neurotrophic Factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR) signaling pathway appear to be central to its mechanism.

YL-0919 has been shown to activate the BDNF-mTOR signaling cascade in the prefrontal cortex and hippocampus of rodents.[5][6] This activation leads to increased synaptogenesis and dendritic complexity.

BDNF_mTOR_Pathway YL0919 This compound (YL-0919) Sigma1R Sigma-1 Receptor YL0919->Sigma1R activates BDNF BDNF Expression (Increased) Sigma1R->BDNF mTOR mTOR Phosphorylation (Increased) BDNF->mTOR Synaptic_Plasticity Synaptic Plasticity (Enhanced) mTOR->Synaptic_Plasticity Antidepressant_Effects Antidepressant Effects Synaptic_Plasticity->Antidepressant_Effects

Proposed BDNF-mTOR signaling pathway activated by this compound.

Experimental Protocols

The following are summaries of the methodologies for key preclinical experiments cited in this guide.

The CUS model is a widely used paradigm to induce depressive-like behaviors in rodents.

  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure: Animals are subjected to a series of mild, unpredictable stressors over a period of several weeks. Stressors may include:

    • Food and water deprivation

    • Cage tilt

    • Reversed light/dark cycle

    • Forced swimming in cold water

    • Stroboscopic illumination

    • White noise

  • Behavioral Assessment: Depressive-like behaviors such as anhedonia (measured by the Sucrose Preference Test), behavioral despair (measured by the Forced Swim Test), and anxiety (measured by the Open Field Test) are assessed.[7]

  • Drug Administration: YL-0919 or a comparator drug is typically administered orally (i.g.) during the final weeks of the stress regimen.

CUS_Workflow start Acclimation of Rats stress Chronic Unpredictable Stress (e.g., 4-5 weeks) start->stress drug_admin Drug Administration (e.g., YL-0919, Fluoxetine, Vehicle) stress->drug_admin behavioral_tests Behavioral Assessments (SPT, FST, OFT) drug_admin->behavioral_tests biochemical_analysis Biochemical Analysis (e.g., Western Blot for BDNF, mTOR) behavioral_tests->biochemical_analysis end Data Analysis biochemical_analysis->end

Experimental workflow for the Chronic Unpredictable Stress (CUS) model.

The FST is a behavioral despair test used to screen for antidepressant efficacy.[8]

  • Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: Mice or rats are placed in the water tank for a 6-minute session.[9] The duration of immobility (making only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.

  • Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

The TST is another widely used behavioral despair test, primarily in mice.

  • Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period.[2] The duration of immobility is recorded.

  • Interpretation: A reduction in the total time spent immobile is interpreted as an antidepressant-like effect.

Western blotting is used to quantify the expression levels of specific proteins, such as BDNF and phosphorylated mTOR.

  • Sample Preparation: Brain tissue (e.g., hippocampus, prefrontal cortex) is dissected and homogenized in a lysis buffer.

  • Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-phospho-mTOR) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified to determine the relative protein expression levels.[10][11]

Conclusion

References

Neurochemical Profile of Hypidone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypidone hydrochloride (YL-0919) is a novel psychoactive compound under investigation for the treatment of major depressive disorder.[1] It exhibits a multimodal mechanism of action, primarily targeting the serotonin (B10506) system.[2] Preclinical studies have demonstrated its potential for rapid-onset antidepressant and anxiolytic effects.[3][4] This technical guide provides a comprehensive overview of the neurochemical profile of this compound, including its receptor binding affinities, functional activities, and impact on downstream signaling pathways. The information presented is intended to support further research and drug development efforts.

Quantitative Neurochemical Data

The following tables summarize the key quantitative data characterizing the interaction of this compound with its primary molecular targets.

Table 1: Receptor and Transporter Binding Affinities

This table presents the equilibrium dissociation constants (Ki) for this compound at various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetRadioligandTissue/Cell SourceKi (nM)Reference
5-HT₁ₐ Receptor -Rat0.19[5]
Serotonin Transporter (SERT) -Rat0.72[5]
Norepinephrine (B1679862) Transporter (NET) [³H]nisoxetineRat650[5]
Dopamine (B1211576) Transporter (DAT) [³H]win35428Rat2652[5]
Table 2: Functional Activity

This table outlines the half-maximal inhibitory concentration (IC₅₀) and other functional parameters of this compound, indicating its potency in modulating the activity of its targets.

AssayCell/Tissue TypeParameterValue (nM)Reference
[³H]-5-HT Uptake Inhibition Rat cerebral cortical synaptosomesIC₅₀1.78[5]
[³H]-5-HT Uptake Inhibition HEK293 cells expressing hSERTIC₅₀1.93[5]
Forskolin-Stimulated cAMP Formation -IC₅₀~23.9[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Receptor Binding Assays

These assays determine the affinity of this compound for specific receptors and transporters.

a) 5-HT₁ₐ Receptor, NET, and DAT Binding Assays:

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₁ₐ receptor, norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Methodology:

    • Tissue Preparation: Membranes from appropriate rat brain regions expressing the target receptors/transporters are prepared.

    • Incubation: The membranes are incubated with a specific radioligand ([³H]nisoxetine for NET and [³H]win35428 for DAT) and varying concentrations of this compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

    • Data Analysis: The Ki values are calculated from the IC₅₀ values obtained from competitive binding curves.[5]

[³H]-5-HT Uptake Assay

This assay measures the ability of this compound to inhibit the reuptake of serotonin by the serotonin transporter (SERT).

  • Objective: To determine the potency (IC₅₀) of this compound in inhibiting serotonin reuptake.

  • Methodology:

    • Preparation: Rat cerebral cortical synaptosomes or HEK293 cells stably expressing the human serotonin transporter (hSERT) are used.[5]

    • Incubation: The synaptosomes or cells are incubated with varying concentrations of this compound.

    • Uptake Initiation: [³H]-5-HT is added to initiate the uptake process.

    • Uptake Termination: The uptake is stopped by rapid filtration and washing with ice-cold buffer.

    • Detection: The amount of [³H]-5-HT taken up by the synaptosomes or cells is measured by liquid scintillation counting.

    • Data Analysis: The IC₅₀ value, the concentration of this compound that inhibits 50% of [³H]-5-HT uptake, is determined.[5]

[³⁵S]-GTPγS Binding Assay

This functional assay assesses the agonist properties of this compound at G-protein coupled receptors (GPCRs), such as the 5-HT₁ₐ receptor. Agonist binding to a GPCR stimulates the binding of [³⁵S]-GTPγS to the Gα subunit.

  • Objective: To characterize the functional activity of this compound at the 5-HT₁ₐ receptor.

  • Methodology:

    • Membrane Preparation: Membranes from rat hippocampus, which are rich in 5-HT₁ₐ receptors, are prepared.[6]

    • Incubation: The membranes are incubated with a fixed concentration of [³⁵S]-GTPγS, GDP, and varying concentrations of this compound.[6][7]

    • Reaction Termination: The binding reaction is stopped by rapid filtration through glass fiber filters.[7]

    • Detection: The amount of [³⁵S]-GTPγS bound to the membranes is quantified by liquid scintillation counting.

    • Data Analysis: The data is analyzed to determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating [³⁵S]-GTPγS binding, often in comparison to a known full agonist.[6]

cAMP Formation Assay

This assay measures the effect of this compound on the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger whose synthesis is often modulated by GPCRs. The 5-HT₁ₐ receptor is a Gi/o-coupled receptor, and its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP formation.

  • Objective: To determine the effect of this compound on intracellular cAMP levels.

  • Methodology:

    • Cell Culture: A suitable cell line expressing the 5-HT₁ₐ receptor is used.

    • Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.[5]

    • Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.[5]

    • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay.

    • Data Analysis: The IC₅₀ value for the inhibition of forskolin-stimulated cAMP formation is calculated.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental procedures used to characterize it.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT HT_synapse 5-HT SERT->HT_synapse Reuptake VMAT Vesicle HT_vesicle 5-HT HT_vesicle->HT_synapse HT1A_R 5-HT1A Receptor HT_synapse->HT1A_R AC Adenylyl Cyclase HT1A_R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_expression Gene Expression CREB->Gene_expression Hypidone Hypidone hydrochloride Hypidone->SERT Inhibition Hypidone->HT1A_R Agonism

Caption: Mechanism of action of this compound.

cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Analysis A Prepare rat hippocampal membranes B Incubate membranes with [35S]-GTPγS, GDP, and This compound A->B C Rapid filtration to separate bound and free [35S]-GTPγS B->C D Quantify bound radioactivity using liquid scintillation counting C->D E Determine EC50 and Emax D->E

Caption: Workflow for the [³⁵S]-GTPγS binding assay.

Hypidone This compound HT1A_Agonism 5-HT1A Partial Agonism Hypidone->HT1A_Agonism SERT_Inhibition SERT Inhibition Hypidone->SERT_Inhibition Sigma1_Agonism Sigma-1 Agonism Hypidone->Sigma1_Agonism mTOR_Activation Activation of mTOR pathway HT1A_Agonism->mTOR_Activation Increase_5HT Increased synaptic 5-HT SERT_Inhibition->Increase_5HT BDNF_Increase Increased BDNF expression Sigma1_Agonism->BDNF_Increase Antidepressant_Effects Rapid Antidepressant Effects Increase_5HT->Antidepressant_Effects Synaptogenesis Enhanced Synaptogenesis mTOR_Activation->Synaptogenesis BDNF_Increase->Synaptogenesis Synaptogenesis->Antidepressant_Effects

Caption: Downstream signaling pathways of this compound.

Summary of Neurochemical Profile

This compound is a potent dual-action ligand, exhibiting high affinity for the serotonin 5-HT₁ₐ receptor and the serotonin transporter (SERT).[5] Its affinity for the norepinephrine transporter (NET) and dopamine transporter (DAT) is substantially lower, indicating a selective serotonergic profile.[5]

Functionally, this compound acts as a partial agonist at the 5-HT₁ₐ receptor.[2][8] This is evidenced by its ability to stimulate [³⁵S]-GTPγS binding and inhibit forskolin-stimulated cAMP formation.[5][6] As a potent inhibitor of SERT, it effectively blocks the reuptake of serotonin from the synaptic cleft, leading to increased extracellular levels of this neurotransmitter.[5][6]

More recent findings suggest that this compound also functions as a sigma-1 receptor agonist.[2][9] This interaction may contribute to its neuroplasticity-enhancing effects through the activation of the BDNF-mTOR signaling pathway.[9] The combined actions of 5-HT₁ₐ receptor partial agonism, serotonin reuptake inhibition, and potential sigma-1 receptor agonism are thought to underlie its rapid-onset antidepressant effects observed in preclinical models.[3][4] This multifaceted neurochemical profile distinguishes this compound from traditional selective serotonin reuptake inhibitors (SSRIs) and suggests a potential for improved therapeutic outcomes in the treatment of major depressive disorder.

References

The Pharmacokinetic Profile and Bioavailability of the Novel Antidepressant YL-0919 in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and bioavailability of YL-0919 (hypidone hydrochloride), a novel investigational drug with a unique pharmacological profile as a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of YL-0919 is critical for its development as a potential treatment for major depressive disorder. This document summarizes key quantitative data from animal studies, details the experimental methodologies employed, and visualizes the processes involved.

Quantitative Pharmacokinetic Parameters

Preclinical studies in Sprague-Dawley rats and Beagle dogs have been conducted to elucidate the pharmacokinetic profile of YL-0919 following both intravenous (IV) and oral (p.o.) administration. The key parameters from these studies are summarized below for comparative analysis.

Pharmacokinetics in Sprague-Dawley Rats

Pharmacokinetic studies in Sprague-Dawley rats are crucial for initial assessment of a drug candidate's profile. The following tables present the mean pharmacokinetic parameters of YL-0919 after single intravenous and oral administrations.

Table 1: Mean Pharmacokinetic Parameters of YL-0919 in Sprague-Dawley Rats Following a Single Intravenous (IV) Dose

ParameterUnitsValue (Mean ± SD)
Elimination Half-Life (t½)hData not available in search results
Area Under the Curve (AUC0-∞)ng·h/mLData not available in search results
Volume of Distribution (Vd)L/kgData not available in search results
Clearance (CL)L/h/kgData not available in search results

Table 2: Mean Pharmacokinetic Parameters of YL-0919 in Sprague-Dawley Rats Following a Single Oral (p.o.) Dose

ParameterUnitsValue (Mean ± SD)
Maximum Concentration (Cmax)ng/mLData not available in search results
Time to Maximum Concentration (Tmax)hData not available in search results
Area Under the Curve (AUC0-t)ng·h/mLData not available in search results
Elimination Half-Life (t½)hData not available in search results
Oral Bioavailability (F%)%Data not available in search results
Pharmacokinetics in Beagle Dogs

Beagle dogs are a common non-rodent species used in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans in some aspects.

Table 3: Mean Pharmacokinetic Parameters of YL-0919 in Beagle Dogs Following a Single Intravenous (IV) Dose

ParameterUnitsValue (Mean ± SD)
Elimination Half-Life (t½)hData not available in search results
Area Under the Curve (AUC0-∞)ng·h/mLData not available in search results
Volume of Distribution (Vd)L/kgData not available in search results
Clearance (CL)L/h/kgData not available in search results

Table 4: Mean Pharmacokinetic Parameters of YL-0919 in Beagle Dogs Following a Single Oral (p.o.) Dose

ParameterUnitsValue (Mean ± SD)
Maximum Concentration (Cmax)ng/mLData not available in search results
Time to Maximum Concentration (Tmax)hData not available in search results
Area Under the Curve (AUC0-t)ng·h/mLData not available in search results
Elimination Half-Life (t½)hData not available in search results
Oral Bioavailability (F%)%Data not available in search results

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical experimental designs for pharmacokinetic studies of YL-0919 in animal models.

Animal Models
  • Species: Male Sprague-Dawley rats and male Beagle dogs are commonly used.

  • Health Status: Animals are typically healthy, adult, and acclimatized to the laboratory environment before the study.

  • Housing: Animals are housed in controlled conditions with respect to temperature, humidity, and light-dark cycles, with free access to standard chow and water, except for fasting periods before oral administration.

Drug Administration
  • Intravenous (IV) Administration: YL-0919, dissolved in a suitable vehicle (e.g., saline), is administered as a single bolus injection into a prominent vein (e.g., tail vein in rats, cephalic vein in dogs).

  • Oral (p.o.) Administration: A solution or suspension of YL-0919 is administered by oral gavage. Animals are typically fasted overnight before dosing.

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., retro-orbital plexus or jugular vein in rats, cephalic or jugular vein in dogs).

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.

Bioanalytical Method

A sensitive and specific analytical method is crucial for the accurate quantification of YL-0919 in plasma samples. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the determination of YL-0919 in human plasma, and a similar methodology is applicable to animal plasma.[1][2]

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or protein precipitation to remove interfering substances.[1]

  • Chromatography: Chromatographic separation is achieved on a C18 column with a gradient mobile phase.[1]

  • Detection: Detection is performed using a tandem mass spectrometer with positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode.[1]

cluster_workflow Pharmacokinetic Study Workflow Animal_Models Animal Models (Rats, Dogs) Dosing Drug Administration (IV or Oral) Animal_Models->Dosing Acclimatization Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Post-Dose Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis UHPLC-MS/MS Analysis Plasma_Separation->Sample_Analysis Stored at -80°C PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis Concentration Data cluster_pathway YL-0919 Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron YL0919 YL-0919 SERT SERT YL0919->SERT Inhibits HT1A_receptor 5-HT1A Receptor YL0919->HT1A_receptor Partial Agonist Serotonin_release Serotonin Release SERT->Serotonin_release Reuptake Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->Serotonin_release Serotonin Serotonin (5-HT) Serotonin_release->Serotonin Serotonin->HT1A_receptor Binds Downstream_signaling Downstream Signaling (e.g., cAMP modulation) HT1A_receptor->Downstream_signaling Therapeutic_effects Therapeutic Effects (Antidepressant, Anxiolytic) Downstream_signaling->Therapeutic_effects

References

The Discovery and Development of Hypidone Hydrochloride (YL-0919): A Novel Rapid-Onset Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypidone hydrochloride (YL-0919) is a novel, multi-target small molecule under investigation for the treatment of major depressive disorder (MDD).[1] Synthesized and developed by the Beijing Institute of Pharmacology and Toxicology, YL-0919 has demonstrated a promising preclinical profile characterized by a rapid onset of antidepressant effects compared to traditional selective serotonin (B10506) reuptake inhibitors (SSRIs).[2][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical pharmacology, and developmental status of this compound, with a focus on the experimental data and methodologies that underpin its scientific foundation. As of early 2021, YL-0919 has entered Phase II clinical trials.[1][4]

Introduction: The Quest for Faster-Acting Antidepressants

Major depressive disorder is a significant global health concern, and while existing treatments like SSRIs are effective for many, their delayed onset of action, typically taking several weeks to manifest, represents a critical unmet medical need.[4] This therapeutic lag can have serious consequences for patients. The development of antidepressants with a more rapid therapeutic effect is therefore a primary objective in psychiatric drug discovery. This compound was designed to address this challenge through a novel pharmacological profile that engages multiple serotonergic and other targets.[5]

Discovery and Synthesis

This compound was synthesized by the Department of Medicinal Chemistry at the Beijing Institute of Pharmacology and Toxicology.[6] It is described as a white powder with a purity exceeding 99.8%.[6][7] A key advantage of YL-0919 is its straightforward synthesis and good water solubility, which contrasts with other multi-target agents like vilazodone.[6]

Pharmacological Profile: A Multi-Target Mechanism of Action

This compound's unique pharmacological profile is central to its rapid-onset antidepressant effects. It acts as a:

  • Selective Serotonin Reuptake Inhibitor (SSRI) : YL-0919 is a potent inhibitor of the serotonin transporter (SERT), increasing the synaptic availability of serotonin.[6]

  • 5-HT1A Receptor Partial Agonist : It demonstrates high affinity for the 5-HT1A receptor, a target known to be involved in the modulation of mood and anxiety.[6][8]

  • 5-HT6 Receptor Full Agonist : Engagement of the 5-HT6 receptor is associated with cognitive enhancement.[1][4]

  • Sigma-1 Receptor Agonist : More recent studies have identified YL-0919 as a selective sigma-1 receptor agonist, which may contribute to its effects on neuroplasticity and attention.[9][10]

This combination of activities is believed to produce a synergistic and more rapid antidepressant response than single-target agents.

Quantitative Pharmacological Data
ParameterValueCell/Tissue TypeReference
5-HT1A Receptor Binding Affinity (Ki) 0.19 nM-[8]
[3H]-5-HT Uptake Inhibition (IC50) 1.78 nMRat cerebral cortical synaptosomes[8]
[3H]-5-HT Uptake Inhibition (IC50) 1.93 nMHEK293 cells expressing hSERT[8]
Forskolin-Stimulated cAMP Formation Inhibition (IC50) ~23.9 nM-[8]

Preclinical Efficacy and Mechanism of Action

Extensive preclinical studies in rodent and primate models have demonstrated the antidepressant-like, anxiolytic, and pro-cognitive effects of this compound.

Rapid-Onset Antidepressant Effects

A key finding from multiple preclinical studies is the faster onset of action of YL-0919 compared to fluoxetine (B1211875). In a chronic unpredictable stress (CUS) model in rats, YL-0919 demonstrated antidepressant-like effects in the Sucrose Preference Test within 4 days and in the Novelty Suppressed Feeding Test within 6 days, whereas fluoxetine required 20-22 days to show a significant effect.[2][3] Similarly, in a CUS model in cynomolgus monkeys, daily administration of YL-0919 for 9 days significantly reversed depression-like behaviors, while fluoxetine required 17 days.[2][3]

Signaling Pathways and Neuroplasticity

The rapid antidepressant effects of this compound are linked to its ability to modulate neuroplasticity-related signaling pathways, particularly the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) pathway.[5][10][11]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 YL-0919 This compound (YL-0919) SERT SERT Inhibition YL-0919->SERT HT1A 5-HT1A Partial Agonism YL-0919->HT1A HT6 5-HT6 Agonism YL-0919->HT6 Sigma1 Sigma-1 Agonism YL-0919->Sigma1 Serotonin ↑ Extracellular 5-HT SERT->Serotonin HT1A->Serotonin BDNF ↑ BDNF Expression Sigma1->BDNF Serotonin->BDNF mTOR ↑ mTOR Activation BDNF->mTOR SynapticPlasticity ↑ Synaptic Plasticity (↑ PSD95, Synapsin I, GluR1) mTOR->SynapticPlasticity LTP ↑ Hippocampal LTP mTOR->LTP DendriticComplexity ↑ Dendritic Complexity mTOR->DendriticComplexity Antidepressant Rapid Antidepressant Effects SynapticPlasticity->Antidepressant LTP->Antidepressant DendriticComplexity->Antidepressant

Figure 1: Proposed Mechanism of Action for this compound's Rapid Antidepressant Effects.

Studies have shown that YL-0919 treatment leads to an increase in the expression of BDNF and the activation of the mTOR signaling pathway in the prefrontal cortex and hippocampus.[10][11] This, in turn, enhances synaptic plasticity by increasing the expression of key synaptic proteins such as postsynaptic density protein 95 (PSD95), synapsin I, and GluR1.[5][12] Furthermore, YL-0919 has been shown to increase the dendritic complexity of pyramidal neurons in the prefrontal cortex of rats subjected to chronic stress.[11]

Effects on Neuronal Excitability

Electrophysiological studies have revealed that chronic administration of YL-0919 enhances the excitability of neurons in the medial prefrontal cortex (mPFC).[4] This effect is achieved through a neural disinhibition mechanism, where YL-0919 inhibits GABAergic interneurons, leading to an overall increase in the activity of pyramidal neurons.[4] This is supported by findings that YL-0919 increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and decreases the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs) in the mPFC.[4]

Key Experimental Protocols

The preclinical development of this compound has relied on a battery of established behavioral and molecular assays.

Animal Models of Depression
  • Chronic Unpredictable Stress (CUS): Rats or monkeys are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia and behavioral despair, mimicking symptoms of depression.[2][5][12]

  • Forced Swimming Test (FST): Mice or rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair.[5][10][13]

  • Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded as a measure of depressive-like behavior.[5][10]

Behavioral Assays
  • Sucrose Preference Test (SPT): This test measures anhedonia, a core symptom of depression, by assessing the preference of animals for a sweetened solution over plain water.[2][5][12]

  • Novelty Suppressed Feeding Test (NSFT): This assay assesses anxiety-like behavior by measuring the latency of a food-deprived animal to eat in a novel environment.[2]

  • 5-HTP-Induced Head-Twitch Test: This test is used to assess 5-HT2A receptor activation in mice.[6]

Electrophysiology
  • Hippocampal Long-Term Potentiation (LTP) Recordings: LTP, a cellular model of learning and memory, is measured in the hippocampus of rats to assess synaptic plasticity.[6] YL-0919 has been shown to enhance hippocampal LTP more rapidly than fluoxetine.[5][6]

  • Whole-cell Patch-clamp Recordings: This technique is used to measure synaptic currents (sEPSCs and sIPSCs) in brain slices to determine the effects of YL-0919 on neuronal excitability.[4]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Preclinical Study Initiation animal_model Induce Depressive-like State (e.g., CUS Model) start->animal_model drug_admin Drug Administration (YL-0919, Vehicle, Comparator) animal_model->drug_admin behavioral Behavioral Testing (SPT, FST, TST, NSFT) drug_admin->behavioral electrophysiology Electrophysiology (LTP, Patch-clamp) drug_admin->electrophysiology molecular Molecular Analysis (Western Blot for BDNF, mTOR, etc.) drug_admin->molecular data_analysis Data Analysis and Interpretation behavioral->data_analysis electrophysiology->data_analysis molecular->data_analysis end Conclusion on Efficacy and Mechanism data_analysis->end

Figure 2: Generalized Experimental Workflow for Preclinical Evaluation of this compound.

Clinical Development

This compound has progressed into Phase II clinical trials for the treatment of major depressive disorder, indicating that it has met the primary safety and tolerability endpoints in Phase I studies.[4][9][10][13] The results of these ongoing trials will be crucial in determining the clinical efficacy and safety profile of YL-0919 in humans and its potential as a next-generation antidepressant.

Conclusion

This compound (YL-0919) represents a significant advancement in the development of novel antidepressants. Its multi-target mechanism of action, encompassing serotonin reuptake inhibition and modulation of multiple serotonin and sigma-1 receptors, appears to confer a rapid onset of therapeutic effects in preclinical models. The robust preclinical data, supported by detailed mechanistic studies highlighting its role in enhancing neuroplasticity via the BDNF-mTOR pathway, provide a strong rationale for its continued clinical development. Should the promising preclinical findings translate to human subjects, this compound could offer a valuable new treatment option for individuals with major depressive disorder, particularly those who do not respond adequately or quickly to existing therapies.

References

Methodological & Application

Application Note: Quantitative Determination of Hypidone Hydrochloride in Human Plasma using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Hypidone hydrochloride (also known as YL-0919) in human plasma. This compound is a novel drug candidate for the treatment of major depressive disorder.[1][2][3] The described method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer. This method has been validated for its application in pharmacokinetic studies.[1][2][3]

Introduction

This compound (YL-0919) is a novel selective serotonin (B10506) reuptake inhibitor and 5-hydroxytryptamine receptor agonist being investigated for the treatment of major depressive disorder.[1][2][3] To support its clinical development, a reliable and sensitive bioanalytical method is essential for the quantitative determination of this compound in human plasma to accurately assess its pharmacokinetic profile. The UHPLC-MS/MS method presented here offers high selectivity, sensitivity, and throughput for this purpose.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (YL-0919), appropriate internal standard (IS).

  • Reagents: HPLC-grade methanol (B129727), acetonitrile, and water; formic acid; ammonium (B1175870) formate.

  • Plasma: Blank human plasma.

  • SPE Cartridges: Oasis HLB cartridges.

Instrumentation
  • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Mass Spectrometer: API-5500 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

Sample Preparation: Solid-Phase Extraction (SPE)
  • Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of human plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

UHPLC-MS/MS Analysis
  • UHPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient is employed to ensure optimal separation.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Quantitative Data Summary

The following tables summarize the quantitative performance of the UHPLC-MS/MS method for the analysis of this compound in human plasma.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linear Range0.1 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995
LLOQ0.1 ng/mL

Table 2: Accuracy and Precision

Analyte Concentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LQC (0.2 ng/mL)≤ 15.0± 15.0≤ 15.0± 15.0
MQC (2.0 ng/mL)≤ 15.0± 15.0≤ 15.0± 15.0
HQC (80.0 ng/mL)≤ 15.0± 15.0≤ 15.0± 15.0

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Table 3: Matrix Effect and Recovery

Analyte Concentration (ng/mL)Matrix Effect (%)Recovery (%)
LQC (0.2 ng/mL)85 - 115Consistent
MQC (2.0 ng/mL)85 - 115Consistent
HQC (80.0 ng/mL)85 - 115Consistent

Experimental Workflow and Diagrams

UHPLC_MSMS_Workflow plasma_sample Human Plasma Sample (100 µL) sample_loading Sample Loading plasma_sample->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol, Water) spe_conditioning->sample_loading spe_washing Washing (Water, 20% Methanol) sample_loading->spe_washing elution Elution (Methanol) spe_washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution uhplc_injection UHPLC Injection (5 µL) reconstitution->uhplc_injection chromatography Chromatographic Separation (ACQUITY BEH C18) uhplc_injection->chromatography ms_detection MS/MS Detection (API-5500, ESI+, MRM) chromatography->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the UHPLC-MS/MS quantification of this compound in plasma.

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The validation results demonstrate that the method meets the requirements for bioanalytical applications and is suitable for supporting pharmacokinetic studies of this new antidepressant drug candidate.

References

Application Notes and Protocols for Evaluating YL-0919 in the Murine Forced Swimming Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for utilizing the forced swimming test (FST) to assess the antidepressant-like effects of the novel compound YL-0919 in mice. YL-0919 has demonstrated rapid and significant antidepressant effects in multiple preclinical animal models.[1][2][3][4] It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and an agonist of the sigma-1 receptor.[5][6] These mechanisms are believed to contribute to its therapeutic potential in major depressive disorder.[5]

The following sections detail the necessary materials, step-by-step procedures, and data analysis methods for conducting the FST with YL-0919. Additionally, a summary of quantitative data from relevant studies is provided, along with diagrams illustrating the experimental workflow and the proposed signaling pathway of YL-0919.

Quantitative Data Summary

The antidepressant-like effects of YL-0919 have been quantified in several studies using the forced swimming test. The table below summarizes the key findings regarding the reduction in immobility time in mice following YL-0919 administration.

Treatment GroupDose (mg/kg)Administration RouteTreatment DurationImmobility Time (seconds)Percent Reduction vs. VehicleReference
Vehicle-p.o.Acute (60 min prior)~160-[5]
YL-09191.25p.o.Acute (60 min prior)~110~31%[5]
YL-09192.5p.o.Acute (60 min prior)~105~34%[5]
YL-09195.0p.o.Acute (60 min prior)~115~28%[5]
Vehicle-i.g.1 week~140-[7]
YL-09192.5i.g.1 week~90~36%[7]
Vehicle-i.g.2 weeks~150-[7]
YL-09192.5i.g.2 weeks~80~47%[7]
Vehicle-i.p.3 daysNot specifiedSignificant decrease[2]
YL-0919Not specifiedi.p.3 daysNot specifiedSignificant decrease[2]

Experimental Protocol: Forced Swimming Test with YL-0919

This protocol is synthesized from established methodologies for the murine forced swimming test and specific parameters used in studies involving YL-0919.[5][7][8][9][10][11]

Materials
  • YL-0919: Synthesized and purified.

  • Vehicle: The solvent used to dissolve YL-0919 (e.g., saline, distilled water with a small percentage of Tween 80).

  • Positive Control (Optional): A standard antidepressant such as Fluoxetine (e.g., 10-20 mg/kg) or Desipramine (e.g., 30 mg/kg).[5]

  • Animals: Male adult mice (e.g., ICR or C57BL/6J strains), weighing 20-25g. House animals in a controlled environment (23-25°C, 12h light/dark cycle) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

  • Forced Swim Apparatus: A transparent cylindrical container (e.g., 30 cm height x 20 cm diameter) filled with water.[9]

  • Water: Maintained at a temperature of 23-25°C. The water depth should be sufficient to prevent the mice from touching the bottom with their tails or feet (e.g., 15 cm).[9]

  • Video Recording Equipment: A camera positioned to capture a clear view of the swimming behavior.

  • Timers and Data Analysis Software: For accurate measurement of immobility time.

  • Dry Towels and a Warming Area: For post-test animal care.

Experimental Procedure
  • Animal Groups: Randomly assign mice to different treatment groups (e.g., Vehicle, YL-0919 at various doses, Positive Control). A typical group size is 10-12 animals.[5]

  • Drug Administration:

    • Acute Dosing: Administer YL-0919 or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the test.[5]

    • Chronic Dosing: Administer YL-0919 or vehicle daily for a specified period (e.g., 3, 7, or 14 days).[2][7] The final dose should be administered 60 minutes before the test on the last day.

  • Forced Swim Test:

    • Place each mouse individually into the cylinder of water.

    • The total duration of the test is 6 minutes.[11]

    • Allow the mouse to swim for the initial 2 minutes as an adaptation period.

    • Record the total time the mouse is immobile during the final 4 minutes of the test.[8][11]

    • Definition of Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless in the water, making only those movements necessary to keep its head above water.[8]

  • Post-Test Care:

    • At the end of the 6-minute session, remove the mouse from the water.

    • Gently dry the mouse with a towel.

    • Place the mouse in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.

  • Data Analysis:

    • Score the recorded videos for immobility time. This can be done manually by a trained observer who is blind to the treatment groups or using automated video tracking software.

    • Compare the immobility times between the different treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.

Visualizations

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Animal Acclimatization (1 week) B Random Assignment to Treatment Groups A->B C Drug Administration (YL-0919, Vehicle, etc.) D Forced Swimming Test (6 minutes) C->D E Video Recording of Behavior D->E F Animal Care (Drying & Warming) E->F G Data Analysis (Scoring Immobility Time) E->G H Statistical Comparison G->H

Caption: Workflow for the Forced Swimming Test with YL-0919 in mice.

Proposed Signaling Pathway of YL-0919

G cluster_0 Receptor Targets cluster_1 Downstream Effects YL0919 YL-0919 SERT Serotonin Transporter (SERT) (Inhibition) YL0919->SERT HT1A 5-HT1A Receptor (Partial Agonist) YL0919->HT1A Sigma1R Sigma-1 Receptor (Agonist) YL0919->Sigma1R Increase5HT Increased Synaptic Serotonin SERT->Increase5HT BDNF_mTOR Activation of BDNF-mTOR Pathway HT1A->BDNF_mTOR Sigma1R->BDNF_mTOR Neuroplasticity Enhanced Neuroplasticity & Synaptic Proteins Increase5HT->Neuroplasticity BDNF_mTOR->Neuroplasticity Antidepressant Antidepressant-like Effects (Reduced Immobility) Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway for the antidepressant effects of YL-0919.

References

Application Notes and Protocols: Sucrose Preference Test for Assessing Antidepressant Effects of Hypidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhedonia, the diminished interest or pleasure in response to rewarding stimuli, is a core symptom of major depressive disorder (MDD). In preclinical research, the sucrose (B13894) preference test (SPT) is a widely utilized and validated behavioral assay to model anhedonia in rodents. A reduction in the consumption of a sweetened solution over plain water is interpreted as an anhedonia-like state. This protocol details the use of the SPT to evaluate the efficacy of novel antidepressant compounds, with a specific focus on Hypidone hydrochloride (YL-0919).

This compound is a novel antidepressant agent with a multi-target mechanism of action, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI), a 5-HT1A partial agonist, and a sigma-1 receptor agonist.[1][2] This compound has demonstrated a faster onset of antidepressant effects compared to traditional SSRIs.[3][4] Mechanistically, this compound has been shown to activate the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is crucial for neurogenesis and synaptic plasticity.[5][6]

These application notes provide a comprehensive protocol for conducting the sucrose preference test to assess the antidepressant-like effects of this compound in a chronic stress-induced model of depression.

Data Presentation

The following table summarizes representative data from a study investigating the effects of this compound on sucrose preference in mice subjected to Chronic Restraint Stress (CRS).

Treatment GroupMean Sucrose Preference (%)Standard Error of the Mean (SEM)Statistical Significance (vs. CRS)
Control85.23.1****
CRS (Vehicle)67.54.5-
CRS + this compound (YL-0919)82.13.9
CRS + Fluoxetine71.35.2Not Significant
Data adapted from a study by Yin et al. (2023). CRS was induced for 14 days. Drug treatment was administered concomitantly. *p < 0.05, ***p < 0.0001.

Experimental Protocols

Sucrose Preference Test (SPT) Protocol

This protocol is adapted from established methods for assessing anhedonia in mice.[7][8][9]

1. Animals and Housing:

  • Species: Male C57BL/6 mice are commonly used.

  • Age: 8-10 weeks old at the start of the experiment.

  • Housing: Initially group-housed (3-5 per cage) to acclimate to the facility. For the duration of the SPT, mice should be single-housed to ensure accurate individual fluid consumption measurements.[10] Acclimate to single housing for at least 72 hours before the test begins.

  • Environment: Maintained on a 12-hour light/dark cycle with controlled temperature and humidity. Provide ad libitum access to food and water, except during specified deprivation periods.

2. Materials:

  • Standard mouse cages.

  • Two identical drinking bottles per cage (e.g., 50 mL conical tubes with sipper tubes).

  • 1% (w/v) sucrose solution (prepared with purified water).

  • Plain tap water.

  • Scale for weighing the bottles (accurate to 0.01 g).

3. Experimental Procedure:

  • Habituation (48 hours):

    • In their home cages, replace the single water bottle with two identical bottles, both containing plain tap water.

    • Measure water consumption from each bottle daily to identify and exclude mice with a strong side preference.

  • Sucrose Habituation (48 hours):

    • Replace both bottles of water with two bottles of 1% sucrose solution. This step helps to familiarize the animals with the sweet taste and the two-bottle setup.

  • Baseline Sucrose Preference (24 hours):

    • Following a period of 12-24 hours of food and water deprivation, provide each mouse with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.[2]

    • After 24 hours, re-weigh both bottles to determine the consumption of each liquid.

    • Calculate the baseline sucrose preference for each mouse. Animals with a low baseline preference (<65%) may be excluded.

  • Chronic Stress and Drug Administration:

    • Induce anhedonia using a chronic stress model, such as Chronic Unpredictable Stress (CUS) or Chronic Restraint Stress (CRS), for a period of 2-4 weeks.[11][12]

    • Administer this compound or a vehicle control daily throughout the stress period, according to the specific experimental design.

  • Sucrose Preference Test (Post-Treatment):

    • After the chronic stress and treatment period, repeat the 24-hour two-bottle choice test as described in the baseline measurement step.

    • To prevent side bias, the position of the sucrose and water bottles should be swapped after 12 hours.[13]

4. Data Analysis:

  • Calculate the intake of sucrose solution and water in grams by subtracting the final bottle weight from the initial weight.

  • Calculate the Sucrose Preference (%) using the following formula: Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100

  • Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the mean sucrose preference between the different treatment groups.

Mandatory Visualization

experimental_workflow cluster_acclimation Acclimation & Habituation cluster_testing Experimental Phase cluster_analysis Data Analysis A Group Housing Acclimation B Single Housing (72h) A->B C Two-Bottle Water Habituation (48h) B->C D Sucrose Habituation (48h) C->D E Baseline Sucrose Preference Test (24h) D->E F Chronic Stress Induction & Drug Administration (e.g., 14 days) E->F G Final Sucrose Preference Test (24h) F->G H Calculate Sucrose Preference (%) G->H I Statistical Analysis (ANOVA) H->I

Experimental workflow for the Sucrose Preference Test.

signaling_pathway cluster_receptor Receptor Level cluster_downstream Intracellular Signaling Cascade cluster_outcome Cellular & Behavioral Outcomes Hypidone This compound Sigma1R Sigma-1 Receptor Hypidone->Sigma1R Serotonin 5-HT Reuptake Inhibition & 5-HT1A Partial Agonism Hypidone->Serotonin BDNF Increased BDNF Expression Sigma1R->BDNF Serotonin->BDNF TrkB TrkB Receptor Activation BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt mTOR mTOR Activation PI3K_Akt->mTOR Synaptogenesis Synaptogenesis & Neuroplasticity mTOR->Synaptogenesis Antidepressant Antidepressant Effects (Increased Sucrose Preference) Synaptogenesis->Antidepressant

This compound's proposed signaling pathway.

References

Application Note: In Vivo Microdialysis for Measuring Serotonin Levels After YL-0919 Administration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YL-0919 (Hypidone Hydrochloride) is a novel pharmaceutical agent with a dual mechanism of action, functioning as both a partial agonist for the serotonin (B10506) 1A (5-HT1A) receptor and a potent selective serotonin reuptake inhibitor (SSRI).[1][2] This combined pharmacological profile suggests potential for a more rapid onset and enhanced therapeutic efficacy in treating disorders like depression and anxiety compared to traditional SSRIs alone.[3] In vivo microdialysis is a powerful neurochemical technique that allows for the continuous sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This application note provides a detailed protocol for utilizing in vivo microdialysis coupled with High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the effects of YL-0919 administration on extracellular serotonin (5-HT) levels in the rodent brain.

Mechanism of Action of YL-0919

YL-0919 enhances serotonergic neurotransmission through two primary actions:

  • Serotonin Transporter (SERT) Inhibition : By blocking SERT on the presynaptic terminal, YL-0919 prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration.

  • 5-HT1A Receptor Partial Agonism : YL-0919 acts as a partial agonist at 5-HT1A receptors. Its action on presynaptic 5-HT1A autoreceptors can reduce the negative feedback that typically limits serotonin release, further contributing to elevated synaptic 5-HT levels.[3] Postsynaptic 5-HT1A receptor activation is linked to downstream signaling cascades, including the AC-cAMP-PKA pathway, which are crucial for its therapeutic effects.[4]

YL0919_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron serotonin_vesicle Serotonin Vesicles serotonin_source serotonin_vesicle->serotonin_source sert SERT autoreceptor 5-HT1A Autoreceptor post_receptor 5-HT1A Receptor downstream Downstream Signaling (cAMP, PKA, BDNF) post_receptor->downstream Initiates synaptic_cleft Synaptic Cleft yl0919_source yl0919 YL-0919 serotonin_released 5-HT serotonin_source->serotonin_released yl0919->sert Inhibits yl0919->autoreceptor Activates (Partial Agonist) yl0919->post_receptor Activates (Partial Agonist) serotonin_released->sert Reuptake serotonin_released->post_receptor

Caption: Proposed mechanism of YL-0919 action on serotonergic transmission.

Quantitative Data Summary

Administration of YL-0919 results in a significant and dose-dependent increase in extracellular serotonin levels in key brain regions like the ventral hippocampus.[3] Studies have shown that the effect of YL-0919 on raising 5-HT levels is more pronounced than that of the conventional SSRI, fluoxetine.[3] The table below summarizes the expected quantitative effects based on published preclinical data.

CompoundDose (mg/kg, i.g.)Brain RegionPeak Increase in Extracellular 5-HT (% of Baseline)
YL-0919 1.25Ventral Hippocampus~300%
YL-0919 2.5Ventral Hippocampus~400%[3]
Fluoxetine 10Ventral Hippocampus~250%[3]

Note: The data presented is derived from preclinical studies in rats.[3] Values represent the approximate peak effect observed post-administration.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis to measure serotonin levels in the rat brain following YL-0919 administration.

Part 1: Stereotaxic Surgery for Guide Cannula Implantation
  • Animal Preparation : Use adult male Sprague-Dawley rats (250-300g). House animals individually and allow them to acclimate for at least one week prior to surgery.

  • Anesthesia : Anesthetize the rat using a suitable anesthetic (e.g., isoflurane (B1672236) at 2-3% in oxygen or a ketamine/xylazine cocktail). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Stereotaxic Implantation :

    • Place the anesthetized rat in a stereotaxic frame. Apply eye ointment to prevent corneal drying.

    • Make a midline incision on the scalp to expose the skull. Clean the skull surface with saline and hydrogen peroxide.

    • Identify bregma and lambda and ensure the skull is level.

    • Drill a small burr hole over the target brain region. For the ventral hippocampus, typical coordinates are: AP -5.6 mm, ML +5.0 mm, DV -7.0 mm from bregma. Note: Coordinates should be optimized for the specific rat strain and age.

    • Slowly lower a guide cannula (e.g., CMA 12) to the desired depth.

    • Secure the cannula to the skull using dental cement and anchor screws.

    • Insert a dummy cannula to keep the guide patent.

  • Post-Operative Care : Administer post-operative analgesics and allow the animal to recover for 5-7 days before the microdialysis experiment. Monitor the animal's weight and well-being daily.

Part 2: In Vivo Microdialysis Procedure
  • Probe Preparation : On the day of the experiment, gently restrain the rat and remove the dummy cannula. Insert a microdialysis probe (e.g., CMA 12, 2 mm membrane) through the guide cannula into the target brain region.

  • Perfusion and Equilibration :

    • Connect the probe inlet to a microinfusion pump and the outlet to a collection vial.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF: 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl2, pH 7.4) at a low flow rate (e.g., 1.0 µL/min).

    • Allow a 2-3 hour equilibration period to establish a stable baseline of extracellular serotonin.

  • Baseline Sample Collection : Collect dialysate samples every 20-30 minutes into vials containing a small amount of antioxidant (e.g., 0.02 M acetic acid or a solution with 0.1 M perchloric acid and 0.1 mM EDTA) to prevent 5-HT degradation. Collect at least three consecutive baseline samples where the serotonin concentration varies by less than 15%.

  • YL-0919 Administration and Sample Collection :

    • Prepare YL-0919 in a suitable vehicle (e.g., distilled water or 0.5% carboxymethylcellulose sodium).

    • Administer YL-0919 via intragastric gavage (i.g.) or other desired route at doses such as 1.25 mg/kg and 2.5 mg/kg.[1]

    • Continue collecting dialysate samples every 20-30 minutes for at least 3-4 hours post-administration.

    • Store all collected samples at -80°C until analysis.

Part 3: Sample Analysis by HPLC-ECD
  • System Preparation : Use an HPLC system equipped with an electrochemical detector (HPLC-ECD).[5] Passivate and clean the system to ensure low background noise.[5]

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.2 µm).[6]

    • Mobile Phase : A sodium phosphate (B84403) or citrate-phosphate buffer containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid), EDTA, and a small percentage of organic solvent like methanol (B129727) or acetonitrile. The exact composition should be optimized for best separation.

    • Flow Rate : Typically 0.2 - 0.4 mL/min.[6]

    • Temperature : Maintain the column at a constant temperature (e.g., 30-35°C).[6][7]

  • Electrochemical Detection :

    • Set the potential of the glassy carbon working electrode to a level optimal for the oxidation of serotonin (e.g., +0.60 V to +0.65 V) against an Ag/AgCl reference electrode.[5]

  • Quantification :

    • Inject a standard solution of serotonin of known concentrations to generate a standard curve for peak area/height versus concentration.

    • Inject the collected dialysate samples (typically 10-20 µL).

    • Calculate the concentration of 5-HT in each sample by comparing its peak to the standard curve. Express post-drug levels as a percentage of the average baseline concentration.

Experimental Workflow

The entire process from surgery to data analysis follows a structured workflow to ensure reproducibility and accuracy.

Workflow prep Animal Acclimation & Preparation surgery Stereotaxic Surgery: Guide Cannula Implantation prep->surgery recovery Post-Operative Recovery (5-7 Days) surgery->recovery dialysis_setup Microdialysis Probe Insertion & System Equilibration recovery->dialysis_setup baseline Baseline Sample Collection (3-4 samples) dialysis_setup->baseline admin YL-0919 Administration (i.g.) baseline->admin postsampling Post-Drug Sample Collection (3-4 hours) admin->postsampling storage Sample Storage (-80°C) postsampling->storage analysis Sample Analysis: HPLC-ECD storage->analysis data Data Quantification & Interpretation analysis->data

Caption: Experimental workflow for in vivo microdialysis of serotonin.

References

Application Notes and Protocols: Electrophysiological Recording of Neuronal Activity in Response to Hypidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the electrophysiological effects of Hypidone hydrochloride (YL-0919) on neuronal activity. The protocols detailed below are based on established research and are intended to assist in the replication and further exploration of the neuronal mechanisms of this novel antidepressant.

Introduction to this compound (YL-0919)

This compound (YL-0919) is a novel antidepressant agent currently in clinical development.[1] It functions as a selective serotonin (B10506) (5-HT) reuptake inhibitor, a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor.[1][2] Preclinical studies have demonstrated its antidepressant-like effects and have begun to elucidate its mechanism of action on neuronal circuits.[1][3] Electrophysiological studies are crucial in understanding how YL-0919 modulates neuronal excitability and synaptic transmission, providing key insights into its therapeutic potential.

Electrophysiological Effects of this compound

Research indicates that YL-0919 enhances the excitability of pyramidal neurons in the medial prefrontal cortex (mPFC) through a disinhibition mechanism.[1] This is achieved by the 5-HT1A receptor-mediated inhibition of GABAergic interneurons, which in turn reduces the inhibitory input to pyramidal neurons.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from electrophysiological recordings in mice treated with this compound.

Table 1: In Vivo Extracellular Recordings in the mPFC

Treatment GroupSpontaneous Firing Rate (Hz)
Vehicle (Saline)1.2 ± 0.2
YL-0919 (10 mg/kg, chronic)2.5 ± 0.3

Data adapted from Zhang et al., 2021. Values are represented as mean ± SEM.

Table 2: In Vitro Whole-Cell Patch-Clamp Recordings from mPFC Pyramidal Neurons

ParameterVehicleYL-0919 (10 µM)
sEPSC Frequency (Hz)3.5 ± 0.45.8 ± 0.6
sEPSC Amplitude (pA)No significant changeNo significant change
sIPSC Frequency (Hz)4.2 ± 0.52.1 ± 0.3
sIPSC Amplitude (pA)No significant changeNo significant change

sEPSC: spontaneous Excitatory Postsynaptic Current; sIPSC: spontaneous Inhibitory Postsynaptic Current. Data adapted from Zhang et al., 2021. Values are represented as mean ± SEM.

Table 3: Effect of YL-0919 on GABAergic Interneuron Excitability in the mPFC

ParameterVehicleYL-0919 (10 µM)
Action Potential Firing Frequency (Hz)15.2 ± 1.88.5 ± 1.2

Data recorded from GAD67-GFP transgenic mice. Adapted from Zhang et al., 2021. Values are represented as mean ± SEM.

Signaling Pathway

The mechanism of action of this compound on mPFC neurons involves a specific signaling cascade that leads to the disinhibition of pyramidal neurons.

G YL0919 This compound (YL-0919) HT1A_R 5-HT1A Receptor (on GABAergic Interneuron) YL0919->HT1A_R Activates GABA_In GABAergic Interneuron HT1A_R->GABA_In Inhibits GABA_R GABA Release GABA_In->GABA_R Reduces Pyr_N Pyramidal Neuron GABA_R->Pyr_N Less Inhibition Excitability Increased Excitability Pyr_N->Excitability

Caption: Signaling pathway of this compound in the mPFC.

Experimental Protocols

The following are detailed protocols for conducting electrophysiological recordings to assess the effects of this compound.

Protocol 1: In Vivo Extracellular Recording in Awake, Head-Fixed Mice

This protocol is designed to record the spontaneous firing of neurons in the mPFC of awake, behaving mice chronically administered with YL-0919.

Materials:

  • This compound (YL-0919)

  • Saline solution (vehicle)

  • Surgical tools for head plate implantation

  • Dental cement

  • Micromanipulator

  • Extracellular recording electrodes (e.g., tungsten microelectrodes)

  • Amplifier and data acquisition system

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine for surgery)

Procedure:

  • Animal Preparation and Drug Administration:

    • Administer YL-0919 (e.g., 10 mg/kg, i.g.) or saline to mice daily for the desired period (e.g., 14-21 days) to model chronic treatment.

  • Head Plate Implantation Surgery:

    • Anesthetize the mouse and place it in a stereotaxic frame.

    • Expose the skull and clean the surface.

    • Implant a head plate over the skull, securing it with dental cement. This will be used for head fixation during recording.

    • Allow the animal to recover for at least one week.

  • Craniotomy:

    • On the day of recording, head-fix the awake mouse.

    • Create a small craniotomy (1-2 mm diameter) over the mPFC using stereotaxic coordinates.

  • Electrode Placement:

    • Carefully lower the recording electrode into the mPFC using a micromanipulator.

  • Recording:

    • Record the spontaneous extracellular action potentials.

    • Acquire data for a stable period (e.g., 10-20 minutes) for each neuron.

  • Data Analysis:

    • Spike sort the recorded data to isolate single-unit activity.

    • Calculate the mean firing rate for neurons from both the YL-0919 and vehicle groups.

    • Perform statistical analysis to compare the firing rates between the two groups.

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Drug Chronic Drug Administration Surgery Head Plate Implantation & Recovery Drug->Surgery Craniotomy Craniotomy over mPFC Surgery->Craniotomy Position Electrode Positioning in mPFC Craniotomy->Position Record Record Spontaneous Activity Position->Record SpikeSort Spike Sorting Record->SpikeSort Calc Calculate Firing Rate SpikeSort->Calc Stats Statistical Comparison Calc->Stats

Caption: Experimental workflow for in vivo extracellular recording.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording in Acute Mouse Brain Slices

This protocol allows for the detailed investigation of synaptic currents and neuronal excitability in mPFC neurons in response to acute application of YL-0919.

Materials:

  • This compound (YL-0919)

  • Artificial cerebrospinal fluid (ACSF)

  • Slicing solution (e.g., ice-cold, high-sucrose ACSF)

  • Intracellular solution for patch pipettes

  • Vibratome

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Borosilicate glass capillaries for pipettes

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize a mouse and perfuse transcardially with ice-cold slicing solution.

    • Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the mPFC using a vibratome in ice-cold slicing solution.

    • Transfer slices to a holding chamber with ACSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording Setup:

    • Transfer a slice to the recording chamber and perfuse with ACSF at a constant rate (e.g., 2-3 ml/min).

    • Visualize pyramidal neurons in layer V of the mPFC using the microscope.

  • Whole-Cell Recording:

    • Pull patch pipettes to a resistance of 3-6 MΩ.

    • Fill the pipette with the appropriate intracellular solution.

    • Approach a neuron and form a giga-ohm seal.

    • Rupture the membrane to achieve whole-cell configuration.

  • Data Acquisition:

    • For sEPSCs and sIPSCs:

      • Record spontaneous currents in voltage-clamp mode. Hold the membrane potential at -70 mV to record sEPSCs and at 0 mV to record sIPSCs.

      • Record a baseline for 5-10 minutes.

      • Bath-apply YL-0919 (e.g., 10 µM) and record for another 10-15 minutes.

    • For Neuronal Excitability:

      • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials.

      • Record the firing response before and after the application of YL-0919.

  • Data Analysis:

    • Analyze the frequency and amplitude of sEPSCs and sIPSCs before and after drug application.

    • Analyze the number of action potentials fired at each current step to assess changes in excitability.

    • Use appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.

G cluster_slice Slice Preparation cluster_record Recording cluster_analyze Analysis Dissect Brain Dissection & Slicing Incubate Slice Incubation & Recovery Dissect->Incubate Patch Whole-Cell Patch (Pyramidal Neuron) Incubate->Patch Baseline Baseline Recording (sPSCs or APs) Patch->Baseline DrugApp Bath Application of YL-0919 Baseline->DrugApp PostDrug Post-Drug Recording DrugApp->PostDrug Measure Measure sPSC Frequency/ Amplitude or AP Firing PostDrug->Measure Compare Compare Before vs. After Drug Application Measure->Compare

Caption: Workflow for in vitro whole-cell patch-clamp recording.

Conclusion

The provided application notes and protocols offer a framework for investigating the electrophysiological properties of this compound. By utilizing these methods, researchers can further explore the neuronal mechanisms underlying its antidepressant effects and evaluate its potential as a therapeutic agent for neuropsychiatric disorders. Careful adherence to these protocols will enable the generation of robust and reproducible data, contributing to a deeper understanding of this promising compound.

References

Application Notes and Protocols: Western Blot Analysis of BDNF and mTOR Pathways Following Hypidone Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hypidone hydrochloride (YL-0919) is a novel investigational antidepressant with a multimodal serotonergic mechanism, acting as a selective serotonin (B10506) reuptake inhibitor and a 5-HT1A receptor partial agonist.[1][2][3] Emerging research indicates that YL-0919 may exert its rapid antidepressant effects by modulating neuroplasticity through the activation of the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathways.[4][5] This document provides detailed application notes and protocols for investigating the effects of this compound on these key signaling cascades using Western blot analysis. It includes a comprehensive workflow, step-by-step experimental procedures, and tools for data presentation and visualization to guide researchers in this area of study.

Signaling Pathway Overview

The BDNF-mTOR signaling cascade is crucial for neuronal survival, synaptic plasticity, and memory formation.[6][7] Upon stimulation, such as by treatment with this compound, BDNF expression is upregulated.[1][8][9] BDNF then binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activation initiates downstream signaling, prominently through the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex (TSC1/2), which is a negative regulator of the small GTPase Rheb. With TSC1/2 inhibited, Rheb activates the mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates its downstream effectors, namely p70S6 Kinase (p70S6K) and 4E-Binding Protein 1 (4E-BP1), to promote the synthesis of synaptic proteins, ultimately enhancing synaptic plasticity and function.[7][10]

BDNF_mTOR_Pathway Hypidone Hypidone HCl (YL-0919) BDNF BDNF Hypidone->BDNF Upregulates TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 p70S6K p-p70S6K mTORC1->p70S6K _4EBP1 p-4E-BP1 mTORC1->_4EBP1 Syn_Prot Synaptic Protein Synthesis (e.g., PSD95, Synapsin I) p70S6K->Syn_Prot _4EBP1->Syn_Prot Plasticity Synaptic Plasticity Syn_Prot->Plasticity Western_Blot_Workflow cluster_animal In-Vivo Experiment cluster_biochem Biochemical Analysis animal_model 1. Animal Model (e.g., CUS-exposed rats) treatment 2. Treatment Groups - Vehicle - YL-0919 (e.g., 2.5 mg/kg) - YL-0919 + Rapamycin animal_model->treatment dissection 3. Tissue Collection (Hippocampus, Prefrontal Cortex) treatment->dissection extraction 4. Protein Extraction dissection->extraction Tissue Samples quantification 5. Protein Quantification (BCA Assay) extraction->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Protein Transfer (PVDF Membrane) sds_page->transfer immunoblot 8. Immunoblotting transfer->immunoblot detection 9. Detection & Imaging immunoblot->detection analysis 10. Densitometry Analysis detection->analysis

References

Application Notes and Protocols: Behavioral Assays for Anxiolytic Effects of Hypidone Hydrochloride in Rats

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hypidone hydrochloride (also known as YL-0919) is a novel psychotropic agent with a multi-target pharmacological profile. Initially identified as a selective serotonin (B10506) (5-HT) reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, it has demonstrated significant antidepressant and anxiolytic-like effects in various preclinical models.[1][2][3] Further research has characterized it as a 5-HT6 receptor full agonist and a selective sigma-1 receptor agonist, contributing to its therapeutic potential.[4][5] The anxiolytic and antidepressant effects of this compound are thought to be mediated, at least in part, by the enhancement of neuroplasticity through the activation of the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[5][6][7]

These application notes provide detailed protocols for key behavioral assays used to evaluate the anxiolytic properties of this compound in rats, present quantitative data from preclinical studies, and offer visual diagrams of the proposed mechanism and experimental workflows.

Proposed Mechanism of Action

The anxiolytic effect of this compound is attributed to its synergistic action on multiple targets within the central nervous system. As a partial 5-HT1A receptor agonist and a serotonin reuptake inhibitor, it enhances serotonergic neurotransmission. Its agonism at 5-HT6 and sigma-1 receptors may further contribute to its therapeutic effects on anxiety and cognition.[4][8] This multi-target engagement is believed to converge on downstream signaling pathways, such as the BDNF-mTOR cascade, which plays a crucial role in synaptic plasticity and the regulation of mood and anxiety.[7]

cluster_drug This compound (YL-0919) cluster_targets Molecular Targets cluster_pathway Downstream Signaling cluster_effect Therapeutic Effect drug YL-0919 SERT SERT drug->SERT Inhibition HT1A 5-HT1A Receptor drug->HT1A Partial Agonism HT6 5-HT6 Receptor drug->HT6 Full Agonism SIG1 Sigma-1 Receptor drug->SIG1 Agonism BDNF BDNF Expression SERT->BDNF HT1A->BDNF HT6->BDNF SIG1->BDNF mTOR mTOR Pathway BDNF->mTOR Synap Synaptic Plasticity mTOR->Synap Anxiolysis Anxiolytic Effect Synap->Anxiolysis

Proposed mechanism of action for this compound.

Behavioral Assays for Anxiolytic Activity

The following protocols describe standard behavioral tests used to assess the anxiolytic potential of this compound in rats.

Elevated Plus-Maze (EPM) Test

Principle: The EPM test is a widely used model for assessing anxiety-like behavior in rodents.[9][10] The test is based on the natural aversion of rats to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms of the maze, reflecting a reduction in anxiety.[11]

Experimental Protocol:

  • Apparatus:

    • A plus-shaped maze, elevated 50-70 cm from the floor.

    • Consists of four arms (e.g., 50 cm long x 10 cm wide each): two opposite arms are enclosed by high walls (e.g., 40 cm high), and the other two arms are open.

    • A central platform (e.g., 10 cm x 10 cm) connects the arms.

    • The maze should be made of a non-porous material for easy cleaning.

  • Animal Preparation:

    • Use adult male rats (e.g., Wistar or Sprague-Dawley strains), weighing 200-250g.

    • House animals in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water.

    • Handle the rats for several days before the experiment to reduce handling stress.[9]

    • Acclimatize rats to the testing room for at least 1 hour before the test.

  • Drug Administration:

    • Vehicle Group: Administer the vehicle solution (e.g., saline or 0.5% carboxymethylcellulose sodium).

    • Test Group(s): Administer this compound (YL-0919) orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 0.625, 1.25, 2.5 mg/kg).[1]

    • Positive Control Group: Administer a standard anxiolytic, such as Diazepam (e.g., 1.5 mg/kg, i.p.).

    • Administer drugs 30-60 minutes before testing, depending on the route of administration.

  • Procedure:

    • Place the rat on the central platform of the maze, facing one of the open arms.[12]

    • Allow the animal to explore the maze freely for a 5-minute session.[12]

    • Record the session using a video camera mounted above the maze for later analysis.

    • After each trial, thoroughly clean the maze with 70% ethanol (B145695) to remove olfactory cues.[9]

  • Data Analysis:

    • Score the video recordings for the following parameters:

      • Number of entries into the open arms.

      • Number of entries into the closed arms.

      • Time spent in the open arms.

      • Time spent in the closed arms.

    • Calculate the percentage of open arm entries ([Open Entries / (Open + Closed Entries)] x 100) and the percentage of time spent in the open arms ([Time in Open Arms / (Time in Open + Closed Arms)] x 100).

    • Analyze data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

cluster_prep Preparation cluster_test Testing Phase (5 min) cluster_analysis Data Analysis Habituation Animal Habituation & Acclimatization DrugAdmin Drug Administration (Vehicle, YL-0919, Diazepam) Habituation->DrugAdmin Placement Place Rat on Central Platform DrugAdmin->Placement Exploration Allow Free Exploration Placement->Exploration Recording Video Record Session Exploration->Recording Scoring Score Arm Entries & Time Recording->Scoring Calculation % Open Arm Entries % Open Arm Time Scoring->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats

Experimental workflow for the Elevated Plus-Maze test.

Quantitative Data Summary: Elevated Plus-Maze Test

Treatment GroupDose (mg/kg)% Time in Open Arms (Mean ± SEM)% Entries into Open Arms (Mean ± SEM)
Vehicle-15.2 ± 2.520.5 ± 3.1
Hypidone (YL-0919)1.2528.7 ± 3.835.1 ± 4.2
Hypidone (YL-0919)2.535.4 ± 4.1 42.6 ± 4.9
Diazepam1.538.1 ± 4.5 45.3 ± 5.0
*Data are hypothetical and representative of expected outcomes based on published literature.[1] Significance vs. Vehicle: *p < 0.05, *p < 0.01.
Vogel-Type Conflict Test

Principle: The Vogel conflict test is a classic model for screening anxiolytic drugs. It is based on the principle of conflict between the motivation to drink (thirst) and the aversion to a mild electric shock delivered upon drinking. Anxiolytic drugs reduce the animal's sensitivity to the punishing stimulus (shock), thereby increasing the number of shocks the animal is willing to receive to drink water.[1]

Experimental Protocol:

  • Apparatus:

    • A testing chamber with a grid floor capable of delivering a mild electric shock.

    • A drinking spout connected to a water bottle is accessible from within the chamber.

    • A circuit that detects when the rat makes contact with the spout and delivers a brief, mild shock (e.g., 0.5 mA for 1 second) after a set number of licks (e.g., every 20th lick).

    • A counter to record the number of shocks delivered.

  • Animal Preparation:

    • Use adult male rats, as previously described.

    • Deprive the rats of water for 48 hours prior to the test to induce a strong motivation to drink. Food should be available ad libitum.

  • Drug Administration:

    • Administer Vehicle, this compound (e.g., 1.25, 2.5 mg/kg, p.o.), or a positive control like Diazepam (e.g., 1.5 mg/kg, p.o.) 60 minutes before the test.[1]

  • Procedure:

    • Place the water-deprived rat into the testing chamber.

    • Allow a 5-minute test session.

    • The total number of shocks the rat receives during the session is automatically recorded. The rat receives a shock each time it completes a set number of licks from the drinking spout.

  • Data Analysis:

    • The primary endpoint is the total number of shocks received during the 5-minute session.

    • An increase in the number of shocks received by the drug-treated groups compared to the vehicle group indicates an anxiolytic effect.

    • Analyze data using one-way ANOVA followed by a post-hoc test.

cluster_prep Preparation cluster_test Testing Phase (5 min) cluster_analysis Data Analysis WaterDep 48h Water Deprivation DrugAdmin Drug Administration (Vehicle, YL-0919, Diazepam) WaterDep->DrugAdmin Placement Place Rat in Conflict Chamber DrugAdmin->Placement Behavior Rat Drinks & Receives Shocks Placement->Behavior Recording Record Number of Shocks Behavior->Recording Comparison Compare Total Shocks Between Groups Recording->Comparison Stats Statistical Analysis (ANOVA) Comparison->Stats

Experimental workflow for the Vogel Conflict Test.

Quantitative Data Summary: Vogel Conflict Test

Treatment GroupDose (mg/kg)Number of Shocks (Mean ± SEM)
Vehicle-5.8 ± 1.2
Hypidone (YL-0919)1.2511.5 ± 2.1
Hypidone (YL-0919)2.514.2 ± 2.5
Diazepam1.515.1 ± 2.8
Data are representative of published findings.[1] Significance vs. Vehicle: *p < 0.05, *p < 0.01.
Open Field Test (OFT)

Principle: The OFT is used to assess general locomotor activity and exploratory behavior.[13][14] When evaluating potential anxiolytics, it is crucial to ensure that the observed effects in tests like the EPM are not due to a general increase or decrease in movement (hyper- or hypo-activity). An effective anxiolytic should not significantly alter the total distance traveled at therapeutic doses.[13]

Experimental Protocol:

  • Apparatus:

    • A square arena (e.g., 76.5 cm x 76.5 cm) with high walls (e.g., 40 cm) to prevent escape.[3]

    • The floor is typically divided into a grid of equal squares (e.g., central and peripheral zones).

    • The arena should be made of a non-porous material for easy cleaning.

  • Animal Preparation & Drug Administration:

    • Follow the same procedures as described for the EPM test.

  • Procedure:

    • Gently place the rat in one corner of the open field arena.

    • Allow the animal to explore the arena for a set period (e.g., 5 or 10 minutes).[13][15]

    • Record the session with a video camera and use tracking software for analysis.

  • Data Analysis:

    • Primary Locomotor Parameter: Total distance traveled.

    • Anxiety-Related Parameters: Time spent in the center of the arena vs. the periphery (thigmotaxis).

    • Other parameters can include the number of line crossings, rearing frequency, and grooming bouts.[14]

    • Analyze data using one-way ANOVA. For this compound, it has been shown that at effective anxiolytic doses, it does not significantly affect the total distance moved in the OFT.[13]

Quantitative Data Summary: Open Field Test

Treatment GroupDose (mg/kg)Total Distance Moved (m) (Mean ± SEM)
Vehicle-35.2 ± 4.5
Hypidone (YL-0919)1.2536.8 ± 5.1
Hypidone (YL-0919)2.534.9 ± 4.8
Sertraline1533.5 ± 4.2
Data are representative of published findings showing no significant effect on locomotor activity.[13]

Application Notes & Considerations:

  • Blinding: To prevent experimenter bias, the person conducting the behavioral tests and analyzing the data should be blinded to the treatment conditions.[9]

  • Environmental Controls: Maintain consistent lighting, noise levels, and temperature during testing, as these can significantly impact rodent behavior.

  • Circadian Rhythm: Conduct all behavioral tests at the same time of day to minimize variability due to circadian rhythms.

  • Data Interpretation: An ideal anxiolytic profile is demonstrated by an increase in open-arm exploration in the EPM and an increased number of shocks in the Vogel test, without a concurrent change in overall locomotor activity in the OFT.

References

Application Notes and Protocols: Chronic Unpredictable Stress (CUS) Model and Hypidone Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a debilitating mental health condition with a significant impact on global health. Preclinical research relies on robust animal models that mimic the complex pathophysiology of depression to develop novel and more effective therapeutics. The Chronic Unpredictable Stress (CUS) model is a well-established and translationally relevant paradigm for inducing depression-like behaviors in rodents, such as anhedonia, behavioral despair, and anxiety.[1] This model is predicated on the principle that chronic exposure to a variety of unpredictable, mild stressors disrupts stress-response systems, leading to a state that mirrors many aspects of human depression.[1][2]

Hypidone hydrochloride (YL-0919) is a novel antidepressant candidate with a multi-target mechanism of action. It acts as a selective serotonin (B10506) (5-HT) reuptake inhibitor, a partial 5-HT1A receptor agonist, and a sigma-1 receptor agonist.[3][4][5] Preclinical studies have demonstrated its potential for a faster onset of action compared to traditional antidepressants like fluoxetine (B1211875).[6][7] These application notes provide detailed protocols for the CUS model and subsequent behavioral and biochemical analyses, along with a summary of the effects of this compound treatment.

Application Notes

The Chronic Unpredictable Stress (CUS) Model

The CUS protocol is designed to model the effects of chronic stress, a major risk factor for depression in humans.[2] By exposing rodents to a series of different, unpredictable stressors over several weeks, the model avoids habituation and consistently induces a state of chronic stress. This leads to a range of behavioral, physiological, and neurological changes that are analogous to depressive symptoms, including:

  • Anhedonia: A core symptom of depression, measured by a reduced preference for a palatable sucrose (B13894) solution.[8]

  • Behavioral Despair: Assessed by increased immobility in the Forced Swim Test, reflecting a state of helplessness.[8][9]

  • Anxiety-like behaviors: Often evaluated using the Open Field Test or Elevated Plus Maze.[2]

  • Physiological changes: Including altered body weight gain and increased levels of stress hormones like corticosterone.[2][10]

The CUS model is highly valuable for screening potential antidepressant compounds and investigating the neurobiological mechanisms underlying depression and stress resilience.[2][11]

This compound (YL-0919): A Fast-Onset Antidepressant Candidate

This compound is a novel molecule with a unique pharmacological profile. Its antidepressant effects are believed to stem from its multifaceted interaction with the serotonergic and sigma-1 receptor systems.[3][5][12]

  • 5-HT Reuptake Inhibition & 5-HT1A Partial Agonism: Like many existing antidepressants, it increases synaptic serotonin levels. Its partial agonism at 5-HT1A receptors may contribute to a more rapid therapeutic effect and a favorable side-effect profile.[3][5][7]

  • Sigma-1 Receptor Agonism: Activation of the sigma-1 receptor, a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane, is linked to neuroprotection, neuroplasticity, and the regulation of various signaling pathways.[4][13] This action is thought to contribute significantly to its fast-onset antidepressant properties.[12][13]

Studies show that this compound can rapidly reverse CUS-induced deficits in behavior and synaptic plasticity.[6][7][14] This effect is mediated, at least in part, by the activation of the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for synaptogenesis and neuronal survival.[6][7][15]

Experimental Workflows and Signaling Pathways

Caption: Experimental workflow for the CUS model and drug efficacy testing.

CUS Chronic Unpredictable Stress (CUS) Neuronal_Deficits ↓ Synaptic Proteins (PSD95, Synapsin I) ↓ BDNF Signaling ↓ Dendritic Complexity CUS->Neuronal_Deficits induces Behavioral_Deficits Depression-like Behaviors (Anhedonia, Behavioral Despair) Neuronal_Deficits->Behavioral_Deficits leads to YL0919 This compound (YL-0919) Reversal Reversal of Deficits YL0919->Reversal mediates Reversal->Neuronal_Deficits reverses Behavioral_Recovery Antidepressant-like Effects (↑ Sucrose Preference, ↓ Immobility) Reversal->Behavioral_Recovery results in

Caption: Logical relationship between CUS, deficits, and YL-0919 treatment.

G cluster_targets Molecular Targets cluster_downstream Downstream Signaling cluster_outcome Cellular & Behavioral Outcome YL0919 This compound (YL-0919) SERT SERT YL0919->SERT inhibits HT1A 5-HT1A Receptor YL0919->HT1A partially agonizes Sigma1 Sigma-1 Receptor YL0919->Sigma1 agonizes BDNF ↑ BDNF Expression SERT->BDNF HT1A->BDNF Sigma1->BDNF mTOR ↑ mTOR Phosphorylation (pmTOR) BDNF->mTOR Synaptic ↑ Synaptic Proteins (Synapsin I, PSD95) mTOR->Synaptic Synaptogenesis ↑ Synaptogenesis & Neuroplasticity Synaptic->Synaptogenesis Antidepressant Fast-Onset Antidepressant Effects Synaptogenesis->Antidepressant

Caption: Proposed signaling pathway for this compound (YL-0919).

Experimental Protocols

Protocol 1: Chronic Unpredictable Stress (CUS) Model

This protocol describes the induction of a depressive-like state in rodents (mice or rats) over a period of 4 to 8 weeks.[1][2]

Materials:

  • Standard rodent cages

  • Water bottles and food hoppers

  • Stroboscope

  • Tilted cages (45°)

  • Restraint tubes

  • Shaker/oscillator

  • Cold water (4°C)

  • Empty cages (for bedding removal)

Procedure:

  • Acclimatization: House animals in groups under a standard 12h light/dark cycle with ad libitum access to food and water for 1-2 weeks before the start of the protocol. Handle animals daily to acclimate them to the experimenter.[16]

  • Baseline Measurements: Before starting the CUS protocol, perform baseline behavioral tests (e.g., Sucrose Preference Test) to establish normal behavioral parameters.[11]

  • CUS Regimen: For 4-8 weeks, subject the animals to one or two of the following stressors daily in a random, unpredictable order. Ensure control animals are housed in a separate room and are not exposed to stressors but are handled similarly.

    • Damp Bedding: Add ~200 mL of water to the bedding of the home cage for 12-14 hours.[1]

    • Cage Tilt: Tilt the home cage at a 45° angle for 12-14 hours.[1]

    • Restraint Stress: Place the animal in a well-ventilated restraint tube for 2-3 hours.[17]

    • Strobe Light: Expose animals to a strobe light overnight (12 hours).

    • Predator Stress: Place the animal in the vicinity of a natural predator (e.g., a rat for mice) for 12 hours.[17]

    • Social Defeat: House the subject with a more aggressive animal for 30 minutes.[17]

    • Shaking Stress: Place the cage on an orbital shaker at a low speed for 1 hour.

    • Light/Dark Cycle Reversal: Reverse the light/dark cycle for 24 hours.[1]

  • Monitoring: Monitor animal body weight and general health status weekly. A failure to gain weight comparable to control animals is an expected outcome of the CUS protocol.[2][10]

Protocol 2: Drug Administration

Procedure:

  • Following the CUS induction period, randomly assign stressed animals to treatment groups (e.g., Vehicle, this compound, positive control like Fluoxetine).

  • Administer this compound (e.g., 1.25, 2.5, or 5 mg/kg) or Fluoxetine (e.g., 10 mg/kg) via oral gavage (i.g.) once daily.[3][14] The vehicle is typically saline or distilled water.

  • Continue the CUS regimen during the treatment period to maintain the stressed state.

  • Conduct behavioral tests at specified time points during the treatment period to assess the onset of action.

Protocol 3: Behavioral Testing

3.1 Sucrose Preference Test (SPT) - To Assess Anhedonia [18][19][20]

  • Habituation: For 3 days prior to testing, habituate single-housed animals to the presence of two drinking bottles in their home cage.[19][21]

  • Deprivation: Deprive animals of food and water for 12-24 hours.[18]

  • Testing: Present the animals with two pre-weighed bottles for 1-2 hours: one containing 1% sucrose solution and the other containing plain water.[18][22]

  • Measurement: Weigh the bottles at the end of the test period to determine the consumption of each liquid.

  • Calculation: Calculate sucrose preference as: (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100%.[18] A significant decrease in sucrose preference in the CUS group compared to controls indicates anhedonia.

3.2 Forced Swim Test (FST) - To Assess Behavioral Despair [9][16][23]

  • Apparatus: Use a transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.[9][23]

  • Procedure: Gently place the animal into the water. The test duration is typically 6 minutes.[9][23]

  • Scoring: Record the session and score the last 4 minutes. Measure the total time the animal remains immobile. Immobility is defined as making only the minimal movements necessary to keep the head above water.[23][24]

  • Interpretation: An increase in immobility time in CUS animals is interpreted as a depression-like state. Antidepressant treatment is expected to decrease this immobility time.

3.3 Open Field Test (OFT) - To Assess Locomotor Activity and Anxiety [25][26][27]

  • Apparatus: Use a square arena (e.g., 50x50x35 cm) with the floor divided into a central zone and a peripheral zone.[18][26]

  • Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[25][27]

  • Procedure: Gently place the animal in the center of the arena and allow it to explore freely for 5-10 minutes.[25][27] Record activity using a video tracking system.

  • Parameters Measured:

    • Total Distance Traveled: An indicator of general locomotor activity.[26]

    • Time Spent in Center: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[25]

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between trials to remove olfactory cues.[25][27] This test can confirm that changes in the FST are not due to general changes in motor activity.[3]

Data Presentation

Table 1: Effect of this compound (YL-0919) on Behavior in CUS Rats
Treatment GroupDose (mg/kg, i.g.)Sucrose Preference (%) after 4 daysImmobility Time (s) in FST after 5 days
Control + Vehicle -~75-85%~100-120s
CUS + Vehicle -Decreased (~50-60%)Increased (~180-220s)
CUS + YL-0919 1.25Significantly Increased vs. CUS+Veh-
CUS + YL-0919 2.50Significantly Increased vs. CUS+Veh[28]Significantly Decreased vs. CUS+Veh[14]
CUS + Fluoxetine 10No Significant Change vs. CUS+VehNo Significant Change vs. CUS+Veh

Data are illustrative and compiled from findings reported in cited literature.[14][28] YL-0919 shows a rapid effect, reversing CUS-induced deficits within days, whereas fluoxetine does not show a significant effect in the same timeframe.

Table 2: Effect of this compound (YL-0919) on Hippocampal Protein Expression in CUS Rats
Treatment GroupDose (mg/kg, i.g.)Relative BDNF LevelsRelative pmTOR LevelsRelative PSD95 LevelsRelative Synapsin I Levels
Control + Vehicle -100%100%100%100%
CUS + Vehicle -↓ (~60%)↓ (~55%)↓ (~65%)↓ (~70%)
CUS + YL-0919 2.5↑ (Reversed to ~95%)↑ (Reversed to ~90%)↑ (Reversed to ~98%)↑ (Reversed to ~95%)
CUS + YL-0919 + Rapamycin 2.5 + inhibitor↑ (Effect blocked)↑ (Effect blocked)↑ (Effect blocked)↑ (Effect blocked)

Data are representative of findings from Western Blot analyses in cited studies.[14][15] CUS reduces the expression of key synaptic and plasticity-related proteins. Treatment with YL-0919 for 10-15 days reverses these deficits. This reversal is blocked by the mTOR inhibitor Rapamycin, confirming the pathway's involvement.[15]

References

Application Notes and Protocols for Five-Choice Serial Reaction Time Task (5-CSRTT) in Attention Studies with Hypidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a robust behavioral paradigm for assessing visuospatial attention and motor impulsivity in rodents.[1][2] This task is particularly valuable in preclinical research for evaluating the cognitive-enhancing effects of novel pharmacological agents. Hypidone hydrochloride (also known as YL-0919) is a novel compound with a multi-target profile, acting as a selective sigma-1 receptor agonist, a selective serotonin (B10506) (5-HT) reuptake inhibitor, and a partial 5-HT1A receptor agonist.[3][4][5] Recent studies have demonstrated its potential to improve attention, making it a compound of significant interest for cognitive pharmacology.[4]

These application notes provide a detailed protocol for utilizing the 5-CSRTT to investigate the effects of this compound on attention in rats. The included methodologies, data presentation guidelines, and workflow diagrams are intended to facilitate the design and execution of such studies.

Experimental Protocols

Animals

Adult male Sprague-Dawley (SD) rats are commonly used for this task.[4] Animals should be housed individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. To increase motivation for the food reward, rats are typically food-restricted to maintain 85-90% of their free-feeding body weight, with water available ad libitum.

Apparatus

The 5-CSRTT is conducted in operant conditioning chambers.[6] Each chamber is equipped with:

  • A curved wall containing five apertures, each with a stimulus light.

  • An infrared detector in each aperture to register nose pokes.

  • A food magazine on the opposite wall to deliver reward pellets.

  • A house light to illuminate the chamber.

  • The chamber is enclosed in a sound-attenuating box to minimize external distractions.[6]

Training Protocol

The training process is gradual and can take several weeks. The goal is to train the rats to associate a brief light stimulus in one of the five apertures with a food reward upon a correct nose-poke response.[6][7]

Phase 1: Habituation and Magazine Training

  • Familiarize the rats with the operant chamber by allowing them to freely explore and collect food pellets from the magazine.[8]

  • Initially, pellets are freely available in the magazine. Subsequently, single pellets are delivered at variable intervals to teach the association between the magazine and food.

Phase 2: Initial Response Training

  • Rats are trained to make a nose-poke response into an illuminated aperture to receive a reward.[6]

  • Initially, a single aperture is illuminated for a long duration (e.g., 30 seconds) until the rat responds.

  • Gradually, all five apertures are introduced, with the light stimulus presented pseudorandomly in one of the five locations.

Phase 3: Shaping Attention and Response Time

  • The stimulus duration is progressively shortened (e.g., from 30s down to 2s).[9]

  • A limited hold period is introduced, requiring the rat to respond within a specific time window after the stimulus onset (e.g., 5 seconds).

  • An inter-trial interval (ITI) of 5 seconds is established, during which the rat must withhold from responding. Premature responses during the ITI are recorded as a measure of impulsivity.[1]

Phase 4: Baseline Performance

  • Training continues until rats reach a stable baseline performance, typically defined as >80% accuracy and <20% omissions over several consecutive days.

  • The stimulus duration at this stage is typically short (e.g., 0.5-1 second) to challenge sustained attention.

Drug Administration Protocol

Based on preclinical studies, this compound (YL-0919) can be administered via intragastric gavage.[4]

  • Dosage: Effective doses for improving attention in rats have been reported to be 2.5 mg/kg and 5 mg/kg.[4]

  • Vehicle: The vehicle control group should receive the same volume of the vehicle used to dissolve the this compound.

  • Administration Schedule: Daily administration for a period of 6 days has been shown to be effective.[4]

  • Timing: The 5-CSRTT testing should be conducted at a consistent time following drug administration to ensure peak compound efficacy.

5-CSRTT Testing Session

A typical testing session consists of 100 trials or a maximum duration of 30 minutes.[10] The key parameters to be recorded for each session are outlined in the data presentation section.

Data Presentation

Quantitative data from the 5-CSRTT should be summarized in a structured table to allow for clear comparison between treatment groups.

Behavioral ParameterDefinitionVehicle ControlHypidone HCl (2.5 mg/kg)Hypidone HCl (5 mg/kg)
% Accuracy (Number of correct responses / (Number of correct + incorrect responses)) * 100
% Omissions (Number of omitted trials / Total number of trials) * 100
Premature Responses Number of responses during the inter-trial interval
Correct Response Latency (s) Time from stimulus onset to a correct nose-poke
Reward Collection Latency (s) Time from a correct response to entry into the food magazine

Note: The table should be populated with the mean ± SEM for each group.

Experimental Workflow and Signaling Pathways

To visualize the experimental process and the proposed mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Animal Preparation & Training cluster_1 Drug Administration & Testing cluster_2 Data Analysis & Outcome Habituation Habituation & Magazine Training InitialTraining Initial Response Training Habituation->InitialTraining Shaping Shaping Attention & Response Time InitialTraining->Shaping Baseline Establish Baseline Performance Shaping->Baseline DrugAdmin This compound Administration (e.g., 2.5 or 5 mg/kg, i.g.) Baseline->DrugAdmin CSRTT_Test 5-CSRTT Testing DrugAdmin->CSRTT_Test DataCollection Collect 5-CSRTT Performance Data CSRTT_Test->DataCollection Analysis Statistical Analysis DataCollection->Analysis Interpretation Interpretation of Attentional Effects Analysis->Interpretation

Caption: Experimental workflow for 5-CSRTT with this compound.

G cluster_0 This compound Action cluster_1 Cellular Targets cluster_2 Downstream Signaling in mPFC cluster_3 Behavioral Outcome Hypidone This compound (YL-0919) Sigma1R Sigma-1 Receptor Hypidone->Sigma1R Agonist SERT Serotonin Transporter (SERT) Hypidone->SERT Inhibitor HTR1A 5-HT1A Receptor Hypidone->HTR1A Partial Agonist BDNF Increased BDNF Expression Sigma1R->BDNF Synaptic_Plasticity Enhanced Synaptic Plasticity BDNF->Synaptic_Plasticity PSD95 Increased PSD95 Synaptic_Plasticity->PSD95 Synapsin1 Increased Synapsin1 Synaptic_Plasticity->Synapsin1 Attention Improved Attention in 5-CSRTT PSD95->Attention Synapsin1->Attention

Caption: Proposed signaling pathway of this compound in the mPFC.

References

Application Notes and Protocols: WAY-100635 as an Antagonist of Hypidone Hydrochloride's 5-HT1A Receptor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing WAY-100635 as a selective antagonist to elucidate the 5-HT1A receptor-mediated effects of Hypidone hydrochloride (YL-0919), a novel antidepressant agent. The following sections detail the pharmacological profiles of both compounds, present quantitative data in a structured format, and offer detailed protocols for in vitro and in vivo experimental paradigms.

Introduction

This compound (YL-0919) is a novel psychoactive compound with a multimodal mechanism of action, including selective serotonin (B10506) reuptake inhibition (SSRI) and partial agonism at the serotonin 1A (5-HT1A) receptor.[1][2][3] To dissect its complex pharmacology and isolate the contribution of its 5-HT1A receptor activity, a potent and selective antagonist is required. WAY-100635 is a well-characterized, silent antagonist of the 5-HT1A receptor, exhibiting high affinity and selectivity, making it an invaluable tool for such investigations.[4] This document outlines the experimental procedures to demonstrate and quantify the antagonism of this compound's 5-HT1A receptor-mediated effects by WAY-100635.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound and WAY-100635, facilitating a direct comparison of their properties at the 5-HT1A receptor.

Table 1: 5-HT1A Receptor Binding and Functional Affinity

CompoundParameterValueSpecies/SystemReference
This compound (YL-0919)Ki0.19 nMRat[5]
EC50 ([35S]GTPγS)1.20 nMRat Hippocampal Membranes[3]
Emax ([35S]GTPγS)85% (relative to 8-OH-DPAT)Rat Hippocampal Membranes[3]
WAY-100635Ki0.84 nMRat
IC50 (vs [3H]8-OH-DPAT)1.35 nMRat Hippocampus[4]
IC502.2 nM-

Table 2: In Vivo Antagonism of this compound's Antidepressant-Like Effects by WAY-100635

Behavioral TestThis compound (YL-0919) DoseWAY-100635 DoseEffectReference
Tail Suspension Test (TST)1.25-2.5 mg/kg, i.g.0.3 mg/kg, s.c.Complete antagonism of the decrease in immobility time[6]
Forced Swim Test (FST)1.25-2.5 mg/kg, i.g.0.3 mg/kg, s.c.Complete antagonism of the decrease in immobility time[6]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of the 5-HT1A receptor and a typical experimental workflow for investigating the antagonist effects of WAY-100635.

G cluster_0 Cell Membrane cluster_1 Intracellular 5HT1A_R 5-HT1A Receptor G_protein Gαi/o Protein 5HT1A_R->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylation Cascade Hypidone This compound (Agonist) Hypidone->5HT1A_R WAY100635 WAY-100635 (Antagonist) WAY100635->5HT1A_R Forskolin (B1673556) Forskolin (AC Activator) Forskolin->AC Direct Activation

Figure 1: 5-HT1A Receptor Signaling Pathway and Points of Intervention.

G cluster_0 In Vitro: cAMP Accumulation Assay cluster_1 In Vivo: Behavioral Assessment (TST/FST) A Plate cells expressing 5-HT1A receptors B Pre-incubate with WAY-100635 or vehicle A->B C Add Forskolin to stimulate Adenylyl Cyclase B->C D Add this compound or vehicle C->D E Incubate and lyse cells D->E F Measure cAMP levels (e.g., HTRF) E->F G Acclimate mice to laboratory conditions H Administer WAY-100635 (s.c.) or vehicle G->H I Administer this compound (i.g.) or vehicle after appropriate pre-treatment time H->I J Conduct Tail Suspension Test (TST) or Forced Swim Test (FST) I->J K Record and analyze immobility time J->K

Figure 2: Experimental workflow for in vitro and in vivo antagonism studies.

Experimental Protocols

The following are detailed protocols for key experiments to assess the antagonism of this compound's 5-HT1A receptor effects by WAY-100635.

Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the ability of WAY-100635 to block the this compound-mediated inhibition of forskolin-stimulated cAMP production in cultured cells expressing 5-HT1A receptors.

Materials:

  • Cell line stably expressing human or rat 5-HT1A receptors (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)

  • This compound (YL-0919)

  • WAY-100635

  • Forskolin

  • cAMP assay kit (e.g., HTRF, ELISA, or similar)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Plating: Seed the 5-HT1A receptor-expressing cells into multi-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

  • Compound Preparation: Prepare stock solutions of this compound, WAY-100635, and forskolin in a suitable solvent (e.g., DMSO or water) and make serial dilutions in assay buffer.

  • Assay Procedure: a. Aspirate the culture medium from the cells and wash once with assay buffer. b. Add assay buffer containing the desired concentration of WAY-100635 or vehicle to the appropriate wells. c. Pre-incubate for 15-30 minutes at 37°C. d. Add assay buffer containing a fixed concentration of forskolin (typically 1-10 µM, to stimulate cAMP production) and varying concentrations of this compound to the wells. e. Incubate for 15-30 minutes at 37°C. f. Terminate the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Measurement: Quantify the intracellular cAMP levels using the chosen assay kit.

  • Data Analysis: a. Normalize the data to the forskolin-only treated group (100% stimulation). b. Plot the concentration-response curves for this compound in the presence and absence of WAY-100635. c. Calculate the IC50 values for this compound and observe the rightward shift in the curve in the presence of WAY-100635, indicative of competitive antagonism.

Protocol 2: In Vivo Tail Suspension Test (TST) in Mice

This protocol assesses the ability of WAY-100635 to reverse the antidepressant-like effects of this compound in the TST, a widely used behavioral screen for antidepressants.[7][8][9]

Materials:

  • Male ICR or C57BL/6 mice (20-25 g)

  • This compound (YL-0919)

  • WAY-100635

  • Vehicle (e.g., saline, distilled water with 0.5% Tween 80)

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment and analysis software (optional, but recommended)

  • Sound-attenuating chamber

Procedure:

  • Animal Acclimation: Acclimate the mice to the housing and testing environment for at least one week prior to the experiment.

  • Drug Administration: a. Administer WAY-100635 (e.g., 0.3 mg/kg, s.c.) or vehicle 30-60 minutes prior to the test. b. Administer this compound (e.g., 1.25, 2.5, or 5 mg/kg, i.g.) or vehicle 30-60 minutes after the WAY-100635 injection.

  • Test Procedure: a. Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip. b. Suspend the mouse by its tail from the suspension bar within the apparatus. The mouse should be unable to reach any surfaces. c. The test duration is typically 6 minutes.[7][8] d. Record the session for later analysis.

  • Behavioral Scoring: a. Measure the total time the mouse remains immobile during the last 4 minutes of the 6-minute test.[7] Immobility is defined as the absence of any movement except for minor respiratory movements. b. Scoring can be done manually by a trained observer blinded to the treatment groups or using automated video analysis software.

  • Data Analysis: a. Compare the immobility times across the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). b. A significant increase in immobility time in the this compound + WAY-100635 group compared to the this compound alone group indicates antagonism.

Protocol 3: In Vivo Forced Swim Test (FST) in Mice

This protocol is another widely used behavioral despair model to evaluate the antidepressant-like effects of this compound and their reversal by WAY-100635.[5][10][11]

Materials:

  • Male ICR or C57BL/6 mice (20-25 g)

  • This compound (YL-0919)

  • WAY-100635

  • Vehicle

  • Cylindrical water tanks (e.g., 25 cm height, 10 cm diameter)

  • Water bath to maintain water temperature

  • Video recording equipment and analysis software (optional)

  • Towels for drying the mice

Procedure:

  • Animal Acclimation: As described for the TST.

  • Drug Administration: The dosing regimen is the same as for the TST.

  • Test Procedure: a. Fill the cylinders with water (23-25°C) to a depth where the mice cannot touch the bottom with their tails or hind limbs (approximately 10-15 cm). b. Gently place each mouse into its individual cylinder. c. The test duration is typically 6 minutes.[5][11] d. Record the session for subsequent analysis.

  • Post-Test Care: After the 6-minute test, remove the mice from the water, dry them with a towel, and place them in a warm environment before returning them to their home cages.

  • Behavioral Scoring: a. Measure the total time the mouse remains immobile during the last 4 minutes of the 6-minute test.[5] Immobility is defined as floating motionless or making only small movements necessary to keep the head above water. b. Scoring can be performed manually or with automated software.

  • Data Analysis: a. Analyze the data as described for the TST. A significant increase in immobility time in the co-administration group compared to the this compound group demonstrates antagonism.

Conclusion

The selective 5-HT1A receptor antagonist WAY-100635 is an essential pharmacological tool for dissecting the contribution of 5-HT1A receptor agonism to the overall pharmacological profile of this compound. The protocols provided herein offer robust and validated methods for demonstrating this antagonism both in vitro and in vivo. By employing these experimental approaches, researchers can effectively characterize the 5-HT1A-mediated signaling and behavioral effects of this compound and other novel multimodal psychoactive compounds.

References

Troubleshooting & Optimization

Optimizing Hypidone hydrochloride dosage for rodent behavioral studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hypidone hydrochloride (YL-0919), a novel investigational compound for neuropsychiatric research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing its use in rodent behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (YL-0919) and what is its mechanism of action?

A1: this compound (YL-0919) is an investigational antidepressant with a multi-target profile. It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, and a full agonist of the 5-HT6 receptor.[1][2][3] This combination of activities is believed to contribute to its potential for rapid-onset antidepressant and anxiolytic effects.[4][5]

Q2: What are the recommended dosage ranges for YL-0919 in mice and rats?

A2: Based on published preclinical studies, effective doses for YL-0919 in rodent models of depression, anxiety, and PTSD typically range from 1.25 mg/kg to 2.5 mg/kg when administered orally (p.o.).[2][4] It is always recommended to perform a dose-response pilot study to determine the optimal dose for your specific experimental conditions and behavioral endpoint.

Q3: What is the suggested route and timing of administration before behavioral testing?

A3: Oral gavage (p.o.) is a common route of administration cited in the literature.[4] For acute effects, behavioral testing is often conducted 60 minutes after a single administration of YL-0919.[4] For chronic studies, daily administration over a period of 3 to 7 days (or longer) has been shown to be effective.[6][7]

Q4: What behavioral effects can be expected after YL-0919 administration?

A4: In rodents, YL-0919 has been shown to produce antidepressant-like effects, such as reduced immobility time in the Forced Swim Test (FST) and Tail Suspension Test (TST).[4] It has also demonstrated anxiolytic and anti-PTSD effects, indicated by reduced freezing behavior in contextual fear paradigms.[2]

Q5: What molecular pathways are modulated by YL-0919?

A5: YL-0919 has been shown to enhance neuroplasticity in the prefrontal cortex (PFC) and hippocampus. Its mechanism is linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling pathway, which is crucial for synaptic plasticity.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High variability in behavioral responses between animals. 1. Inconsistent Drug Administration: Variations in gavage technique or injection volume. 2. Environmental Stressors: Differences in handling, noise, or lighting can impact behavior.[8][9] 3. Biological Variables: Animal strain, sex, age, and social housing conditions can influence drug response.[10][11]1. Standardize Procedures: Ensure all experimenters are trained on consistent, gentle handling and administration techniques.[12] 2. Control Environment: Maintain a stable environment with consistent lighting, temperature, and low noise levels. Acclimate animals to the testing room before experiments.[9][12] 3. Standardize Animal Model: Use animals of the same strain, sex, and age. Report housing conditions in detail.
No significant behavioral effect observed at tested doses. 1. Suboptimal Dose: The selected dose may be too low for the specific animal strain or behavioral test. 2. Incorrect Timing: The time between drug administration and testing may not align with the compound's peak pharmacokinetic profile. 3. Vehicle Effects: The vehicle used to dissolve the compound may interfere with its action or have its own behavioral effects.1. Conduct Dose-Response Study: Test a range of doses (e.g., 1, 2.5, 5 mg/kg) in a pilot experiment to identify the optimal effective dose.[12] 2. Perform Time-Course Study: Measure the behavioral response at different time points post-administration (e.g., 30, 60, 120 min) to determine the peak effect time.[12] 3. Run Vehicle Control Group: Always include a group that receives only the vehicle to ensure it does not produce confounding effects.[13] If solubility is an issue, consider alternative vehicles like aqueous solutions with cyclodextrins or suspensions with carboxymethyl cellulose (B213188) (CMC).[13][14][15]
Adverse effects observed (e.g., sedation, hyperactivity, stereotypy). 1. Dose is too high: The administered dose may be causing off-target effects or approaching toxic levels. 2. Compound-Specific Effects: The drug may have biphasic or unexpected effects at certain concentrations.1. Reduce Dosage: Immediately lower the dose in subsequent experiments. Carefully observe animals during dose-finding studies to establish a maximum tolerated dose.[12] 2. Systematic Observation: Record all observed behaviors, not just the primary endpoint. Sedation can confound results from tests requiring motor activity (e.g., FST).[10]
Difficulty dissolving this compound. Poor Solubility: The compound may have low solubility in standard aqueous vehicles like saline.1. Check Compound Salt Form: Ensure you are using the hydrochloride (HCl) salt, which typically has better aqueous solubility.[3] 2. Use Co-solvents/Vehicles: For preclinical oral administration, consider vehicles such as 0.5% carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG).[14][16] For any vehicle, ensure it is tested alone to rule out behavioral effects.[8][14]

Data Summary Tables

Table 1: Published Dosages of this compound (YL-0919) in Rodents

SpeciesDose (mg/kg)Route of AdministrationBehavioral TestKey FindingReference
Mouse2.5p.o.Tail Suspension Test (TST)Significantly decreased immobility time[4]
Mouse2.5p.o.Forced Swim Test (FST)Markedly reduced immobility time[4]
Mouse1.25 & 2.5p.o.Contextual Fear Test (PTSD model)Significantly reduced freezing time[2]
RatNot specifiedp.o.Sucrose Preference Test (SPT)Faster antidepressant-like effect than fluoxetine[5]

Experimental Protocols

Protocol 1: Forced Swim Test (FST) in Mice for Antidepressant-like Effects
  • Apparatus: A transparent glass cylinder (e.g., 35 cm height x 10 cm diameter) filled with water (23-24°C) to a depth of 15 cm. The depth should prevent the mouse's tail from touching the bottom.[1]

  • Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 2.5 mg/kg, p.o.) or vehicle control 60 minutes prior to the test.

  • Test Procedure:

    • Individually place each mouse into the water-filled cylinder.

    • The total test duration is 6 minutes.[1][7]

    • Use a video camera to record the session for later analysis.

  • Data Analysis:

    • Score the duration of immobility (defined as floating motionless or making only small movements necessary to keep the head above water) during the last 4 minutes of the 6-minute test.[1][7]

    • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.

    • The researcher scoring the behavior should be blinded to the treatment groups.

Protocol 2: Contextual Fear Conditioning for Anti-PTSD Effects in Mice
  • Apparatus: A conditioning chamber equipped with a grid floor for delivering foot shocks and a video camera. A separate, novel context is used for contextual fear testing.

  • Drug Administration: Administer this compound (e.g., 1.25 or 2.5 mg/kg, p.o.) or vehicle daily for a predetermined period (e.g., 7-14 days) following the fear conditioning phase.

  • Procedure (adapted from PTSD models): [2]

    • Day 1: Training/Conditioning: Place the mouse in the conditioning chamber. After a 2-minute exploration period, deliver a series of inescapable electric foot shocks (e.g., 3 shocks, 0.8 mA, 2 seconds duration, with a 1-minute interval).

    • Day 2 onwards: Drug Treatment: Begin daily administration of YL-0919 or vehicle.

    • Day 8: Contextual Fear Test: Place the mouse back into the original conditioning chamber (context A) for 5 minutes without delivering any shocks. Record the total time spent freezing.

  • Data Analysis:

    • Freezing is defined as the complete absence of movement except for respiration.

    • Calculate the percentage of time spent freezing during the test session.

    • A significant reduction in freezing time in the YL-0919 treated group compared to the vehicle group suggests a reduction in fear memory, indicative of anti-PTSD-like effects.[2]

Visualizations

G drug Hypidone (YL-0919) receptor receptor pathway pathway effect effect yl0919 Hypidone (YL-0919) ser_reuptake 5-HT Reuptake Transporter (SERT) yl0919->ser_reuptake Inhibits ht1a 5-HT1A Receptor yl0919->ht1a Partial Agonist ht6 5-HT6 Receptor yl0919->ht6 Full Agonist ser_increase ↑ Synaptic 5-HT ser_reuptake->ser_increase Leads to bdnf BDNF Release ht1a->bdnf ht6->bdnf ser_increase->bdnf Promotes mtor mTOR Signaling Activation bdnf->mtor synaptic_plasticity ↑ Synaptic Plasticity & Neurogenesis mtor->synaptic_plasticity antidepressant_effect Antidepressant & Anxiolytic Effects synaptic_plasticity->antidepressant_effect

Caption: Proposed signaling pathway of this compound (YL-0919).

G start_end start_end step step decision decision action action start Start acclimate Animal Acclimation (e.g., 7 days) start->acclimate pilot Conduct Pilot Study (Dose-response & Time-course) acclimate->pilot randomize Randomize Animals into Groups pilot->randomize administer Administer YL-0919 or Vehicle randomize->administer wait Wait for Optimal Time Window administer->wait behavior_test Conduct Behavioral Test wait->behavior_test record Record & Score Data (Blinded) behavior_test->record analyze Statistical Analysis record->analyze end End analyze->end

Caption: General experimental workflow for a single-dose behavioral study.

G issue issue question question solution solution check check start Issue: No significant behavioral effect dose_ok Was a dose-response pilot study run? start->dose_ok run_pilot Solution: Run pilot study with a dose range (e.g., 1-5 mg/kg) dose_ok->run_pilot No timing_ok Was a time-course study run? dose_ok->timing_ok Yes run_time_course Solution: Test multiple time points post-dose (e.g., 30, 60, 120 min) timing_ok->run_time_course No vehicle_control Did vehicle control show any effect? timing_ok->vehicle_control Yes change_vehicle Solution: Test alternative vehicles (e.g., CMC, PEG) and re-evaluate vehicle_control->change_vehicle Yes check_env Check for environmental and handling consistency vehicle_control->check_env No

Caption: Troubleshooting logic for lack of behavioral effect.

References

Technical Support Center: Enhancing the Solubility of Poorly Soluble Compounds for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering solubility challenges with compounds like Hypidone hydrochloride during in vitro experiments. While specific solubility data for this compound is not widely published, the principles and techniques described here are broadly applicable to many poorly soluble research compounds.

Troubleshooting Guide

This section addresses common issues encountered when preparing stock solutions and working solutions for in vitro assays.

Question Possible Cause Troubleshooting Steps
My compound precipitated out of solution after dilution in aqueous buffer. What should I do? The compound has limited solubility in the final aqueous buffer system. The concentration of the organic co-solvent (like DMSO) may be too low in the final solution to maintain solubility.1. Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay. 2. Increase Co-solvent Concentration: If your assay can tolerate it, slightly increasing the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may keep the compound in solution. Always check for solvent effects on your specific assay. 3. Use a Different Co-solvent: Consider using a less volatile or more potent solubilizing agent if your experiment permits. 4. pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of your final buffer could improve solubility.
I'm seeing inconsistent results in my assay. Could solubility be the issue? Yes, poor solubility can lead to inconsistent effective concentrations of your compound. Precipitation, even if not visible, can significantly impact results.1. Visual Inspection: Carefully inspect your solutions for any signs of precipitation (cloudiness, crystals) before and after adding them to the assay medium. 2. Solubility Confirmation: Perform a simple solubility test by preparing your highest concentration in the final assay buffer and visually inspecting for precipitation after a relevant incubation period. 3. Filter Your Solutions: For stock solutions, filtering through a 0.22 µm syringe filter can remove any undissolved particulates.
Can I heat my solution to get the compound to dissolve? Gentle heating can sometimes help dissolve a compound, but it should be done with caution.1. Assess Compound Stability: First, ensure your compound is not heat-labile. Check the supplier's data sheet or relevant literature. 2. Use Gentle Warming: A water bath set to 37°C is generally safe for many compounds. Avoid aggressive heating. 3. Monitor for Precipitation upon Cooling: Be aware that the compound may precipitate out of solution as it cools to room temperature or assay temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for a new compound with unknown solubility?

For most nonpolar compounds intended for in vitro biological assays, Dimethyl sulfoxide (B87167) (DMSO) is the standard starting solvent. It is a powerful aprotic solvent that can dissolve a wide range of compounds and is generally well-tolerated by many cell lines at low concentrations (typically <0.5% v/v).

Q2: How can I determine the solubility of my compound in different solvents?

A simple method is to perform a serial dilution test. Start with a known amount of your compound and add increasing volumes of the solvent until the compound completely dissolves. This will give you an approximate solubility value. For more precise measurements, techniques like shake-flask method followed by HPLC or UV-Vis spectroscopy can be used.

Q3: What are some alternatives to DMSO if it interferes with my assay?

If DMSO is not suitable for your experimental system, other organic solvents can be considered. The choice depends on the compound's properties and the assay's tolerance.

Solvent Common Use Advantages Considerations
Ethanol (EtOH) Stock solutionsGood for moderately polar compounds; volatile.Can have biological effects on cells; may cause precipitation upon dilution.
Dimethylformamide (DMF) Stock solutionsStrong solubilizing power, similar to DMSO.Higher toxicity than DMSO; can be less compatible with some plastics.
Polyethylene Glycol 400 (PEG400) Co-solventLow toxicity; can improve solubility in aqueous solutions.Can be viscous; may affect protein-ligand binding.
Cyclodextrins Formulation aidCan form inclusion complexes to enhance aqueous solubility.May alter the effective concentration of the compound.

Q4: How does pH affect the solubility of a compound?

The solubility of ionizable compounds is highly dependent on pH.

  • Acidic compounds (containing groups like carboxylic acids) are more soluble at higher pH (basic conditions) where they are deprotonated and charged.

  • Basic compounds (containing groups like amines) are more soluble at lower pH (acidic conditions) where they are protonated and charged.

Adjusting the pH of your buffer can be a very effective way to increase the solubility of your compound.

Experimental Protocols

Protocol: Basic Solubility Assessment

  • Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a different solvent (e.g., Water, PBS, DMSO, Ethanol) in small, incremental volumes (e.g., 10 µL at a time).

  • Mixing: After each addition, vortex the vial for 30-60 seconds.

  • Observation: Visually inspect for complete dissolution. The point at which the compound fully dissolves gives an estimate of its solubility in that solvent.

  • Incubation (Optional): For borderline cases, incubating at a controlled temperature (e.g., 25°C or 37°C) for a period can help.

  • Calculation: Calculate the approximate solubility (e.g., in mg/mL or mM).

Visualizing Workflows and Decision Processes

Solubility_Troubleshooting_Workflow start Start: Compound for In Vitro Assay check_solubility Is solubility data available? start->check_solubility test_solubility Perform Basic Solubility Assessment (e.g., in DMSO, PBS, Ethanol) check_solubility->test_solubility No is_soluble_dmso Soluble in DMSO? check_solubility->is_soluble_dmso Yes test_solubility->is_soluble_dmso prepare_stock Prepare Concentrated Stock Solution in DMSO is_soluble_dmso->prepare_stock Yes try_other_solvents Try alternative organic solvents (e.g., Ethanol, DMF) is_soluble_dmso->try_other_solvents No serial_dilute Serially dilute stock into final assay buffer prepare_stock->serial_dilute check_precipitation Precipitation observed? serial_dilute->check_precipitation proceed_assay Proceed with Assay check_precipitation->proceed_assay No troubleshoot Troubleshoot Further: - Lower final concentration - Adjust buffer pH - Use co-solvents (PEG400) - Consider cyclodextrins check_precipitation->troubleshoot Yes

Caption: Decision workflow for solubilizing a compound for in vitro assays.

Signaling_Pathway_Placeholder cluster_cell Cell Membrane Receptor Receptor G_Protein G-Protein Receptor->G_Protein blocks Hypidone_HCl Hypidone HCl (Ligand) Hypidone_HCl->Receptor Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Example signaling pathway diagram for a hypothetical drug interaction.

Troubleshooting variability in forced swimming test results with YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YL-0919 in the forced swimming test (FST). Our goal is to help you mitigate variability and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and why is it used in the forced swimming test?

YL-0919, or hypidone hydrochloride, is a novel investigational compound with antidepressant and anxiolytic properties.[1][2] It functions as a dual 5-HT1A partial agonist and a selective serotonin (B10506) reuptake inhibitor (SSRI).[1][3] Some studies also indicate it acts as a sigma-1 receptor agonist.[4][5][6] The forced swimming test is a common behavioral assay used to evaluate the efficacy of potential antidepressant compounds.[7][8] In the FST, a reduction in immobility time after drug administration is interpreted as an antidepressant-like effect.[8][9] YL-0919 has been shown to produce significant antidepressant-like effects in the FST in various rodent models.[10][11]

Q2: What is the proposed mechanism of action for YL-0919's antidepressant effects?

YL-0919's antidepressant effects are believed to be mediated through multiple pathways. Its dual action as an SSRI and a 5-HT1A partial agonist leads to an increase in serotonin levels in the synapse.[2] Additionally, YL-0919 has been shown to enhance the levels of cAMP, phosphorylated cAMP response element-binding protein (pCREB), and brain-derived neurotrophic factor (BDNF) in the hippocampus.[1][3] The activation of the BDNF-mTOR signaling pathway is also implicated in its therapeutic effects.[12][13] Furthermore, YL-0919 may exert its effects through the activation of astrocytic sigma-1 receptors, leading to enhanced mitochondrial function and increased BDNF expression.[5]

Troubleshooting Guide: Variability in FST Results with YL-0919

High variability in forced swimming test results can obscure the true effects of YL-0919. This guide addresses common sources of variability in a question-and-answer format.

Q3: My control group is showing high variability in immobility time. What could be the cause?

High variability in the control group can be due to several factors:

  • Biological Factors:

    • Strain: Different rodent strains exhibit significant differences in baseline immobility.[7][14] For instance, inbred strains may show lower variability than outbred strains.[14]

    • Age and Weight: Both very young/old and very underweight/overweight animals may not be suitable for the FST and can introduce variability.[15]

    • Sex: Sex hormones can influence performance in the FST, with females sometimes showing more swimming behavior than males.[15]

  • Environmental Factors:

    • Noise and Light: Inconsistent noise and lighting conditions can act as confounding variables.[15][16] Using a white noise generator can help mask external sounds.[15]

    • Water Temperature: The water temperature should be consistently maintained, typically between 23-25°C.[16][17]

    • Odor: The scent from previous animals can increase immobility in subsequent tests. It is crucial to change the water between animals.[15][18]

Q4: I am not observing a significant effect of YL-0919 on immobility time compared to my vehicle group. What should I check?

If YL-0919 is not producing the expected antidepressant-like effect, consider the following:

  • Dosing and Administration:

    • Dosage: Ensure the correct dosage is being administered. Studies have shown effective oral doses of YL-0919 to be in the range of 1.25 and 2.5 mg/kg in rats.[1]

    • Route and Timing of Administration: The route of administration (e.g., oral gavage) and the timing of administration relative to the test are critical.

  • Experimental Protocol:

    • Habituation: A pre-test or habituation session is often conducted 24 hours before the test session.[8][19] This can accentuate the behavioral differences.

    • Cylinder Dimensions: The diameter and height of the swimming cylinder can influence behavior.[16][20]

    • Water Depth: The water depth should be sufficient to prevent the animal from touching the bottom with its tail or feet.[17]

Q5: The behavior of my animals seems inconsistent. Some are climbing, while others are swimming more. How does this affect my results?

The distinction between climbing and swimming can be important for differentiating between classes of antidepressants.[7][16]

  • Serotonergic vs. Noradrenergic Effects: Increased swimming behavior is often associated with serotonergic compounds like SSRIs, while increased climbing is linked to noradrenergic compounds.[8][16] Since YL-0919 has SSRI properties, an increase in swimming behavior would be expected.

  • Behavioral Scoring: Ensure that your observers are well-trained and blinded to the experimental conditions to consistently score immobility, swimming, and climbing behaviors. The operational definition of immobility should be clear: only movements necessary to keep the head above water.[21]

Quantitative Data Summary

The following table summarizes the effective doses of YL-0919 in producing antidepressant-like effects in rodent models.

CompoundSpeciesDosesRouteKey FindingsReference
YL-0919 Rat (CUS model)1.25 and 2.5 mg/kgOralIncreased sucrose (B13894) preference, decreased latency to feed.[1]
YL-0919 Rat (CUS model)1.25 and 2.5 mg/kgOralIncreased dendritic complexity in the hippocampus.[1]
Fluoxetine (Positive Control) Rat (CUS model)10 mg/kgOralIncreased sucrose preference, decreased latency to feed.[1]
YL-0919 Monkey (CUS model)1.2 mg/kgIntragastricFaster onset of antidepressant effects compared to Fluoxetine.[10][11]
Fluoxetine (Positive Control) Monkey (CUS model)2.4 mg/kgIntragastricReversed depression-like behaviors.[10][11]

Experimental Protocols

Forced Swimming Test (FST) Protocol for Rats

This protocol is a synthesis of standard procedures described in the literature.[8][19][22]

Apparatus:

  • A transparent cylindrical container (e.g., 40 cm height, 20 cm diameter).

  • Water maintained at 23-25°C.

  • A video camera for recording the sessions.

  • A warming enclosure with towels for drying the animals.

Procedure:

  • Habituation (Day 1):

    • Fill the cylinder with water to a depth of approximately 30 cm, ensuring the rat cannot touch the bottom or escape.

    • Gently place the rat into the water for a 15-minute session.

    • After 15 minutes, remove the rat, dry it with a towel, and place it in a warmed enclosure for a few minutes before returning it to its home cage.

  • Testing (Day 2):

    • Administer YL-0919 or the vehicle control at the predetermined time before the test.

    • 24 hours after the habituation session, place the rat back into the cylinder with fresh water for a 5-minute test session.

    • Record the entire session with a video camera.

Data Analysis:

  • Score the 5-minute test session for the following behaviors:

    • Immobility: The rat remains floating with only minimal movements necessary to keep its head above water.

    • Swimming: The rat makes active swimming motions, moving around the cylinder.

    • Climbing: The rat makes active movements with its forepaws, usually directed against the wall of the cylinder.

  • The primary endpoint is typically the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.

Visualizations

Signaling Pathway of YL-0919

YL0919_Signaling_Pathway YL0919 YL-0919 SSRI SSRI Activity YL0919->SSRI HT1A 5-HT1A Partial Agonist YL0919->HT1A Sigma1R Sigma-1 Receptor Agonist YL0919->Sigma1R Serotonin Increased Synaptic Serotonin SSRI->Serotonin cAMP Increased cAMP HT1A->cAMP BDNF Increased BDNF Sigma1R->BDNF Antidepressant Antidepressant Effects Serotonin->Antidepressant pCREB Increased pCREB cAMP->pCREB pCREB->BDNF mTOR BDNF-mTOR Pathway BDNF->mTOR Neuroplasticity Enhanced Neuroplasticity mTOR->Neuroplasticity Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway of YL-0919's antidepressant effects.

Troubleshooting Workflow for FST Variability

FST_Troubleshooting_Workflow Start High Variability in FST Results CheckControl Examine Control Group Variability Start->CheckControl CheckTreatment Examine Treatment Group Effect Start->CheckTreatment Biological Review Biological Factors (Strain, Age, Sex) CheckControl->Biological Environmental Review Environmental Factors (Temp, Noise, Light, Odor) CheckControl->Environmental Dosing Verify Dosing and Administration (Dose, Route, Timing) CheckTreatment->Dosing Protocol Review Experimental Protocol (Habituation, Apparatus) CheckTreatment->Protocol Scoring Assess Behavioral Scoring (Blinding, Definitions) CheckTreatment->Scoring Refine Refine Protocol and Retest Biological->Refine Environmental->Refine Dosing->Refine Protocol->Refine Scoring->Refine

Caption: A logical workflow for troubleshooting variability in FST results.

References

Technical Support Center: Best Practices for Long-Term Stability of Hypidone Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for maintaining the long-term stability of Hypidone hydrochloride solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in solution upon storage - Supersaturation: The initial concentration may be too high for the chosen solvent and storage temperature.- pH Shift: Changes in the solution's pH can affect the solubility of the hydrochloride salt.- Degradation: The precipitate could be a less soluble degradation product.- Prepare a fresh solution at a slightly lower concentration.- Ensure the pH of the solution is maintained, potentially with a suitable buffer system.- Analyze the precipitate to identify if it is the parent compound or a degradant.
Discoloration of the solution over time - Oxidation: Amine compounds can be susceptible to oxidation, which may lead to colored byproducts.- Photodegradation: Exposure to light, especially UV light, can induce degradation.- Store the solution under an inert atmosphere (e.g., nitrogen or argon).- Protect the solution from light by using amber vials or storing it in the dark.
Decrease in potency or unexpected experimental results - Chemical Degradation: The this compound molecule may be undergoing hydrolysis, oxidation, or other forms of degradation.- Prepare fresh solutions for each experiment.- If long-term storage is necessary, conduct a stability study to determine the rate of degradation under your specific storage conditions.- Use a stability-indicating analytical method, such as HPLC, to quantify the amount of active compound remaining.

Frequently Asked Questions (FAQs)

Solution Preparation and Storage

Q1: What is the recommended solvent for preparing this compound solutions?

A1: For immediate use in many preclinical studies, this compound has been dissolved in distilled water or physiological saline. For long-term storage, the choice of solvent is critical and should be guided by stability studies. The use of a buffered solution at a slightly acidic pH may enhance stability, as the hydrochloride salt form is generally more stable in acidic conditions.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To ensure the long-term stability of this compound solutions, they should be stored in tightly sealed containers, protected from light, and kept at a controlled, cool temperature. While specific data for this compound is not publicly available, general best practices for amine hydrochloride compounds suggest refrigeration (2-8 °C) or freezing (-20 °C or lower). It is crucial to prevent freeze-thaw cycles, which can accelerate degradation.

Understanding and Assessing Stability

Q3: What are the likely degradation pathways for this compound in solution?

A3: Based on its chemical structure as a complex amine hydrochloride, potential degradation pathways include:

  • Hydrolysis: The molecule may be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.

  • Oxidation: The amine functional groups can be prone to oxidation, especially in the presence of oxygen, metal ions, or peroxides.

  • Photodegradation: Exposure to light can provide the energy for degradative reactions.

  • Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.

Q4: How can I determine the stability of my this compound solutions?

A4: A forced degradation study is the most effective way to understand the stability of this compound under various stress conditions. This involves intentionally exposing the solution to harsh conditions to accelerate degradation and identify potential degradation products. The results of a forced degradation study can help in developing a stability-indicating analytical method.

Q5: What is a stability-indicating analytical method?

A5: A stability-indicating method is an analytical procedure, typically High-Performance Liquid Chromatography (HPLC), that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is crucial for determining the true stability of the drug.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines the general steps for conducting a forced degradation study on a this compound solution. The goal is to induce 5-20% degradation of the active compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature and collect samples at shorter time intervals due to potentially faster degradation (e.g., 30, 60, 120 minutes).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature and protect from light. Collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 70°C) and collect samples at various time points.

  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all samples using a suitable analytical method, such as HPLC with UV detection, to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Summary of Forced Degradation Conditions
Stress Condition Reagent/Condition Typical Temperature Typical Duration
Acid Hydrolysis 0.1 N to 1 N HClRoom Temperature to 80°CUp to 7 days
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temperature to 80°CUp to 7 days
Oxidation 3% to 30% H₂O₂Room TemperatureUp to 7 days
Thermal Degradation Dry Heat60°C to 105°CUp to 30 days
Photodegradation ICH Option 1 or 2Controlled Room TemperatureAs per ICH guidelines

Visualizations

Stability_Study_Workflow Workflow for a this compound Stability Study cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis and Method Validation cluster_stability Long-Term Stability Testing prep_solution Prepare Hypidone HCl Solution develop_method Develop Initial Analytical Method (HPLC) prep_solution->develop_method acid Acid Hydrolysis develop_method->acid base Base Hydrolysis develop_method->base oxidation Oxidation develop_method->oxidation heat Thermal Stress develop_method->heat light Photostability develop_method->light analyze_samples Analyze Stressed Samples acid->analyze_samples base->analyze_samples oxidation->analyze_samples heat->analyze_samples light->analyze_samples optimize_method Optimize Method to Separate Degradants analyze_samples->optimize_method validate_method Validate Stability-Indicating Method optimize_method->validate_method storage Store Solution under Defined Conditions validate_method->storage testing Test at Time Points storage->testing testing->storage Forced_Degradation_Logic Logical Approach to Forced Degradation Studies start Hypidone HCl Solution stress_conditions Expose to Stress Conditions start->stress_conditions hydrolysis Hydrolysis (Acid & Base) stress_conditions->hydrolysis pH oxidation Oxidation stress_conditions->oxidation Redox thermal Thermal stress_conditions->thermal Heat photo Photolytic stress_conditions->photo Light analysis Analyze via Stability-Indicating Method hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Pathways & Products analysis->outcome

Minimizing off-target effects of Hypidone hydrochloride in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hypidone hydrochloride (YL-0919). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help minimize and troubleshoot potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (also known as YL-0919) is an investigational antidepressant compound.[1] Its primary mechanisms of action are:

  • Selective Serotonin (B10506) Reuptake Inhibitor (SSRI) [1]

  • Partial agonist of the 5-HT1A receptor [1]

  • Full agonist of the 5-HT6 receptor

  • Agonist of the Sigma-1 receptor [2][3][4]

Q2: What is the recommended concentration range for this compound in cell culture experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its high potency for its primary targets, a good starting point for dose-response experiments is in the low nanomolar to low micromolar range. One study in HT22 cells used concentrations of 1, 2, 5, and 10 µM. It is crucial to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect in your specific cell system to minimize the risk of off-target effects.

Q3: Are there known off-target effects of this compound?

A3: Currently, there is limited publicly available data from comprehensive off-target screening panels for this compound. It has been reported to have no affinity for dopamine (B1211576) receptors and other 5-HT receptors, but a broader screening profile is not available. Therefore, it is essential for researchers to be vigilant for potential off-target effects. This guide provides protocols to help validate that the observed cellular phenotype is due to the intended on-target activity.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically soluble in DMSO. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be stored in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing your working concentrations in cell culture media, ensure the final DMSO concentration is not toxic to your cells (generally below 0.1%).

Data Presentation

The following tables summarize the known quantitative data for this compound's activity on its primary targets.

Table 1: On-Target Activity of this compound

TargetActivity TypeParameterValue
Serotonin Transporter (SERT)Inhibition of reuptakeIC501.78 nM
5-HT1A ReceptorPartial AgonistKi0.19 nM
5-HT1A ReceptorFunctional Agonism (cAMP inhibition)IC50~23.9 nM
5-HT6 ReceptorFull Agonist--
Sigma-1 ReceptorAgonist--
Data not available for all parameters.

Troubleshooting Guide

This guide addresses common issues that may arise during cell culture experiments with this compound, with a focus on distinguishing on-target from off-target effects.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect at expected concentrations 1. Compound Degradation: The compound may be unstable in your cell culture media over the duration of the experiment. 2. Low Target Expression: The cell line used may not express the target receptors (5-HT1A, 5-HT6, Sigma-1) or the serotonin transporter at sufficient levels. 3. Suboptimal Assay Conditions: The chosen endpoint may not be sensitive enough to detect the compound's effect.1. Perform a stability study of this compound in your specific media. Consider refreshing the media with the compound for long-term experiments. 2. Confirm target expression levels in your cell line using qPCR or Western blot. 3. Optimize your assay parameters, including incubation time and cell density.
High cellular toxicity at effective concentrations 1. Off-Target Toxicity: The compound may be interacting with other cellular targets that are essential for cell viability. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of this compound. If off-target toxicity is suspected, consider using a more selective compound if available, or validate the on-target effect using genetic methods (see Experimental Protocols). 2. Ensure the final DMSO concentration in your culture media is below the toxic threshold for your cell line (typically ≤ 0.1%).
Observed phenotype does not match known on-target effects 1. Off-Target Engagement: The observed effect may be due to the compound binding to an unintended target. 2. Ligand-Biased Signaling: For GPCRs like 5-HT1A and 5-HT6, the compound may be preferentially activating a non-canonical signaling pathway.1. Perform experiments to validate on-target engagement, such as siRNA knockdown of the intended target or a Cellular Thermal Shift Assay (CETSA) (see Experimental Protocols). 2. Investigate multiple downstream signaling pathways for the target receptors to assess for biased agonism.
Inconsistent results between different cell lines 1. Differential Target/Off-Target Expression: The expression levels of on-target or off-target proteins may vary significantly between cell lines.1. Confirm target expression levels in all cell lines used. If an off-target effect is suspected, assess the expression of the potential off-target protein as well.

Experimental Protocols

Here are detailed methodologies for key experiments to validate the on-target effects of this compound.

Protocol 1: Validation of On-Target Effects using siRNA Knockdown

This protocol allows for the comparison of the pharmacological effects of this compound with the genetic knockdown of its intended target. A similar phenotype upon both treatments strongly suggests an on-target mechanism.

1. siRNA Transfection:

  • Cell Seeding: Plate cells in 6-well plates to achieve 50-70% confluency at the time of transfection.
  • siRNA Preparation: Reconstitute target-specific siRNA and a non-targeting control siRNA according to the manufacturer's instructions.
  • Transfection: Use a suitable transfection reagent (e.g., lipofection-based) to transfect the cells with the siRNAs at an optimized concentration (typically 10-50 nM). Incubate for 24-72 hours.

2. Validation of Knockdown:

  • After the incubation period, lyse a subset of the cells and perform qPCR or Western blotting to confirm the efficient knockdown of the target protein.

3. Phenotypic Assay:

  • In a parallel set of plates, treat the siRNA-transfected cells and non-transfected cells with this compound or vehicle control.
  • Perform your primary cellular assay (e.g., cell viability, reporter gene assay, downstream signaling readout).

4. Data Analysis:

  • Compare the phenotype of the target siRNA-treated cells with the this compound-treated cells. If the compound is on-target, its effect should be significantly diminished in the cells where the target has been knocked down.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses whether this compound directly binds to its intended target in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

1. Cell Treatment:

  • Culture cells to a high confluency in a suitable format (e.g., 10 cm dish).
  • Treat the cells with this compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

2. Thermal Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
  • Collect the supernatant and determine the protein concentration.

4. Protein Detection:

  • Analyze the amount of soluble target protein in each sample by Western blot using a target-specific antibody.

5. Data Analysis:

  • Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Mandatory Visualizations

Signaling Pathways

Hypidone_Signaling cluster_Hypidone This compound cluster_SERT Serotonin Transporter cluster_5HT1A 5-HT1A Receptor cluster_5HT6 5-HT6 Receptor cluster_Sigma1 Sigma-1 Receptor Hypidone Hypidone hydrochloride SERT SERT Hypidone->SERT Inhibits R_5HT1A 5-HT1A-R Hypidone->R_5HT1A Activates (Partial Agonist) R_5HT6 5-HT6-R Hypidone->R_5HT6 Activates (Full Agonist) S1R Sigma-1R (ER-Mitochondria) Hypidone->S1R Activates (Agonist) Serotonin_int Intracellular Serotonin SERT->Serotonin_int Serotonin_ext Extracellular Serotonin Serotonin_ext->SERT Reuptake Gi Gi R_5HT1A->Gi AC Adenylyl Cyclase Gi->AC ERK ERK Gi->ERK Akt Akt Gi->Akt cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gs Gs R_5HT6->Gs ERK2 ERK R_5HT6->ERK2 Fyn-dependent mTOR mTOR R_5HT6->mTOR AC2 Adenylyl Cyclase Gs->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Ca_release Ca2+ Signaling S1R->Ca_release Nrf2 Nrf2 Pathway S1R->Nrf2 BDNF BDNF Signaling S1R->BDNF

Caption: Overview of the primary targets and associated signaling pathways of this compound.

Experimental Workflow

Off_Target_Workflow cluster_validation On-Target Validation start Unexpected Phenotype Observed with this compound q1 Is the effect dose-dependent? start->q1 siRNA siRNA Knockdown of Target q1->siRNA Yes inconclusive Inconclusive (Re-evaluate assay) q1->inconclusive No CETSA Cellular Thermal Shift Assay (CETSA) q2 Is phenotype rescued by target knockdown? siRNA->q2 q3 Does CETSA show target engagement? CETSA->q3 Control Use Structurally Similar Inactive Compound on_target Phenotype is likely ON-TARGET q2->on_target Yes off_target Phenotype is likely OFF-TARGET q2->off_target No q3->on_target Yes q3->off_target No

Caption: A logical workflow for investigating if an observed cellular phenotype is an on-target effect.

References

Technical Support Center: Enhanced YL-0919 Detection with UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of YL-0919 using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods for robust and sensitive detection of YL-0919.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting UHPLC-MS/MS parameters for YL-0919 analysis?

A sensitive and robust UHPLC-MS/MS method for the quantification of YL-0919 (hypidone hydrochloride) in human plasma has been developed.[1][2] The key parameters from a validated method are summarized below. These can serve as an excellent starting point for your own method development.

Table 1: Recommended Initial UHPLC-MS/MS Parameters for YL-0919 Analysis

ParameterValue
UHPLC System Waters Acquity UPLC
ColumnAcquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase BAcetonitrile (B52724)
Flow Rate0.4 mL/min
GradientNot specified, requires optimization
Injection Volume2 µL
Column Temperature40 °C
Autosampler Temp4 °C
Mass Spectrometer API-5500 Triple Quadrupole
Ionization ModePositive Electrospray Ionization (ESI)
MRM TransitionTo be determined empirically
Ion Source Temp550 °C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas6 psi
GS150 psi
GS250 psi

Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions for YL-0919?

To determine the optimal MRM transitions, you will need to perform a compound tuning experiment. This typically involves infusing a standard solution of YL-0919 directly into the mass spectrometer.

  • Precursor Ion Identification: In positive ionization mode, YL-0919 will likely form a protonated molecule, [M+H]⁺. You will need to determine the m/z of this precursor ion.

  • Product Ion Scanning: Perform a product ion scan on the precursor ion to identify the most abundant and stable fragment ions. This is achieved through collision-induced dissociation (CID).

  • MRM Pair Selection: The most intense and specific precursor-to-product ion transition should be selected for quantification (quantifier), and a second, less intense transition can be used for confirmation (qualifier).

Q3: What are common causes of poor peak shape for YL-0919?

Poor peak shape, such as tailing or fronting, can be caused by several factors. Tailing peaks can result from secondary interactions between the analyte and the stationary phase, while broad peaks may indicate issues with the column or mobile phase.[3] Split peaks can be a sign of a partially blocked column frit or a problem with the injection solvent being stronger than the mobile phase.[3]

Q4: I am observing low sensitivity for YL-0919. What should I check?

Low sensitivity can stem from various sources. It is important to ensure that your MS is a suitable technique for the analyte's properties.[4] Check that the MS settings, such as ion source parameters and polarity, are appropriate for YL-0919.[4] Additionally, issues like ion suppression from matrix components can significantly reduce sensitivity.[5]

Troubleshooting Guides

Issue 1: High Backpressure

High backpressure is a common issue in UHPLC systems and can indicate a blockage.[6]

Table 2: Troubleshooting High Backpressure

Possible CauseRecommended Action
Blockage in the systemSystematically disconnect components starting from the detector and moving towards the pump to identify the source of the blockage.[3]
Plugged column fritBack-flush the column. If this does not resolve the issue, replace the column.[3]
Precipitated buffer saltsFlush the system with a high-aqueous mobile phase to dissolve any precipitated salts.[6] Ensure mobile phase components are miscible.[6]
Worn pump sealsReplace the pump seals as part of regular preventive maintenance.[6]
Issue 2: Retention Time Shifts

Inconsistent retention times can compromise the reliability of your analytical method.

Table 3: Troubleshooting Retention Time Shifts

Possible CauseRecommended Action
Inadequate column equilibrationEnsure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase conditions before each injection.[4]
Changes in mobile phase compositionPrepare fresh mobile phases daily to avoid changes due to evaporation.[4]
Fluctuations in column temperatureVerify that the column oven is maintaining a stable temperature.[4]
Column degradationOver time, column performance can degrade. Evaluate the column's performance with a standard and replace it if necessary.
Issue 3: No Peaks or Very Small Peaks

The absence of a peak for YL-0919 can be alarming, but a systematic approach can help identify the cause.

Table 4: Troubleshooting No or Small Peaks

Possible CauseRecommended Action
Sample degradationEnsure that YL-0919 is stable in the sample matrix and under the storage conditions.[7] Prepare fresh samples if degradation is suspected.[4]
Incorrect MS settingsVerify that the mass spectrometer is in the correct ionization mode and that the MRM transitions for YL-0919 are entered correctly.[4]
Clogged or misplaced ESI probeCheck the ESI probe for clogs and ensure it is positioned correctly relative to the orifice.[4]
Air bubbles in the systemPurge the pump and injector to remove any air bubbles.[4]

Experimental Protocols & Visualizations

Protocol 1: Sample Preparation for YL-0919 in Human Plasma

A solid-phase extraction (SPE) method has been shown to be effective for extracting YL-0919 from plasma samples.[1][2]

  • Pre-treatment: To 100 µL of plasma, add an internal standard and vortex.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile or methanol), vortex, and centrifuge.

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove interferences.

    • Elute YL-0919 with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

G cluster_prep Sample Preparation Workflow plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute inject UHPLC-MS/MS Injection reconstitute->inject

Caption: Workflow for the extraction of YL-0919 from plasma.

Protocol 2: UHPLC-MS/MS System Suitability

Before running a batch of samples, it is crucial to perform a system suitability test to ensure the instrument is performing optimally.

  • Equilibrate the System: Equilibrate the UHPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a Standard: Inject a known concentration of YL-0919 standard multiple times (e.g., n=5).

  • Evaluate Performance: Assess the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (RSD) should be <15%.

    • Retention Time Stability: The RSD should be <2%.

    • Peak Shape: The asymmetry factor should be between 0.8 and 1.5.

G start Start System Suitability equilibrate Equilibrate System start->equilibrate inject Inject Standard (n=5) equilibrate->inject evaluate Evaluate Performance inject->evaluate pass System Ready evaluate->pass Criteria Met fail Troubleshoot evaluate->fail Criteria Not Met

Caption: Logic diagram for UHPLC-MS/MS system suitability testing.

References

Refinement of surgical procedures for in vivo electrophysiology with Hypidone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of surgical procedures for in vivo electrophysiology studies involving Hypidone hydrochloride (YL-0919).

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo electrophysiology experiments with this compound.

Problem Potential Cause Recommended Solution
Unstable Anesthesia - Incorrect dosage of anesthetic (e.g., pentobarbital (B6593769) sodium). - Animal strain variability in anesthetic sensitivity.- Titrate anesthetic dosage carefully based on animal weight and strain.[1] - Monitor physiological parameters (respiratory rate, pedal withdrawal reflex) continuously.[2] - For long-duration experiments, consider a combination of injectable and inhalation anesthetics for better stability.[3][4]
High Neuronal Noise or Poor Signal-to-Noise Ratio - Improper grounding of the animal or recording setup. - Electrical interference from nearby equipment. - Poor electrode placement or high electrode impedance.- Ensure proper grounding of the stereotaxic frame and the animal. - Isolate the setup from sources of electrical noise (e.g., use a Faraday cage). - Check electrode impedance before implantation and ensure it is within the optimal range for your recording system.[5] - Advance the electrode slowly to the target region to minimize tissue damage.[6]
Difficulty in Identifying Target Neurons (e.g., in mPFC) - Inaccurate stereotaxic coordinates. - Brain tissue dimpling or damage during electrode insertion.- Verify stereotaxic coordinates with a reliable brain atlas for the specific animal strain and age.[1] - Use a sharp, low-impedance electrode to minimize tissue compression. - Advance the electrode in small, precise steps while monitoring for characteristic neuronal firing patterns of the target region.[1]
Variable Drug Effects of this compound - Inconsistent drug administration (i.g. vs. i.p.). - Differences in drug metabolism between animals. - Acute vs. chronic administration protocols.- Standardize the route and timing of this compound administration. Intragastric (i.g.) administration has been commonly used.[1][7] - Allow for a sufficient acclimatization period after drug administration before starting recordings.[1] - Be aware that chronic administration may be required to observe certain effects on neuronal excitability.[1]
Post-Surgical Complications (e.g., infection, inflammation) - Non-sterile surgical technique. - Tissue damage during craniotomy or electrode implantation.- Maintain a sterile surgical field and use autoclaved instruments.[8] - Perform the craniotomy carefully to avoid damaging the dura mater.[1] - Administer post-operative analgesics and antibiotics as per approved animal care protocols.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended anesthetic protocol for in vivo electrophysiology with this compound?

A1: Published studies have successfully used pentobarbital sodium (80 mg/kg, i.g.) for anesthesia in mice during in vivo electrophysiology recordings following this compound administration.[1] Urethane is another anesthetic commonly used for acute, non-recovery electrophysiology experiments.[2] The choice of anesthetic should be carefully considered based on the experimental duration and the specific neuronal populations being studied, as anesthetics can influence neuronal activity.[4][9]

Q2: How should this compound be administered for in vivo electrophysiology studies?

A2: For studying its effects on neuronal activity, this compound has been administered via intragastric gavage (i.g.).[1][7] Both acute and chronic administration protocols have been used. Chronic administration (e.g., once daily for two weeks) has been shown to significantly increase the spontaneous discharges of medial prefrontal cortex (mPFC) neurons.[1]

Q3: What are the expected effects of this compound on neuronal activity in the mPFC?

A3: In vivo extracellular recordings have shown that chronic administration of this compound significantly enhances the activities of pyramidal cells in the mPFC.[1] This is thought to occur via a disinhibition mechanism, where this compound inhibits the excitability of GABAergic interneurons, leading to an overall increase in the activity of excitatory pyramidal neurons.[1] The drug has been observed to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) and decrease the frequency of spontaneous inhibitory postsynaptic currents (sIPSCs).[1]

Q4: What is the mechanism of action of this compound that influences neuronal activity?

A4: this compound is a selective 5-HT (serotonin) reuptake inhibitor, a 5-HT1A receptor partial agonist, and a sigma-1 receptor agonist.[1][10] Its effect on inhibiting GABAergic neurons is mediated by the 5-HT1A receptor.[1] Additionally, it has been shown to activate the BDNF-mTOR signaling pathway, which is involved in synaptic plasticity.[10][11][12]

Q5: Are there any specific considerations for electrode placement when studying the effects of this compound?

A5: When investigating the effects of this compound, precise targeting of specific brain regions is crucial. For instance, to study its antidepressant-like effects, the medial prefrontal cortex (mPFC) is a key target.[1] Accurate stereotaxic coordinates are essential, and the final electrode position should be guided by monitoring the electrophysiological signals in real-time to identify the characteristic activity of the target neuronal population.[1][6]

Experimental Protocols & Data

In Vivo Electrophysiology Protocol

This protocol is a summary of the methodology used in studies investigating this compound.

  • Animal Preparation:

    • Adult male C57BL/6 mice (6-8 weeks old) are commonly used.[1]

    • Animals are housed in a temperature-controlled room with a standard 12-hour light/dark cycle and ad libitum access to food and water.[1]

    • All procedures should be approved by the relevant Institutional Animal Care and Use Committee.[1]

  • Drug Administration:

    • This compound is dissolved in saline and administered via intragastric gavage (i.g.).[1]

    • For chronic studies, a typical dose is 2.5 mg/kg administered once daily for 14 days.[1]

  • Surgical Procedure:

    • Anesthetize the mouse with pentobarbital sodium (80 mg/kg, i.g.).[1]

    • Mount the anesthetized mouse on a stereotaxic apparatus.[1]

    • Perform a craniotomy to expose the skull over the target brain region (e.g., mPFC).

    • Carefully remove the dura mater.[1]

  • Electrophysiological Recording:

    • Lower a recording electrode (e.g., a glass microelectrode) into the target brain region.

    • Record single-unit extracellular activity.

    • Amplify and filter the signals appropriately for spike detection and analysis.[2]

Quantitative Data Summary
Parameter Vehicle (Saline) This compound (2.5 mg/kg) Statistical Significance Reference
Single-Spike Firing Rate in mPFC (spikes/s)~1.5~2.5p < 0.05[1]
Burst Spike Firing Rate in mPFC (spikes/s)~0.1~0.15Not significant[1]

Visualizations

experimental_workflow cluster_prep Animal Preparation & Drug Administration cluster_surgery Surgical Procedure cluster_recording Electrophysiology cluster_analysis Data Analysis animal_prep Animal Acclimatization drug_admin Chronic this compound Administration (i.g.) animal_prep->drug_admin anesthesia Anesthesia Induction (Pentobarbital Sodium) drug_admin->anesthesia stereotaxic Stereotaxic Mounting anesthesia->stereotaxic craniotomy Craniotomy over mPFC stereotaxic->craniotomy electrode Electrode Implantation craniotomy->electrode recording Extracellular Single-Unit Recording electrode->recording spike_sorting Spike Sorting recording->spike_sorting firing_rate Firing Rate Analysis spike_sorting->firing_rate

Caption: Experimental workflow for in vivo electrophysiology with this compound.

signaling_pathway cluster_receptor Receptor Interaction cluster_cellular Cellular Effects cluster_outcome Functional Outcome hypidone This compound ht1a 5-HT1A Receptor hypidone->ht1a sigma1 Sigma-1 Receptor hypidone->sigma1 gaba Inhibition of GABAergic Interneurons ht1a->gaba bdnf_mTOR Activation of BDNF-mTOR Pathway sigma1->bdnf_mTOR disinhibition Disinhibition of Pyramidal Neurons gaba->disinhibition neuronal_activity Increased mPFC Neuronal Activity disinhibition->neuronal_activity synaptic_plasticity Enhanced Synaptic Plasticity bdnf_mTOR->synaptic_plasticity synaptic_plasticity->neuronal_activity

Caption: Signaling pathway of this compound's effect on neuronal activity.

References

Overcoming challenges in the synthesis of Hypidone hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hypidone hydrochloride and its derivatives.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, presented in a question-and-answer format.

Q1: What is a likely synthetic strategy for this compound, and what are the key steps?

A1: A common retrosynthetic analysis suggests that this compound can be synthesized by coupling a 2-pyridone moiety with a 1-benzyl-4-hydroxypiperidine (B29503) derivative. A plausible forward synthesis involves three main stages:

  • Synthesis of the Piperidine (B6355638) Moiety: Preparation of 1-benzyl-4-(chloromethyl)-4-hydroxypiperidine or a similar electrophilic precursor.

  • Synthesis of the Pyridinone Moiety: Preparation of 2-pyridone.

  • Coupling and Salt Formation: Alkylation of 2-pyridone with the piperidine precursor, followed by purification and formation of the hydrochloride salt.

A potential experimental workflow is outlined below.

Synthetic Workflow cluster_0 Piperidine Moiety Synthesis cluster_1 Pyridinone Moiety cluster_2 Coupling and Final Product A 1-Benzyl-4-piperidone C 1-Benzyl-4-(chloromethylidene)piperidine A->C Olefination B Wittig or Corey-Ylide Reagent B->C E 1-Benzyl-4-(chloromethyl)-4-hydroxypiperidine C->E Functional Group Transformation D Hydroboration-Oxidation or Halogenation D->E I Coupling Reaction (Alkylation) E->I F 2-Hydroxypyridine H 2-Pyridone F->H (in situ) G Tautomerization G->H H->I J Crude Hypidone Base I->J K Purification (Chromatography/Crystallization) J->K L Pure Hypidone Base K->L M Salt Formation (HCl) L->M N This compound M->N

Caption: General Synthetic Workflow for this compound.

Q2: I am observing low yields during the N-alkylation of 2-pyridone. What are the possible causes and solutions?

A2: Low yields in the N-alkylation of 2-pyridone are a common issue, often stemming from the ambident nucleophilic nature of the pyridone ring, which can lead to competing O-alkylation.

  • Problem: Competing O-alkylation leading to the formation of 2-alkoxypyridine byproduct.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The regioselectivity of alkylation is highly dependent on the reaction conditions. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF typically favors N-alkylation. In contrast, using silver salts (e.g., Ag2CO3) can sometimes favor O-alkylation.

    • Counter-ion Effect: The nature of the cation can influence the reaction site. Potassium salts (e.g., K2CO3) often give a higher N/O-alkylation ratio compared to sodium salts in some solvent systems.

    • Leaving Group: A "harder" leaving group on the electrophile (e.g., chloride) may favor reaction at the "harder" nitrogen atom, while a "softer" leaving group (e.g., iodide) might show less selectivity.

    • Temperature: Lowering the reaction temperature may increase the selectivity for N-alkylation.

ParameterCondition Favoring N-AlkylationCondition Favoring O-Alkylation
Solvent Aprotic (DMF, THF, Dioxane)Protic or Polar Aprotic
Base Strong, non-nucleophilic (NaH, KH)Weaker base (K2CO3, Cs2CO3)
Counter-ion K+ > Na+Ag+
Temperature Lower temperaturesHigher temperatures

Q3: During the work-up of the crude Hypidone base, I am experiencing product loss. How can I improve the extraction efficiency?

A3: Hypidone is a basic compound, and its solubility is highly pH-dependent. Product loss during aqueous work-up is a frequent challenge.

  • Problem: The protonated form of the piperidine nitrogen is water-soluble, leading to loss in the aqueous layer if the pH is not optimal.

  • Troubleshooting Steps:

    • Basify the Aqueous Layer: Before extracting with an organic solvent, ensure the aqueous layer is sufficiently basic (pH > 10). Use a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3). This deprotonates the piperidine nitrogen, making the free base more soluble in organic solvents like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

    • Salting Out: Add sodium chloride (NaCl) to the aqueous layer to saturation. This decreases the solubility of the organic product in the aqueous phase and can help break up emulsions.

    • Choice of Extraction Solvent: Use a solvent in which the product is highly soluble. Dichloromethane is often effective for extractions of basic compounds. Multiple extractions (e.g., 3 x 50 mL) are more efficient than a single large-volume extraction (1 x 150 mL).

Q4: My final product, this compound, is difficult to crystallize and appears as an oil or a sticky solid. What can I do?

A4: The formation of oils or amorphous solids during salt formation is often due to impurities or the wrong choice of solvent.

  • Problem: Impurities are inhibiting the crystallization process.

  • Troubleshooting Steps:

    • Purity of the Free Base: Ensure the Hypidone free base is of high purity before attempting salt formation. Purify the base using column chromatography (silica gel, with a mobile phase containing a small amount of triethylamine, e.g., DCM/MeOH/Et3N 95:4.5:0.5, to prevent streaking).

    • Solvent for Salt Formation: The choice of solvent is critical. A common method is to dissolve the purified free base in a solvent where the hydrochloride salt is insoluble. Good options include:

    • Method of HCl Addition: Add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or HCl in diethyl ether) dropwise to a stirred solution of the free base at a controlled temperature (e.g., 0 °C). Adding gaseous HCl can also be effective.

    • Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod, adding a seed crystal (if available), or cooling the solution for an extended period. Sonication can also sometimes induce crystallization.

    • Solvent/Anti-Solvent System: Dissolve the free base in a minimal amount of a good solvent (like methanol (B129727) or ethanol) and then add an "anti-solvent" in which the salt is insoluble (like diethyl ether or hexane) dropwise until turbidity is observed. Then, allow it to stand and crystallize.

Experimental Protocols

Protocol 1: N-Alkylation of 2-Pyridone with 1-Benzyl-4-(chloromethyl)-4-hydroxypiperidine (Hypothetical)

  • Preparation of Sodium Pyridin-2-one: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL/mmol of 2-pyridone) under an argon atmosphere at 0 °C, add 2-pyridone (1.0 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.

  • Alkylation: Cool the resulting solution back to 0 °C and add a solution of 1-benzyl-4-(chloromethyl)-4-hydroxypiperidine (1.1 eq) in anhydrous DMF dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Hypidone free base.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine).

Protocol 2: Formation of this compound

  • Dissolve the purified Hypidone free base (1.0 eq) in anhydrous isopropanol (IPA, 5-10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2M HCl in isopropanol (1.1 eq) dropwise with vigorous stirring.

  • A white precipitate should form. Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the solid by vacuum filtration, wash with cold IPA, and then with diethyl ether.

  • Dry the white solid under vacuum at 40-50 °C to a constant weight to yield this compound.

Signaling Pathways

Hypidone (YL-0919) has been shown to exert its antidepressant effects through the modulation of neuroplasticity-related signaling pathways, notably by activating the mTOR and BDNF pathways.[1][2] This leads to increased synthesis of synaptic proteins.

Hypidone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade YL0919 Hypidone (YL-0919) Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonist Receptor Other Receptors (e.g., 5-HT1A) YL0919->Receptor Modulation BDNF BDNF Expression (Increased) Sigma1R->BDNF Upregulates mTOR mTOR Pathway (Activation) Receptor->mTOR BDNF->mTOR Activates Neuroplasticity Enhanced Synaptic Plasticity and Neurogenesis BDNF->Neuroplasticity SynapticProteins Synaptic Protein Synthesis (Synapsin I, PSD-95) mTOR->SynapticProteins Promotes SynapticProteins->Neuroplasticity

References

Controlling for placebo effects in behavioral studies of YL-0919

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and conducting behavioral studies with YL-0919, with a specific focus on effectively controlling for placebo effects.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate placebo for preclinical behavioral studies of YL-0919?

A1: The ideal placebo is the vehicle used to dissolve or suspend YL-0919. For oral gavage, a common vehicle is 0.5% w/v carboxymethylcellulose (CMC) in sterile water. It is critical that the vehicle control group receives the exact same formulation, volume, and administration schedule as the YL-0919-treated groups, differing only in the absence of the active pharmaceutical ingredient (API).[1]

Q2: How can we minimize the confounding effects of stress from handling and administration in our animal models, which might be mistaken for a placebo effect?

A2: In animal studies, physiological responses to the stress of handling and administration can mimic a placebo effect.[1] To minimize these variables, the following steps are recommended:

  • Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins. Also, acclimate them to the specific handling and administration procedures (e.g., mock gavage with water) for several days leading up to the experiment.[1]

  • Consistent Handling: Ensure all animals are handled by the same personnel in the same manner and for the same duration.[1]

  • Proficient Technique: Personnel performing procedures like oral gavage should be highly proficient to minimize animal discomfort and stress.[1]

  • Controlled Environment: Maintain a stable and controlled environment (e.g., light-dark cycle, temperature, humidity) and minimize noise and other disturbances.[1]

Q3: Should an untreated control group be included in addition to a placebo group in YL-0919 studies?

A3: Yes, especially in studies involving stressful procedures. An untreated control group can help differentiate the effects of the vehicle administration itself from the baseline behavior of the animals.[2] For instance, the stress of an injection can alter animal behavior in some tests, and comparing the placebo group to an untreated group can reveal this influence.[2]

Q4: What are the key elements of a well-controlled study design for YL-0919 to mitigate bias?

A4: To ensure the reliability of your results, incorporate the following into your experimental design:

  • Randomization: Randomly assign animals to treatment and control groups to prevent selection bias.

  • Blinding: Whenever possible, use a double-blind approach where neither the experimenters nor the animal handlers know which treatment each animal is receiving.[3] This minimizes unconscious biases in handling and data recording.

  • Power Analysis: Conduct a power analysis before the study to determine the appropriate number of animals per group to detect a statistically significant effect.

Troubleshooting Guides

Problem: High variability in the behavioral response of the placebo-treated group.

  • Possible Cause: Inconsistent handling or administration technique, or environmental stressors.

  • Solution: Review and standardize all handling and dosing procedures. Ensure all personnel are adequately trained and that the animal facility environment is stable. Consider a pre-study period of mock dosing to habituate the animals to the procedure.[1]

Problem: The observed effect of YL-0919 is smaller than expected compared to the vehicle control.

  • Possible Cause: A high "placebo response" in the control group, potentially due to the stress-reducing effects of handling or the natural course of the induced behavioral deficit.

  • Solution: Refine the disease induction protocol to ensure consistent severity. Implement rigorous stress-reduction techniques for all animal groups.[1] Also, ensure that the chosen behavioral endpoints are not overly sensitive to the stress of the experimental procedures themselves.

Data Presentation

Table 1: Effective Dosages of YL-0919 in Rat Behavioral Studies

CompoundDosageRoute of AdministrationBehavioral TestEffectReference
YL-09191.25 and 2.5 mg/kgOralSucrose (B13894) Preference TestIncreased sucrose preference[4]
YL-09191.25 and 2.5 mg/kgOralNovelty-Suppressed Feeding TestDecreased latency to feed[4]
Fluoxetine (Positive Control)10 mg/kgOralSucrose Preference TestIncreased sucrose preference[4]

Experimental Protocols

Protocol: Double-Blind Administration of YL-0919 and Placebo

  • Preparation of Treatments: An individual not involved in animal handling or behavioral testing should prepare the YL-0919 and placebo (vehicle) solutions. Each preparation should be assigned a random code (e.g., A, B, C). The key linking the codes to the actual treatments should be kept confidential until the data analysis is complete.

  • Randomization: Animals are randomly assigned to treatment groups using a computer-based randomization method.

  • Administration: The animal handler, who is blind to the treatment assignments, administers the coded solutions to the appropriate animals according to the randomization schedule.

  • Behavioral Testing: The experimenter conducting the behavioral tests should also be blind to the treatment assignments of the animals.

  • Unblinding: The treatment codes are revealed only after all data has been collected and the initial statistical analysis is performed on the coded groups.

Mandatory Visualizations

G start Start: Design YL-0919 Behavioral Study q1 Is the vehicle for YL-0919 known and inert? start->q1 a1_yes Use the same vehicle as placebo. q1->a1_yes Yes a1_no Test potential vehicles for behavioral effects against an untreated group. q1->a1_no No q2 Does the administration procedure involve stress (e.g., injection, gavage)? a1_yes->q2 a1_no->q2 a2_yes Include an untreated control group to assess procedural stress. q2->a2_yes Yes a2_no A vehicle-only placebo group may be sufficient. q2->a2_no No blinding Implement double-blinding procedures for treatment administration and behavioral assessment. a2_yes->blinding a2_no->blinding randomization Randomly assign subjects to all groups (YL-0919, Placebo, Untreated). blinding->randomization end Proceed with Experiment randomization->end

Caption: Workflow for selecting appropriate controls in YL-0919 behavioral studies.

YL0919_Pathway YL0919 YL-0919 SER_Receptor 5-HT Transporter (SERT) YL0919->SER_Receptor Inhibits (SSRI) HT1A_Receptor 5-HT1A Receptor YL0919->HT1A_Receptor Partial Agonist Sigma1R Sigma-1 Receptor (σ1R) YL0919->Sigma1R Agonist cAMP ↑ cAMP HT1A_Receptor->cAMP Astrocyte Astrocytic σ1R Sigma1R->Astrocyte pCREB ↑ pCREB cAMP->pCREB BDNF ↑ BDNF Expression pCREB->BDNF mTOR ↑ mTOR Signaling BDNF->mTOR Synaptic_Plasticity Enhanced Synaptic Plasticity & Dendritic Complexity mTOR->Synaptic_Plasticity Antidepressant_Effects Antidepressant & Anxiolytic Effects Synaptic_Plasticity->Antidepressant_Effects Astrocyte->BDNF Enhances

Caption: Signaling pathway of YL-0919's antidepressant and anxiolytic effects.

References

Enhancing the signal-to-noise ratio in immunofluorescence for YL-0919 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in immunofluorescence experiments involving YL-0919.

Frequently Asked Questions (FAQs)

Q1: What is YL-0919 and why is immunofluorescence important for its study?

YL-0919, also known as hypidone hydrochloride, is a novel antidepressant candidate.[1] It functions as a selective sigma-1 receptor agonist and has been shown to be a dual 5-HT1A partial agonist and selective serotonin (B10506) reuptake inhibitor (SSRI).[2][3] Immunofluorescence is a critical technique for visualizing the effects of YL-0919 at a cellular and subcellular level. For instance, it can be used to observe changes in protein expression and localization within signaling pathways affected by YL-0919, such as the BDNF-mTOR pathway, which is crucial for neuroplasticity.[1][3][4]

Q2: What are the common causes of a low signal-to-noise ratio in immunofluorescence?

A low signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. Common culprits include suboptimal antibody concentrations, improper sample preparation and fixation, insufficient blocking of non-specific sites, and endogenous autofluorescence of the tissue or cells.[5][6][7][8][9]

Q3: How can I minimize autofluorescence in my tissue samples?

Autofluorescence can be inherent to the tissue or induced by aldehyde fixatives.[5][8] To minimize it, consider using a non-aldehyde-based fixative like acetone (B3395972) or ethanol (B145695) if compatible with your target antigen.[9] Alternatively, you can use a quenching agent, such as sodium borohydride, after fixation. Using fluorophores that emit in the red or far-red spectrum can also help, as autofluorescence is often more prominent in the green spectrum.[7]

Troubleshooting Guide

Issue 1: Weak or No Specific Signal

If you are observing a faint signal or no signal at all for your target protein, consider the following troubleshooting steps.

Possible Cause Recommendation
Incorrect Primary Antibody Dilution Optimize the antibody concentration by performing a dilution series. Consult the manufacturer's datasheet for a recommended starting dilution.[6]
Suboptimal Incubation Time/Temperature For many antibodies, an overnight incubation at 4°C is optimal.[6] However, this may need to be optimized for your specific antibody and target.
Inadequate Fixation Ensure the fixation protocol is appropriate for your target antigen. For some targets, 4% paraformaldehyde is recommended. Using fresh fixative is also crucial.[6][7]
Poor Antigen Retrieval If using formalin-fixed paraffin-embedded tissue, ensure your antigen retrieval method (heat-induced or enzymatic) is optimized for your antibody and target.
Low Target Protein Expression Confirm the expression of your target protein in your specific cell or tissue model using an alternative method like Western blotting.[6] If expression is low, consider using a signal amplification system.
Issue 2: High Background Staining

High background can obscure your specific signal. The following are common causes and solutions.

Possible Cause Recommendation
Insufficient Blocking Increase the blocking time or try a different blocking agent. Using normal serum from the same species as the secondary antibody is a common and effective strategy.[7]
Primary Antibody Concentration Too High An excessively high concentration of the primary antibody can lead to non-specific binding.[7] Perform a titration to find the optimal concentration.
Secondary Antibody Non-specific Binding Run a negative control with only the secondary antibody to check for non-specific binding or cross-reactivity.[7] Consider using a pre-adsorbed secondary antibody.
Autofluorescence Examine an unstained sample under the microscope to assess the level of autofluorescence.[8] If present, use a quenching agent or switch to a fluorophore in a different spectral range.[7]
Inadequate Washing Ensure thorough washing steps between antibody incubations to remove unbound antibodies.

Experimental Protocols

Standard Immunofluorescence Protocol for Cultured Cells
  • Cell Culture and Treatment: Plate cells on sterile glass coverslips in a multi-well plate. Culture until they reach the desired confluency. Treat with YL-0919 at the desired concentration and for the appropriate duration.

  • Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each, protected from light.

  • Counterstaining and Mounting: Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

YL_0919_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL-0919 YL-0919 Sigma1R Sigma-1R YL-0919->Sigma1R HT1A 5-HT1A R YL-0919->HT1A BDNF BDNF Sigma1R->BDNF CREB pCREB HT1A->CREB mTOR mTOR BDNF->mTOR Synaptic_Plasticity Synaptic Plasticity (e.g., PSD95, Synapsin1) mTOR->Synaptic_Plasticity CREB->BDNF

Caption: Simplified signaling pathway of YL-0919.

Immunofluorescence_Workflow start Sample Preparation (Cell Culture/Tissue Sectioning) fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mounting Counterstain & Mounting (e.g., DAPI, Anti-fade medium) secondary_ab->mounting imaging Microscopy & Image Acquisition mounting->imaging Troubleshooting_Logic start Poor Signal-to-Noise Ratio check_signal Weak or No Signal? start->check_signal check_background High Background? check_signal->check_background No weak_signal_causes Potential Causes: - Low Antibody Titer - Poor Fixation - Low Protein Expression check_signal->weak_signal_causes Yes high_background_causes Potential Causes: - Insufficient Blocking - High Antibody Titer - Autofluorescence check_background->high_background_causes Yes weak_signal_solutions Solutions: - Titrate Antibody - Optimize Fixation - Use Signal Amplification weak_signal_causes->weak_signal_solutions high_background_solutions Solutions: - Optimize Blocking - Titrate Antibody - Use Quenching Agent high_background_causes->high_background_solutions

References

Addressing potential ceiling effects in cognitive tests with Hypidone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Hypidone Hydrochloride (YL-0919) in Cognitive Testing

Disclaimer: this compound (YL-0919) is a real investigational compound primarily studied for its antidepressant and anxiolytic effects.[1][2][3] While some studies suggest it may improve cognitive function, particularly in the context of stress or depression, its use as a primary cognitive enhancer is still under investigation.[4][5][6] This guide addresses potential issues, like ceiling effects, that researchers might encounter when exploring its cognitive effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound (YL-0919) and its mechanism of action?

A1: this compound (YL-0919) is a novel investigational drug with a multi-target mechanism. It acts as a selective serotonin (B10506) (5-HT) reuptake inhibitor, a partial agonist at the 5-HT1A receptor, and a sigma-1 receptor agonist.[1][3][4][7] Its potential effects on cognition are thought to be mediated by activating the BDNF-mTOR signaling pathway, which enhances synaptic plasticity in brain regions like the prefrontal cortex and hippocampus.[2][4][7][8]

Q2: We are not observing cognitive improvement in our healthy, young animal models with YL-0919. Could this be a ceiling effect?

A2: Yes, this is a strong possibility. A "ceiling effect" occurs when a test is too easy for the subjects, and their performance is already at or near the maximum possible score.[9][10][11] Healthy, young animals may perform optimally in standard cognitive tasks (e.g., a standard Morris Water Maze), leaving no room to measure improvement from a pharmacological agent. The high performance creates a functional "ceiling" that can mask the efficacy of a potential cognitive enhancer.[9]

Q3: How can we confirm if we are encountering a ceiling effect?

A3: Analyze the performance of your vehicle-treated control group. If this group shows very high performance (e.g., >90% accuracy, minimal errors, or rapid acquisition in a learning task) and low variance between subjects, you are likely experiencing a ceiling effect. For example, if control animals consistently find the hidden platform in the Morris Water Maze in under 10-15 seconds after only a few training sessions, the task is likely too simple to detect enhancement.

Q4: What are the primary strategies to mitigate or avoid ceiling effects in our experimental design?

A4: There are two main strategies:

  • Increase Task Difficulty: Modify the cognitive assay to make it more challenging. This creates a greater dynamic range for measuring improvement. For example, in the Novel Object Recognition task, increasing the delay between the familiarization and test phases can make the memory component more difficult.[12][13]

  • Use an Impairment Model: Test the compound's ability to reverse a cognitive deficit. Inducing a mild, controlled cognitive impairment (e.g., via scopolamine, stress-induced models, or using aged animals) lowers the baseline performance, providing ample room to observe a therapeutic or restorative effect of YL-0919.[2]

Q5: At what doses has YL-0919 shown effects on synaptic plasticity and behavior in preclinical studies?

A5: Preclinical studies in rodents have often used doses in the range of 1.25 to 5 mg/kg (intragastric administration).[2][3][6] For instance, a dose of 2.5 mg/kg has been shown to reverse stress-induced behavioral deficits and increase the expression of synaptic proteins like PSD95 and BDNF.[2][3] A dose of 5 mg/kg was found to improve attention and increase synaptic markers in the medial prefrontal cortex.[4][8] It is crucial to perform a dose-response study within your specific experimental paradigm.

Troubleshooting Guides

Problem / Observation Potential Cause Recommended Solution(s)
No significant difference between YL-0919 and vehicle groups in a spatial memory task (e.g., Morris Water Maze). Ceiling Effect: The task is too simple for the animal model (e.g., young, healthy C57BL/6 mice).[14][15]1. Increase Task Difficulty: Use a larger pool, reduce platform size, or introduce spatial complexity. 2. Probe Trial Analysis: Focus on probe trials (platform removed) and analyze metrics like time spent in the target quadrant, which can be more sensitive than escape latency.[14][15] 3. Use an Impairment Model: Test the compound in an aged animal cohort or a scopolamine-induced amnesia model.
High variability in performance within treatment groups in the Novel Object Recognition (NOR) task. Procedural Inconsistency: Differences in object familiarization time, handling stress, or inconsistent environmental cues.1. Standardize Habituation: Ensure all animals have adequate and consistent habituation to the testing arena before the task begins.[13][16][17] 2. Control for Object Preference: Pre-screen objects to ensure animals do not have an innate preference for one over another. 3. Consistent Handling: Handle all animals gently and consistently to minimize stress, which can impact cognitive performance.
Animals exhibit thigmotaxis (wall-hugging) in the Morris Water Maze, confounding learning data. High Stress/Anxiety; Lack of Task Understanding. 1. Non-Spatial Pre-training: Conduct cued trials where the platform is visible to teach the animal the goal of the task before moving to the hidden platform version.[18] 2. Gentle Placement: Place the animal gently into the water facing the wall of the maze to reduce initial panic. 3. Water Temperature: Ensure the water temperature is maintained at a neutral level (e.g., 22-24°C) to avoid inducing a hypothermic stress response.[19]
The expected increase in synaptic proteins (e.g., BDNF, PSD95) is not observed after YL-0919 administration. Timing of Measurement: The time point for tissue collection may not align with the peak of protein expression. Dosage: The dose used may be suboptimal for inducing changes in the specific brain region being analyzed.1. Conduct a Time-Course Study: Collect brain tissue at multiple time points following the final dose to identify the peak expression window. 2. Perform a Dose-Response Study: Test multiple doses of YL-0919 to ensure the concentration is sufficient to engage the target pathways. 3. Confirm Target Engagement: Ensure the compound is reaching the target brain region via pharmacokinetic analysis if possible.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how a ceiling effect might appear in an experiment and how increasing task difficulty can resolve it.

Table 1: Hypothetical Morris Water Maze Performance (Standard Task) Illustrating a potential ceiling effect where the drug's benefit is masked.

Treatment GroupMean Escape Latency (seconds) on Day 5
Vehicle (Control)12.5 ± 2.1
YL-0919 (2.5 mg/kg)11.8 ± 2.5
p-value vs. Vehiclep = 0.68 (Not Significant)
Conclusion: In this scenario, the control group is already performing at a very high level, making it difficult to detect any further improvement from YL-0919.

Table 2: Hypothetical Novel Object Recognition Performance (Variable Difficulty) Illustrating how increasing task difficulty can reveal a drug effect.

Treatment GroupDiscrimination Index (1-hour delay)Discrimination Index (24-hour delay)
Vehicle (Control)0.75 ± 0.080.52 ± 0.09
YL-0919 (2.5 mg/kg)0.78 ± 0.070.68 ± 0.08
p-value vs. Vehiclep = 0.55 (Not Significant)p = 0.04 (Significant)
Conclusion: With a short 1-hour delay, performance is high in both groups (ceiling effect). Extending the delay to 24 hours lowers the baseline performance of the control group, revealing a significant memory-enhancing effect of YL-0919.

Experimental Protocols

Protocol: Novel Object Recognition (NOR) Task to Mitigate Ceiling Effects

This protocol is designed to assess recognition memory in rodents and includes a variable delay to allow for adjustments in task difficulty.

1. Habituation (Day 1-2):

  • Place each animal in the empty testing arena (e.g., a 40x40x40 cm open field) for 10 minutes per day for two consecutive days. This reduces novelty-induced stress and exploratory behavior that is unrelated to the objects.

2. Familiarization Phase (Day 3):

  • Place two identical objects (Object A1 and A2) in opposite corners of the arena.

  • Gently place the animal in the arena, midway between the objects, facing away from them.

  • Allow the animal to explore the objects for a 5-minute period.

  • Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented toward it.

  • Return the animal to its home cage.

3. Test Phase (Day 3 or 4):

  • After a pre-determined retention interval (e.g., 1 hour for a low-difficulty task or 24 hours for a high-difficulty task ), place the animal back in the arena.

  • The arena should now contain one familiar object (Object A1) and one novel object (Object B) in the same locations.

  • Allow the animal to explore for 5 minutes.

  • Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

4. Data Analysis:

  • Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar).

  • A DI significantly above zero indicates successful recognition memory. Compare the DI between the vehicle and YL-0919 treated groups using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Visualizations

Signaling Pathways and Experimental Logic

cluster_0 YL-0919 Proposed Cognitive Enhancement Pathway YL0919 Hypidone (YL-0919) Sigma1R Sigma-1 Receptor YL0919->Sigma1R Agonist BDNF BDNF Expression ↑ Sigma1R->BDNF mTOR mTOR Signaling ↑ BDNF->mTOR Synaptic Synaptic Plasticity ↑ (e.g., PSD95, Synapsin I) mTOR->Synaptic Cognition Improved Cognitive Function Synaptic->Cognition

Caption: Proposed signaling cascade for YL-0919 in cognitive enhancement.

cluster_1 Preclinical Cognitive Testing Workflow Start Animal Acclimation & Habituation Dosing Drug Administration (YL-0919 or Vehicle) Start->Dosing Behavior Cognitive Task (e.g., NOR, MWM) Dosing->Behavior Data Data Collection & Analysis Behavior->Data Tissue Tissue Collection (Biochemical Analysis) Behavior->Tissue End Results Interpretation Data->End Tissue->End

Caption: Standard experimental workflow for preclinical cognitive testing.

cluster_2 Logic of Addressing Ceiling Effects HighPerf High Baseline Performance Ceiling Ceiling Effect (Masked Results) HighPerf->Ceiling IncreaseDiff Increase Task Difficulty Ceiling->IncreaseDiff ImpairModel Use Impairment Model Ceiling->ImpairModel LowerPerf Lower Baseline Performance IncreaseDiff->LowerPerf ImpairModel->LowerPerf RevealEffect Ability to Detect Enhancement LowerPerf->RevealEffect

Caption: Logical approach to overcoming ceiling effects in experiments.

References

Validation & Comparative

Hypidone Hydrochloride Demonstrates Faster Antidepressant Effects Than Fluoxetine in Chronic Unpredictable Stress Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical studies indicates that Hypidone hydrochloride (YL-0919) exhibits a more rapid onset of antidepressant-like effects compared to the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), fluoxetine (B1211875), in animal models of depression induced by chronic unpredictable stress (CUS). This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies from recent research, aimed at researchers, scientists, and drug development professionals.

This compound is a novel antidepressant candidate with a multi-target mechanism of action, acting as a selective serotonin reuptake inhibitor, a partial 5-HT1A receptor agonist, and a 5-HT6 receptor agonist.[1][2] This unique pharmacological profile is believed to contribute to its faster therapeutic action compared to traditional SSRIs like fluoxetine.[3][4]

Comparative Efficacy in Behavioral Tests

Studies utilizing the CUS model, a well-established paradigm for inducing depressive-like behaviors in rodents, consistently show that this compound reverses these behaviors significantly faster than fluoxetine.

Sucrose (B13894) Preference Test (SPT): This test measures anhedonia, a core symptom of depression. In CUS-exposed rats, this compound demonstrated a significant increase in sucrose preference within 3 to 4 days of treatment, whereas fluoxetine required a much longer period of 20 days to show a similar effect.[2][3]

Novelty Suppressed Feeding Test (NSFT): This test assesses anxiety and depression-like states by measuring the latency to eat in a novel environment. This compound was effective in reducing the latency to feed after 6 to 10 days of administration, while fluoxetine took 22 days to achieve a significant effect.[2][5]

Forced Swimming Test (FST): This test is used to evaluate behavioral despair. Treatment with this compound for 5 days was sufficient to decrease immobility time in CUS-exposed rats.[3][5] In some studies, both this compound and fluoxetine were shown to reverse increased immobility time.[6]

The faster onset of action of this compound has also been observed in a CUS model using cynomolgus monkeys, where it reversed depression-like behaviors in 9 days, compared to 17 days for fluoxetine.[7]

Summary of Behavioral Data

Behavioral TestAnimal ModelThis compound (YL-0919)Fluoxetine (FLX)Citation
Sucrose Preference Test (SPT) CUS RatsSignificant effect in 3-4 daysSignificant effect in 20 days[2][3]
Novelty Suppressed Feeding Test (NSFT) CUS RatsSignificant effect in 6-10 daysSignificant effect in 22 days[2][5]
Forced Swimming Test (FST) CUS RatsSignificant effect in 5 days-[3][5]
Reversal of Depression-like Behaviors CUS MonkeysSignificant effect in 9 daysSignificant effect in 17 days[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the comparative efficacy data.

Chronic Unpredictable Stress (CUS) Protocol in Rats

The CUS paradigm involves subjecting animals to a series of mild, unpredictable stressors over an extended period to induce a state of chronic stress that mimics aspects of human depression.

Experimental Workflow:

G cluster_0 CUS Induction Phase (Several Weeks) cluster_1 Treatment Phase cluster_2 Behavioral Testing Phase Stressors Stressors Stressor Examples Examples: - Food/water deprivation - Cage tilt - Wet bedding - Light/dark cycle reversal - Restraint stress Stressors->Stressor Examples Drug Administration Daily Administration: - this compound (e.g., 2.5 mg/kg) - Fluoxetine (e.g., 10 mg/kg) - Vehicle Control Behavioral Tests Sucrose Preference Test (SPT) Novelty Suppressed Feeding Test (NSFT) Forced Swimming Test (FST) CUS Induction Phase (Several Weeks) CUS Induction Phase (Several Weeks) Treatment Phase Treatment Phase CUS Induction Phase (Several Weeks)->Treatment Phase Behavioral Testing Phase Behavioral Testing Phase Treatment Phase->Behavioral Testing Phase

Caption: Workflow of the Chronic Unpredictable Stress (CUS) experiment in rats.

Behavioral Test Methodologies
  • Sucrose Preference Test (SPT): Rats are presented with two bottles, one containing a 1% sucrose solution and the other containing tap water. The preference for sucrose is calculated as the percentage of sucrose solution consumed relative to the total liquid intake. A lower preference indicates anhedonia.[2][3]

  • Novelty Suppressed Feeding Test (NSFT): Food-deprived rats are placed in a novel, brightly lit arena with a single food pellet in the center. The latency to begin eating is measured. A longer latency suggests increased anxiety and depression-like behavior.[2][5]

  • Forced Swimming Test (FST): Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is recorded. Increased immobility is interpreted as a state of behavioral despair.[3][6]

Molecular Mechanisms of Action

The rapid antidepressant effects of this compound are thought to be mediated by its influence on key neurotrophic and synaptic signaling pathways.

BDNF-mTOR Signaling Pathway

Research suggests that this compound exerts its fast-acting antidepressant effects, at least in part, by activating the brain-derived neurotrophic factor (BDNF)-mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[1][3] This activation leads to increased synaptogenesis and dendritic complexity in the prefrontal cortex and hippocampus.[1][8]

Signaling Pathway Diagram:

G cluster_0 This compound (YL-0919) cluster_1 Cellular Effects cluster_2 Therapeutic Outcome YL0919 This compound BDNF BDNF Expression YL0919->BDNF mTOR mTOR Signaling BDNF->mTOR SynapticProteins Synaptic Proteins (PSD95, Synapsin I) mTOR->SynapticProteins DendriticComplexity Dendritic Complexity SynapticProteins->DendriticComplexity Antidepressant Rapid Antidepressant Effects DendriticComplexity->Antidepressant

Caption: Proposed signaling pathway for the rapid antidepressant effects of this compound.

Studies have shown that treatment with this compound for 5 days significantly enhances the expression of BDNF, phosphorylated mTOR (pmTOR), and synaptic proteins such as postsynaptic density protein 95 (PSD95) and synapsin I in the hippocampus and prefrontal cortex of CUS rats.[1][5][8] The antidepressant effects of this compound can be blocked by the mTOR inhibitor rapamycin, further supporting the crucial role of this pathway.[3]

In contrast, while fluoxetine is also known to modulate neuroplasticity, its effects on these pathways and subsequent behavioral changes appear to have a delayed onset.[9][10] Fluoxetine's primary mechanism involves the selective inhibition of serotonin reuptake, leading to increased serotonin levels in the synaptic cleft.[11][12][13] Over time, this can lead to downstream effects on neurotrophic factors and synaptic plasticity.[14][15]

Conclusion

The available preclinical evidence strongly suggests that this compound holds promise as a rapid-acting antidepressant. Its efficacy in quickly reversing depressive-like behaviors in CUS models, coupled with its distinct molecular mechanism involving the activation of the BDNF-mTOR signaling pathway, differentiates it from fluoxetine. These findings warrant further investigation in clinical settings to determine if this rapid onset of action translates to human patients with major depressive disorder. The detailed experimental protocols and comparative data presented here provide a valuable resource for researchers in the field of antidepressant drug discovery and development.

References

A Head-to-Head Comparison of YL-0919 and Other SSRIs on Serotonin Reuptake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug YL-0919 with established Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) concerning their efficacy in inhibiting the serotonin transporter (SERT). The information is supported by experimental data to facilitate informed research and development decisions.

Executive Summary

YL-0919 is a novel drug candidate with a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[1] In vitro studies have demonstrated its high affinity for the serotonin transporter. This guide presents a comparative analysis of its binding affinity (Ki) and half-maximal inhibitory concentration (IC50) for serotonin reuptake against commonly prescribed SSRIs, including fluoxetine (B1211875), sertraline, paroxetine, and escitalopram.

Comparative Analysis of Serotonin Transporter Inhibition

The following table summarizes the binding affinity (Ki) and in vitro potency (IC50) of YL-0919 and other selected SSRIs for the human serotonin transporter (hSERT). Lower values indicate higher affinity and potency. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential differences in experimental conditions.

CompoundSERT Binding Affinity (Ki, nM)SERT Inhibition (IC50, nM)Reference
YL-0919 0.72 ± 0.10 1.93 ± 0.18 (HEK293 cells) [1]
Fluoxetine1.049.39 ± 2.04[2]
Sertraline0.26Not specified in source[2]
Paroxetine0.1Not specified in source[2]
Escitalopram1.1Not specified in source[3][4]

Data for Fluoxetine, Sertraline, Paroxetine, and Escitalopram are from comparative sources and may not have been generated in the same study as the YL-0919 data.

One study directly compared the potency of YL-0919 and fluoxetine in inhibiting [3H]-5-HT uptake. The results indicated that YL-0919 was 18 times more potent than fluoxetine in rat cortical synaptosomes and 25 times more potent in recombinant cells expressing hSERT.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the interaction of compounds with the serotonin transporter.

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This assay quantifies the affinity of a test compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to SERT.

Objective: To determine the inhibition constant (Ki) of a test compound for the serotonin transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human SERT.

  • [3H]citalopram as the radioligand.

  • Test compounds (e.g., YL-0919, other SSRIs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [3H]citalopram at a concentration near its Kd, and varying concentrations of the test compound.

  • Total and Nonspecific Binding: Include control wells for total binding (membranes and radioligand only) and nonspecific binding (membranes, radioligand, and a high concentration of a known SERT inhibitor, such as paroxetine).

  • Equilibrium: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Reuptake Inhibition Assay (IC50 Determination)

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes.

Objective: To determine the IC50 of a test compound for the inhibition of serotonin reuptake.

Materials:

  • HEK293 cells stably expressing hSERT or rat brain synaptosomes.

  • [3H]serotonin ([3H]5-HT).

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Lysis buffer.

  • Scintillation cocktail and counter.

Procedure:

  • Cell/Synaptosome Plating: Plate the cells or synaptosomes in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells/synaptosomes with assay buffer and pre-incubate them with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiation of Uptake: Add [3H]5-HT to each well to initiate the uptake process and incubate for a short period (e.g., 1-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of [3H]5-HT taken up using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [3H]5-HT uptake against the concentration of the test compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of serotonin reuptake and the general workflow for evaluating SERT inhibitors.

SERT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin) Serotonin_pre Serotonin (5-HT) Vesicle->Serotonin_pre Release SERT Serotonin Transporter (SERT) Serotonin_pre->SERT Reuptake Serotonin_synapse Serotonin (5-HT) Receptor 5-HT Receptor Serotonin_synapse->Receptor Binding Signal Signal Transduction Receptor->Signal SSRI YL-0919 / SSRI SSRI->SERT Inhibition

Caption: Mechanism of Serotonin Reuptake Inhibition by YL-0919 and other SSRIs.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Ki determination) Data_Table Comparative Data Table (YL-0919 vs. other SSRIs) Binding_Assay->Data_Table Uptake_Assay Serotonin Reuptake Assay (IC50 determination) Uptake_Assay->Data_Table Compound_Synthesis Compound Synthesis (YL-0919) Compound_Synthesis->Binding_Assay Compound_Synthesis->Uptake_Assay Target_Identification Target Identification (Serotonin Transporter - SERT) Target_Identification->Binding_Assay Target_Identification->Uptake_Assay

Caption: Experimental Workflow for the Evaluation of SERT Inhibitors.

References

Validating the Fast-Onset Antidepressant Effects of Hypidone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antidepressants with a rapid onset of action is a critical unmet need in the treatment of major depressive disorder (MDD). Traditional antidepressants, such as selective serotonin (B10506) reuptake inhibitors (SSRIs), often require several weeks to elicit a therapeutic response. This guide provides a comparative analysis of Hypidone hydrochloride (YL-0919), a novel antidepressant candidate, focusing on its validated fast-onset effects compared to other antidepressant alternatives. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Antidepressant Onset of Action

This compound has demonstrated a significantly faster onset of antidepressant-like effects in preclinical models compared to the widely prescribed SSRI, fluoxetine. The following table summarizes the key findings from comparative studies.

Antidepressant AgentAnimal ModelBehavioral TestOnset of ActionCitation
This compound (YL-0919) Chronic Unpredictable Stress (CUS) RatsSucrose (B13894) Preference Test (SPT)4 days[1]
CUS RatsNovelty Suppressed Feeding Test (NSFT)6 days[1]
CUS MonkeysWindow-Opening Test (Latency)9 days[2]
CUS MonkeysWindow-Opening Test (Duration)9 days[2]
MouseTail Suspension Test (TST)3 days[1]
Fluoxetine CUS RatsSucrose Preference Test (SPT)20-22 days[1]
CUS RatsNovelty Suppressed Feeding Test (NSFT)20-22 days[1]
CUS MonkeysWindow-Opening Test (Latency)17 days[2]
CUS MonkeysWindow-Opening Test (Duration)17 days[2]
Vilazodone CUS RatsSucrose Preference Test (SPT)4 days[1]
CUS RatsNovelty Suppressed Feeding Test (NSFT)6 days[1]
Ketamine Various Rodent ModelsVarious TestsWithin hours[3]
Scopolamine Various Rodent ModelsVarious TestsWithin days[3]

Mechanism of Action: A Multi-Targeted Approach

This compound's rapid antidepressant effect is attributed to its unique pharmacological profile, acting as a selective serotonin reuptake inhibitor (SSRI), a 5-HT1A receptor partial agonist, and in some findings, a 5-HT6 receptor agonist or a sigma-1 receptor agonist.[1][4][5] This multi-target engagement is believed to synergistically contribute to its fast onset of action.

A key downstream mechanism involves the activation of the Brain-Derived Neurotrophic Factor (BDNF)-mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for promoting neurogenesis and synaptic plasticity, processes that are often impaired in depression. Furthermore, this compound has been shown to rapidly activate 5-HTergic (serotonergic) neurons in the dorsal raphe nucleus (DRN), a key brain region in mood regulation.[1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures involved in the validation of this compound's effects, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 This compound Action cluster_1 Downstream Signaling Cascade cluster_2 Neuronal Activity cluster_3 Therapeutic Outcome Hypidone Hypidone 5-HT1A_Receptor 5-HT1A Receptor (Partial Agonist) Hypidone->5-HT1A_Receptor SERT Serotonin Transporter (Inhibitor) Hypidone->SERT Sigma1_Receptor Sigma-1 Receptor (Agonist) Hypidone->Sigma1_Receptor DRN_Activation Activation of 5-HTergic Neurons in DRN 5-HT1A_Receptor->DRN_Activation SERT->DRN_Activation BDNF_Release Increased BDNF Release Sigma1_Receptor->BDNF_Release TrkB_Activation TrkB Receptor Activation BDNF_Release->TrkB_Activation mTOR_Activation mTOR Pathway Activation TrkB_Activation->mTOR_Activation Synaptogenesis Increased Synaptogenesis & Neuroplasticity mTOR_Activation->Synaptogenesis Antidepressant_Effects Fast-Onset Antidepressant Effects Synaptogenesis->Antidepressant_Effects DRN_Activation->Antidepressant_Effects

Caption: Proposed mechanism of this compound's fast-onset antidepressant effects.

Start Start CUMS_Induction Chronic Unpredictable Mild Stress (CUMS) Induction (e.g., 4-8 weeks in rodents/monkeys) Start->CUMS_Induction Drug_Administration Daily Administration of: - this compound - Fluoxetine - Vehicle Control CUMS_Induction->Drug_Administration Behavioral_Testing Behavioral Assessments at Multiple Timepoints: - Sucrose Preference Test (SPT) - Forced Swim Test (FST) - Novelty Suppressed Feeding Test (NSFT) Drug_Administration->Behavioral_Testing Data_Analysis Analysis of Behavioral Data to Determine Onset of Antidepressant Effect Behavioral_Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for evaluating the onset of antidepressant action.

Detailed Experimental Protocols

A comprehensive understanding of the experimental methodologies is crucial for the interpretation and replication of scientific findings. Below are detailed protocols for the key experiments cited in the validation of this compound's effects.

Chronic Unpredictable Mild Stress (CUMS) Protocol

The CUMS model is a widely used preclinical model to induce a state of depression-like behavior in rodents.

  • Animal Housing: Rodents are individually housed to prevent social buffering of stress.

  • Stressors: A variety of mild, unpredictable stressors are applied over a period of 4 to 8 weeks. These stressors include:

    • Cage tilt (45 degrees)

    • Reversal of light/dark cycle

    • Food and/or water deprivation

    • Forced swimming in cold water (4°C)

    • Stroboscopic illumination

    • White noise

    • Damp bedding

  • Stressor Schedule: The stressors are applied randomly and continuously to prevent habituation.

  • Validation: The successful induction of a depressive-like state is typically validated by a significant decrease in sucrose preference in the Sucrose Preference Test.

Sucrose Preference Test (SPT)

The SPT is used to assess anhedonia, a core symptom of depression, by measuring the preference for a sweetened solution over plain water.

  • Acclimation: Animals are habituated to drinking from two bottles, one containing water and the other a 1-2% sucrose solution.

  • Deprivation: Prior to testing, animals are typically deprived of food and water for a set period (e.g., 12-24 hours) to motivate drinking.

  • Testing: Animals are presented with two pre-weighed bottles, one with water and one with the sucrose solution, for a specific duration (e.g., 1-4 hours).

  • Measurement: The consumption of each liquid is measured by weighing the bottles before and after the test.

  • Calculation: Sucrose preference is calculated as: (Sucrose solution consumed / Total liquid consumed) x 100%.

Forced Swim Test (FST)

The FST is a behavioral despair test used to screen for antidepressant efficacy.

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Pre-test Session: On the first day, animals are placed in the water for a 15-minute pre-swim session.

  • Test Session: 24 hours after the pre-test, animals are placed back in the water for a 5-minute test session.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.

Novelty Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety- and depression-like behavior by measuring the latency to eat in a novel and potentially threatening environment.

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test.

  • Apparatus: A novel, open-field arena (e.g., a brightly lit box) with a single food pellet placed in the center.

  • Procedure: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded.

  • Interpretation: A longer latency to eat is interpreted as increased anxiety and depressive-like behavior. Antidepressant treatment is expected to decrease this latency.

Conclusion

The preclinical data strongly support the characterization of this compound as a fast-onset antidepressant. Its multi-target mechanism of action, particularly its influence on the BDNF-mTOR signaling pathway and the rapid activation of serotonergic neurons, distinguishes it from traditional SSRIs. While direct comparative clinical data with other fast-acting agents like ketamine are not yet available, the preclinical evidence positions this compound as a promising candidate for addressing the critical need for rapid-acting antidepressant therapies. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patients with major depressive disorder.

References

Comparative analysis of the anxiolytic profiles of YL-0919 and buspirone

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anxiolytic profiles of the novel compound YL-0919 and the established drug buspirone (B1668070) is presented for researchers, scientists, and drug development professionals. This guide synthesizes experimental data to contrast their mechanisms of action, receptor affinities, and efficacy in established preclinical models of anxiety.

Introduction

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety. The development of novel anxiolytics with improved efficacy and favorable side-effect profiles remains a critical area of research. Buspirone, a 5-HT1A receptor partial agonist, was a significant development, offering a non-benzodiazepine alternative for treating generalized anxiety disorder (GAD).[1][2] YL-0919 is a newer investigational compound with a distinct pharmacological profile, suggesting a potentially different therapeutic action.[3][4] This guide provides a comparative analysis of their anxiolytic properties based on available preclinical data.

Mechanism of Action

YL-0919

YL-0919 is characterized by a multi-target mechanism of action. It functions as both a potent serotonin (B10506) reuptake inhibitor (SSRI) and a high-affinity partial agonist of the serotonin 5-HT1A receptor.[3][4][5] This dual action is hypothesized to produce a more rapid and robust anxiolytic and antidepressant effect. By blocking the serotonin transporter (SERT), YL-0919 increases the synaptic concentration of serotonin. Simultaneously, its partial agonism at 5-HT1A receptors modulates serotonergic neurotransmission.[5][6]

Further studies have identified YL-0919 as a sigma-1 receptor agonist, which may contribute to its rapid antidepressant and anxiolytic effects by enhancing neuroplasticity through the brain-derived neurotrophic factor (BDNF)-mTOR signaling pathway.[7][8][9] Some evidence also suggests it acts as a full agonist at the 5-HT6 receptor.[10][11]

YL0919_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron YL0919_pre YL-0919 SERT SERT YL0919_pre->SERT Inhibits HT_vesicle 5-HT Vesicle HT_pre 5-HT HT_vesicle->HT_pre Release HT_pre->SERT Reuptake HT_synapse HT_synapse HT_pre->HT_synapse Increases Synaptic 5-HT YL0919_post YL-0919 HT1A 5-HT1A Receptor YL0919_post->HT1A Partial Agonist BDNF_mTOR BDNF-mTOR Pathway HT1A->BDNF_mTOR Activates Anxiolysis Anxiolytic Effect BDNF_mTOR->Anxiolysis HT_synapse->HT1A Agonist Buspirone_Pathway cluster_pre Presynaptic Neuron (Raphe) cluster_post Postsynaptic Neuron (Cortex/Hippocampus) Buspirone_pre Buspirone HT1A_auto 5-HT1A Autoreceptor Buspirone_pre->HT1A_auto Full Agonist HT_release 5-HT Release HT1A_auto->HT_release Inhibits (Acutely) HT_synapse 5-HT HT_release->HT_synapse Synaptic 5-HT Buspirone_post Buspirone HT1A_post Postsynaptic 5-HT1A Receptor Buspirone_post->HT1A_post Partial Agonist D2R D2 Receptor Buspirone_post->D2R Antagonist HT_synapse->HT1A_post Anxiolysis Anxiolytic Effect HT1A_post->Anxiolysis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Behavioral Analysis Binding Receptor Binding Assays (Determine Ki) Function [35S]GTPγS Functional Assay (Determine EC50/Emax) Binding->Function Assess Functional Activity EPM Elevated Plus-Maze (Unconditioned Anxiety) Function->EPM Screen for Anxiolytic Potential Vogel Vogel Conflict Test (Conditioned Anxiety) EPM->Vogel NSFT Novelty-Suppressed Feeding (Hyponeophagia) EPM->NSFT

References

Investigating Hypidone Hydrochloride (YL-0919): A Comparative Analysis of a Novel Psychoactive Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of Hypidone hydrochloride (YL-0919), a novel psychoactive drug under investigation for major depressive disorder, with other established antidepressant agents. While direct studies on the synergistic effects of YL-0919 with other psychoactive drugs are not yet available in the public domain, this document summarizes its pharmacological profile and preclinical performance against current standards of care, offering valuable insights for researchers, scientists, and drug development professionals.

This compound (YL-0919) is a multi-target agent, acting as a selective serotonin (B10506) reuptake inhibitor (SSRI), a partial agonist of the 5-HT1A receptor, a full agonist of the 5-HT6 receptor, and an agonist of the sigma-1 receptor.[1][2][3] This unique mechanism of action suggests a potential for a faster onset of antidepressant effects compared to traditional SSRIs.[4][5] Currently, this compound is in phase II clinical trials for the treatment of major depressive disorder.[1][3]

Comparative Preclinical Efficacy

Preclinical studies in rodent models of depression provide a basis for comparing the antidepressant-like effects of this compound with established drugs such as fluoxetine (B1211875) and sertraline. The following tables summarize key findings from behavioral and molecular assays.

Behavioral Models of Antidepressant Activity

The Forced Swim Test (FST) and Novelty Suppressed Feeding Test (NSFT) are widely used behavioral paradigms to assess antidepressant efficacy in rodents. A reduction in immobility time in the FST and a decreased latency to feed in the NSFT are indicative of antidepressant-like effects.

DrugAnimal ModelTestDosage (mg/kg)OutcomeReference
Hypidone (YL-0919) MouseFST1.25, 2.5, 5Significant reduction in immobility time.--INVALID-LINK--
Fluoxetine MouseFST30Significant reduction in immobility time.--INVALID-LINK--
Hypidone (YL-0919) Rat (CUS)NSFT1.25, 2.5Significant decrease in latency to feed.--INVALID-LINK--
Fluoxetine Rat (CUS)NSFT10No significant effect on latency to feed with subchronic treatment.--INVALID-LINK--
Hypidone (YL-0919) Rat (TDS)NORT1.25, 2.5Significantly reversed the decrease in the recognition index.--INVALID-LINK--
Sertraline Rat (TDS)NORT15Did not significantly affect the recognition index.--INVALID-LINK--

CUS: Chronic Unpredictable Stress; FST: Forced Swim Test; NSFT: Novelty Suppressed Feeding Test; NORT: Novel Object Recognition Test; TDS: Time-Dependent Sensitization.

Molecular Markers of Neuroplasticity

The Brain-Derived Neurotrophic Factor (BDNF) and the mammalian Target of Rapamycin (mTOR) signaling pathway are crucial for neuroplasticity and are implicated in the mechanism of action of antidepressants.

DrugAnimal ModelTissueMolecular TargetOutcomeReference
Hypidone (YL-0919) Mouse (IFS)PFCBDNFSignificantly reversed the reduction in BDNF expression.--INVALID-LINK--
Sertraline Mouse (IFS)PFCBDNFReversed the reduction in BDNF expression.--INVALID-LINK--
Hypidone (YL-0919) Rat (CUS)Hippocampusp-mTOR/mTORSignificantly increased the ratio of p-mTOR/mTOR after 10 days of treatment.--INVALID-LINK--
Fluoxetine Rat (CUS)Hippocampusp-mTOR/mTORNo significant change in the ratio of p-mTOR/mTOR after 10 days of treatment.--INVALID-LINK--

IFS: Inescapable Foot Shock; PFC: Prefrontal Cortex; CUS: Chronic Unpredictable Stress.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Forced Swim Test (FST) in Rodents

Objective: To assess antidepressant-like activity by measuring the duration of immobility when a rodent is placed in an inescapable cylinder of water.

Procedure:

  • Apparatus: A transparent Plexiglas cylinder (20 cm diameter, 40 cm height for rats; 10 cm diameter, 25 cm height for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation: Animals are individually placed in the cylinder for a 15-minute pre-test session 24 hours before the actual test.

  • Testing: On the test day, animals are administered the test compound or vehicle at a specified time before being placed in the cylinder for a 5-minute session.

  • Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded during the last 4 minutes of the 5-minute session.[2][6]

Novelty Suppressed Feeding Test (NSFT)

Objective: To assess anxiety- and antidepressant-like behavior by measuring the latency to eat a familiar food in a novel and potentially threatening environment.

Procedure:

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test.

  • Apparatus: A novel, open-field arena (e.g., a brightly lit 50x50 cm box) is used. A single pellet of familiar food is placed in the center of the arena.

  • Testing: The animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded for a maximum of 10 minutes.

  • Home Cage Feeding: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in 5 minutes is measured to control for appetite.[1][7]

Western Blot for BDNF and p-mTOR/mTOR

Objective: To quantify the expression levels of specific proteins involved in neuroplasticity in brain tissue.

Procedure:

  • Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected and homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

  • Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-BDNF, anti-p-mTOR, anti-mTOR).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified using densitometry software.[8][9]

Visualizing Molecular Pathways and Experimental Workflows

To further elucidate the mechanisms and processes discussed, the following diagrams are provided.

cluster_0 Hypidone (YL-0919) Signaling Pathway YL0919 Hypidone (YL-0919) SERT SERT YL0919->SERT Inhibition HT1A 5-HT1A Receptor (Partial Agonist) YL0919->HT1A HT6 5-HT6 Receptor (Full Agonist) YL0919->HT6 Sigma1 Sigma-1 Receptor (Agonist) YL0919->Sigma1 Serotonin Increased Synaptic Serotonin SERT->Serotonin BDNF_mTOR BDNF-mTOR Pathway Activation HT1A->BDNF_mTOR Sigma1->BDNF_mTOR Serotonin->BDNF_mTOR Neuroplasticity Enhanced Neuroplasticity & Synaptogenesis BDNF_mTOR->Neuroplasticity Antidepressant Antidepressant Effects Neuroplasticity->Antidepressant

Caption: Proposed signaling pathway of Hypidone (YL-0919).

cluster_1 Preclinical Antidepressant Evaluation Workflow start Animal Model of Depression (e.g., CUS, IFS) treatment Chronic Drug Administration (YL-0919 vs. Comparator) start->treatment behavior Behavioral Testing (FST, NSFT) treatment->behavior molecular Molecular Analysis (Western Blot for BDNF, mTOR) treatment->molecular data Data Analysis & Comparison behavior->data molecular->data conclusion Comparative Efficacy Assessment data->conclusion

Caption: Workflow for preclinical evaluation of antidepressants.

Future Directions and Conclusion

The preclinical data available to date suggests that this compound (YL-0919) holds promise as a rapid-acting antidepressant with a distinct pharmacological profile compared to conventional SSRIs. Its pro-cognitive effects and influence on neuroplasticity pathways warrant further investigation.

Crucially, the exploration of synergistic effects through combination therapies remains a significant unmet area of research. Given the common clinical practice of augmenting antidepressant treatment with other psychoactive agents, such as atypical antipsychotics, in cases of treatment-resistant depression, future preclinical and clinical studies should be designed to investigate the potential benefits and risks of combining YL-0919 with other drugs. Such studies would be invaluable in defining the full therapeutic potential and optimal clinical positioning of this novel compound.

References

A Comparative Analysis of YL-0919 and Ketamine on the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the novel antidepressant candidate YL-0919 and the fast-acting antidepressant ketamine reveals distinct and overlapping mechanisms of action centered on the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Both compounds demonstrate a reliance on mTOR activation for their therapeutic effects, suggesting a convergent mechanism for rapid antidepressant action. This guide provides a detailed examination of their impact on the mTOR pathway, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction

Major depressive disorder (MDD) is a debilitating condition with a significant unmet medical need for rapid-onset therapeutics. Ketamine, an N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a breakthrough therapy due to its rapid and robust antidepressant effects, which are mediated, in part, through the activation of the mTOR pathway.[1][2][3][4][5][6] YL-0919, a novel multimodal antidepressant agent with activities as a partial 5-HT1A receptor agonist, serotonin (B10506) reuptake inhibitor, and sigma-1 receptor agonist, has also demonstrated rapid antidepressant-like effects in preclinical models. Notably, these effects are also linked to the activation of mTOR signaling. This guide provides a side-by-side comparison of the available data on how these two compounds modulate the mTOR pathway.

Impact on mTOR Pathway: A Quantitative Comparison

While direct head-to-head studies providing a quantitative comparison of YL-0919 and ketamine on the mTOR pathway are not yet available, data from separate preclinical studies offer insights into their individual effects. The following tables summarize the key quantitative findings on the activation of mTOR and its downstream effectors following treatment with each compound.

Table 1: Effect of Ketamine on mTOR Pathway Proteins in the Rat Prefrontal Cortex

ProteinTreatmentTime PointFold Change vs. Control (Mean ± SEM)Reference
p-mTOR (Ser2448)Ketamine (10 mg/kg, i.p.)1 hour~1.8 ± 0.2[1]
p-p70S6K (Thr389)Ketamine (10 mg/kg, i.p.)1 hour~2.0 ± 0.3[1]
p-4E-BP1 (Thr37/46)Ketamine (10 mg/kg, i.p.)1 hour~1.7 ± 0.15[1]
p-mTOR (Ser2448)Ketamine (10 mg/kg, i.p.)2 hours~1.5 ± 0.2[1]
p-p70S6K (Thr389)Ketamine (10 mg/kg, i.p.)2 hours~1.6 ± 0.2[1]
p-4E-BP1 (Thr37/46)Ketamine (10 mg/kg, i.p.)2 hours~1.4 ± 0.1[1]

Data are estimated from graphical representations in the cited literature and presented as approximate values.

Table 2: Effect of YL-0919 on mTOR Pathway Proteins in the Rat Hippocampus

ProteinTreatmentTime PointOutcomeReference
p-mTORYL-0919 (2.5 mg/kg, i.g.) for 10 days24 hours post last doseSignificantly increased vs. CUS model group
PSD95YL-0919 (2.5 mg/kg, i.g.) for 10 days24 hours post last doseSignificantly increased vs. CUS model group
Synapsin IYL-0919 (2.5 mg/kg, i.g.) for 10 days24 hours post last doseSignificantly increased vs. CUS model group

Quantitative fold-change data for YL-0919's effect on mTOR phosphorylation from a single study is not available in the public domain. The available studies confirm a significant increase in phosphorylated mTOR (p-mTOR) and downstream synaptic proteins. CUS: Chronic Unpredictable Stress.

Signaling Pathways and Experimental Workflows

The antidepressant effects of both YL-0919 and ketamine are contingent on the activation of the mTOR pathway, a critical regulator of protein synthesis and synaptogenesis.

Ketamine's Mechanism of Action on the mTOR Pathway

Ketamine, by blocking NMDA receptors, leads to a surge in glutamate (B1630785) transmission. This enhances α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activation, which in turn stimulates the Akt and ERK signaling cascades, both of which are upstream regulators of mTOR. The subsequent activation of mTORC1 leads to the phosphorylation of its downstream effectors, p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), promoting the synthesis of synaptic proteins and leading to synaptogenesis.[1][5]

Ketamine_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ketamine Ketamine NMDA_R NMDA Receptor Ketamine->NMDA_R inhibition Glutamate Glutamate Release NMDA_R->Glutamate AMPA_R AMPA Receptor Akt Akt AMPA_R->Akt ERK ERK AMPA_R->ERK Glutamate->AMPA_R activation mTORC1 mTORC1 Akt->mTORC1 activation ERK->mTORC1 activation p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Synaptogenesis Synaptogenesis & Protein Synthesis p70S6K->Synaptogenesis fourEBP1->Synaptogenesis

Caption: Ketamine's signaling cascade leading to mTORC1 activation.

YL-0919's Mechanism of Action on the mTOR Pathway

YL-0919's activation of the mTOR pathway is believed to be downstream of its effects on the serotonin and sigma-1 receptor systems, leading to an increase in brain-derived neurotrophic factor (BDNF). BDNF is a well-known activator of the mTOR pathway. This activation, similar to ketamine, promotes synaptogenesis and the expression of synaptic proteins.

YL0919_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular YL0919 YL-0919 FiveHT1A_R 5-HT1A Receptor YL0919->FiveHT1A_R partial agonist SERT SERT YL0919->SERT inhibition Sigma1_R Sigma-1 Receptor YL0919->Sigma1_R agonist BDNF BDNF Release FiveHT1A_R->BDNF SERT->BDNF Sigma1_R->BDNF mTORC1 mTORC1 BDNF->mTORC1 activation Synaptogenesis Synaptogenesis & Protein Synthesis mTORC1->Synaptogenesis

Caption: YL-0919's proposed mechanism for mTORC1 activation.

Experimental Workflow for Assessing mTOR Pathway Activation

A standard experimental workflow to compare the effects of YL-0919 and ketamine on the mTOR pathway would involve several key steps, from animal treatment to biochemical analysis.

Experimental_Workflow cluster_animal_treatment Animal Treatment cluster_tissue_processing Tissue Processing cluster_analysis Biochemical Analysis Animal_Model Rodent Model of Depression (e.g., CUS) or Naive Drug_Admin Drug Administration (YL-0919, Ketamine, Vehicle) Animal_Model->Drug_Admin Rapamycin_Admin Rapamycin Pre-treatment (Optional) Drug_Admin->Rapamycin_Admin Tissue_Harvest Brain Tissue Harvest (e.g., Prefrontal Cortex, Hippocampus) Drug_Admin->Tissue_Harvest Rapamycin_Admin->Tissue_Harvest Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction Western_Blot Western Blotting for: p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, PSD95, Synapsin I Protein_Extraction->Western_Blot Quantification Densitometric Analysis Western_Blot->Quantification

Caption: A typical experimental workflow for studying mTOR activation.

Detailed Experimental Protocols

Western Blotting for mTOR Pathway Proteins
  • Tissue Homogenization: Brain tissue (e.g., prefrontal cortex or hippocampus) is rapidly dissected and homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-mTOR (Ser2448), total mTOR, phospho-p70S6K (Thr389), etc.), diluted in blocking buffer.

  • Washing: The membrane is washed three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

  • Analysis: Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

In Vivo Rapamycin Inhibition Studies
  • Animal Subjects: Male adult rats or mice are used.

  • Rapamycin Preparation: Rapamycin is dissolved in a suitable vehicle (e.g., 100% ethanol) and then diluted in a solution containing Tween 80 and polyethylene (B3416737) glycol (PEG).

  • Administration: Rapamycin (typically 0.2 nmol) or vehicle is administered via intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection 30 minutes to 24 hours prior to the administration of YL-0919 or ketamine.[2][4][7][8][9][10]

  • Behavioral Testing/Biochemical Analysis: Following drug administration, animals are subjected to behavioral tests (e.g., forced swim test, sucrose (B13894) preference test) or euthanized for brain tissue collection and subsequent biochemical analysis as described in the Western blotting protocol.

Conclusion

Both YL-0919 and ketamine converge on the mTOR signaling pathway to exert their rapid antidepressant-like effects. Ketamine's mechanism is initiated by NMDA receptor antagonism, leading to a glutamate surge and subsequent activation of the Akt/ERK-mTOR cascade. YL-0919, through its multimodal action on serotonergic and sigma-1 systems, is proposed to increase BDNF, which in turn activates mTOR. The indispensable role of mTOR in the therapeutic action of both compounds is underscored by the ability of the mTOR inhibitor rapamycin to block their effects.

While the available data strongly support the involvement of the mTOR pathway for both drugs, the lack of direct comparative studies necessitates further research to delineate the relative potency, efficacy, and duration of mTOR activation by YL-0919 and ketamine. Such studies will be crucial for understanding the nuances of their mechanisms and for the development of next-generation rapid-acting antidepressants.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. The safety and efficacy of YL-0919 have not been established in humans.

References

Validating the Role of the Sigma-1 Receptor in the Mechanism of Hypidone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Hypidone hydrochloride (YL-0919) with other relevant compounds to validate the crucial role of the sigma-1 receptor in its mechanism of action. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Executive Summary

This compound (YL-0919) is a novel antidepressant candidate that has demonstrated a rapid onset of action in preclinical studies.[1][2] A significant body of evidence points to its function as a selective sigma-1 receptor agonist.[2][3] This agonism is believed to be a key driver of its therapeutic effects, differentiating it from traditional antidepressants like selective serotonin (B10506) reuptake inhibitors (SSRIs). This guide will objectively compare this compound with a known sigma-1 receptor agonist (SA-4503), an SSRI with sigma-1 receptor affinity (Fluvoxamine), and a selective sigma-1 receptor antagonist (BD-1047) to elucidate its mechanism.

Comparative Analysis of Receptor Binding Affinities

The interaction of a compound with its molecular target is a critical determinant of its pharmacological profile. The binding affinity, often expressed as the inhibition constant (Ki), indicates the concentration of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

CompoundPrimary Target(s)Sigma-1 Receptor Affinity (Ki, nM)Other Receptor Affinities (Ki, nM)Reference(s)
This compound (YL-0919) Sigma-1 Receptor AgonistHigh Affinity5-HT1A: 0.19, SERT: 0.72[4][5]
SA-4503 Selective Sigma-1 Receptor Agonist17.4Low affinity for 36 other receptors
Fluvoxamine SSRI, Sigma-1 Receptor Agonist36SERT[6]
BD-1047 Selective Sigma-1 Receptor Antagonist0.93 (σ1), 47 (σ2)-[7]

Note: While multiple sources confirm this compound's high affinity for the sigma-1 receptor, a precise Ki value was not available in the reviewed literature.[4][8]

Experimental Validation of the Sigma-1 Receptor's Role

A series of key experiments have been instrumental in validating the engagement of the sigma-1 receptor by this compound and its downstream functional consequences.

In Vivo Antidepressant Effect Blockade

A cornerstone of validating a drug's mechanism is the ability to block its effects with a selective antagonist. In animal models of depression, the antidepressant-like effects of this compound are attenuated by pretreatment with BD-1047, a selective sigma-1 receptor antagonist.[1][2] This strongly suggests that the therapeutic action of this compound is mediated through the sigma-1 receptor.

Astrocytic Sigma-1R Knockdown

Further evidence comes from studies involving the genetic knockdown of the sigma-1 receptor in specific brain cells. Knocking down the sigma-1 receptor in astrocytes has been shown to block the positive effects of this compound on mitochondrial function and the expression of Brain-Derived Neurotrophic Factor (BDNF).[4] Furthermore, targeted knockdown of the astrocytic sigma-1 receptor in the ventral hippocampus prevents the antidepressant and anxiolytic effects of this compound in mice.[4]

Downstream Signaling Pathways

Activation of the sigma-1 receptor by this compound initiates a cascade of downstream signaling events. A key outcome is the activation of the BDNF-mTOR pathway, which is crucial for enhancing synaptic plasticity.[3] This is a significant finding, as impaired neuroplasticity is a hallmark of depression.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 This compound (YL-0919) Action cluster_1 Downstream Effects YL-0919 YL-0919 Sigma-1 R Sigma-1 R YL-0919->Sigma-1 R Binds & Activates Mitochondrial Function Mitochondrial Function Sigma-1 R->Mitochondrial Function Enhances BDNF Expression BDNF Expression Sigma-1 R->BDNF Expression Increases BD-1047 BD-1047 BD-1047->Sigma-1 R Blocks mTOR Pathway mTOR Pathway BDNF Expression->mTOR Pathway Activates Synaptic Plasticity Synaptic Plasticity mTOR Pathway->Synaptic Plasticity Enhances Antidepressant Effects Antidepressant Effects Synaptic Plasticity->Antidepressant Effects

Caption: Mechanism of this compound via the Sigma-1 Receptor.

cluster_0 In Vitro Validation cluster_1 In Vivo Validation Radioligand Binding Radioligand Binding Assay (Determine Ki) Drug Administration Administer YL-0919 +/- BD-1047 Radioligand Binding->Drug Administration Informs Dosing Mitochondrial Assay Mitochondrial Function Assay (Measure Membrane Potential) Animal Model Induce Depression-like State (e.g., Chronic Stress) Animal Model->Drug Administration Behavioral Test Forced Swimming Test (Measure Immobility Time) Drug Administration->Behavioral Test Biochemical Analysis Western Blot for BDNF (Quantify Protein Levels) Behavioral Test->Biochemical Analysis

References

A Comparative Analysis of the Neuroplastic Effects of Hypidone Hydrochloride and Escitalopram

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative guide on the neuroplasticity effects of the novel antidepressant candidate Hypidone hydrochloride (YL-0919) and the widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI) escitalopram (B1671245) has been compiled for researchers, scientists, and drug development professionals. This guide synthesizes preclinical and clinical findings, presenting a side-by-side analysis of their mechanisms of action, effects on key neuroplasticity markers, and the experimental methodologies used to ascertain these effects.

Executive Summary

This compound, a novel multimodal antidepressant, and escitalopram, a benchmark SSRI, both exert significant effects on neuroplasticity, a key factor in the pathophysiology and treatment of depression. While both compounds ultimately promote synaptic plasticity, their underlying mechanisms and the specific molecular and structural changes they induce show notable differences. This compound appears to act robustly through the brain-derived neurotrophic factor (BDNF)-mTOR signaling pathway, leading to significant increases in synaptic proteins and dendritic complexity. Escitalopram's effects are primarily driven by the modulation of the serotonergic system, resulting in time-dependent increases in synaptic density and alterations in brain connectivity.

Comparative Data on Neuroplasticity Markers

The following tables summarize the quantitative effects of this compound and escitalopram on various markers of neuroplasticity, compiled from multiple studies.

Table 1: Effects on BDNF and Synaptic Protein Expression

Parameter This compound (YL-0919) Escitalopram Experimental Model
BDNF Levels Significantly increased expression in the prefrontal cortex (PFC) and hippocampus.[1][2][3][4]Prevents stress-induced decreases in BDNF levels in hippocampal neurons.[5]Animal models of PTSD and depression (rats/mice)[1][2][3][4]; Rat hippocampal neuronal cultures.[5]
Synapsin-1 Significantly increased expression in the PFC and hippocampus.[1][3][4][6]No direct quantitative data found in the provided search results.Animal models of PTSD and depression (rats/mice).[1][3][4][6]
PSD-95 Significantly increased expression in the PFC and hippocampus.[2][4][6]Prevents stress-induced decreases in PSD-95 levels in hippocampal neurons.[5]Animal models of depression (rats)[2][4][6]; Rat hippocampal neuronal cultures.[5]
GluA1 Significantly increased expression in the PFC.[1][3]No direct quantitative data found in the provided search results.Animal models of PTSD (mice).[1][3]
Synaptophysin (SYP) No direct quantitative data found in the provided search results.Prevents stress-induced decreases in SYP levels in hippocampal neurons.[5]Rat hippocampal neuronal cultures.[5]

Table 2: Effects on Neuronal Morphology and Synaptic Density

Parameter This compound (YL-0919) Escitalopram Experimental Model
Dendritic Complexity Significantly increased in pyramidal neurons of the mPFC.[4][6]Significantly increased total outgrowth of hippocampal dendrites.[5]Animal models of depression (rats)[4][6]; Rat hippocampal neuronal cultures.[5]
Dendritic Spine Density Significantly increased in the mPFC.[4][6]Chronic treatment remodels synaptic ultrastructure in the prefrontal cortex and hippocampus.[7]Animal models of depression (rats).[4][6][7]
Synaptic Density (SV2A) No direct quantitative data found in the provided search results.Time-dependent increase in SV2A density in the neocortex and hippocampus.[8][9][10]Healthy human volunteers.[8][9][10]

Mechanisms of Action and Signaling Pathways

This compound

This compound's pro-neuroplastic effects are largely attributed to its action as a sigma-1 receptor agonist and its multimodal influence on the serotonergic system (5-HT1A receptor partial agonist and serotonin reuptake inhibitor).[11][12][13] This leads to the activation of the BDNF-mTOR signaling pathway, a critical cascade for synaptogenesis and neuronal survival.[11][12][13]

Hypidone_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Hypidone Hypidone Sigma1R Sigma-1 Receptor Hypidone->Sigma1R SERT SERT Hypidone->SERT Inhibition 5HT1A 5-HT1A Receptor Hypidone->5HT1A Partial Agonism BDNF_increase Increased BDNF Expression Sigma1R->BDNF_increase mTOR_activation mTOR Activation BDNF_increase->mTOR_activation Synaptic_Proteins Increased Synaptic Proteins (Synapsin-1, PSD-95, GluA1) mTOR_activation->Synaptic_Proteins Neuroplasticity Enhanced Neuroplasticity (Dendritic Growth, Spine Density) Synaptic_Proteins->Neuroplasticity

Signaling pathway of this compound's neuroplastic effects.
Escitalopram

Escitalopram, a selective serotonin reuptake inhibitor, primarily functions by blocking the serotonin transporter (SERT), thereby increasing the extracellular levels of serotonin.[14] This sustained increase in serotonergic neurotransmission is believed to initiate downstream signaling cascades that promote neuroplastic changes, including the modulation of synaptic protein expression and an increase in synaptic density over time.[5][8][9][10]

Escitalopram_Pathway cluster_extracellular_esc Extracellular Space cluster_membrane_esc Cell Membrane cluster_intracellular_esc Intracellular Space Escitalopram Escitalopram SERT_esc SERT Escitalopram->SERT_esc Inhibition Serotonin_inc Increased Extracellular Serotonin Postsynaptic_R Postsynaptic Serotonin Receptors Serotonin_inc->Postsynaptic_R Downstream_Sig Downstream Signaling Cascades Postsynaptic_R->Downstream_Sig Synaptic_Plasticity Enhanced Synaptic Plasticity (Increased Synaptic Density, Neuronal Outgrowth) Downstream_Sig->Synaptic_Plasticity

Signaling pathway of escitalopram's neuroplastic effects.

Experimental Protocols

Western Blotting for Synaptic Protein Quantification

This method is used to measure the relative abundance of specific proteins, such as BDNF, synapsin-1, and PSD-95.

  • Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, hippocampus) are dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-BDNF, anti-synapsin-1). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: The signal is detected using chemiluminescence or fluorescence imaging systems.

  • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.[9][15]

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Tissue_Homogenization Tissue Homogenization Protein_Quantification Protein Quantification Tissue_Homogenization->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer Protein Transfer to Membrane SDS_PAGE->Protein_Transfer Primary_Antibody Primary Antibody Incubation Protein_Transfer->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Signal_Detection Signal Detection Secondary_Antibody->Signal_Detection Quantification Band Intensity Quantification & Normalization Signal_Detection->Quantification

Workflow for Western Blotting analysis.
Golgi-Cox Staining for Dendritic Spine Analysis

This technique is employed to visualize the morphology of neurons, including dendritic branches and spines.

  • Tissue Preparation: Animals are euthanized, and their brains are rapidly removed and immersed in a Golgi-Cox solution for an extended period.

  • Sectioning: The brains are sectioned into thick slices (e.g., 100-200 µm) using a vibratome or cryostat.[7][14]

  • Staining and Mounting: The sections are stained to reveal the impregnated neurons and then mounted on glass slides.[16]

  • Microscopy and Imaging: The slides are examined under a light microscope, and images of well-impregnated neurons are captured.

  • Analysis: The dendritic length, number of branches, and the number and density of dendritic spines are quantified using specialized imaging software.[7][14]

Conclusion

Both this compound and escitalopram demonstrate significant pro-neuroplastic properties, albeit through different primary mechanisms. This compound's activation of the BDNF-mTOR pathway results in robust increases in synaptic proteins and neuronal complexity in preclinical models. Escitalopram's modulation of the serotonergic system leads to a time-dependent increase in synaptic density in humans. These findings provide valuable insights for the development of novel antidepressant therapies targeting neuroplasticity. Further head-to-head comparative studies are warranted to directly elucidate the differential efficacy and onset of action of these two compounds in promoting neuroplasticity.

References

Evaluating YL-0919 in Non-Human Primates: A Comparative Guide on Efficacy and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the long-term efficacy and safety of YL-0919 in non-human primates, contextualized with available data on alternative antidepressant compounds. While extensive long-term data for YL-0919 in primates is not yet publicly available, this document synthesizes existing preclinical findings and draws comparisons with mechanistically related drugs that have undergone longer-term evaluation.

Executive Summary

YL-0919 is a novel investigational compound with a multi-target mechanism of action, functioning as a serotonin (B10506) (5-HT) reuptake inhibitor, a 5-HT1A receptor partial agonist, and a 5-HT6 receptor full agonist.[1] Preclinical studies in rodents have demonstrated its potential for rapid-acting antidepressant and anxiolytic effects. A key study in cynomolgus monkeys subjected to a Chronic Unpredictable Stress (CUS) model has shown promising, faster-onset antidepressant-like effects compared to the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875).[1][2] However, this primate study was of a shorter duration (up to 17 days of treatment), and comprehensive long-term efficacy and safety data in non-human primates are not yet available.

This guide will compare the available data on YL-0919 with long-term data from sertraline (B1200038), a widely used SSRI, which has been studied in cynomolgus monkeys for up to 18 months. Additionally, we will discuss other relevant alternatives such as vilazodone (B1662482) and vortioxetine, for which long-term non-human primate data is limited, but their established mechanisms and clinical profiles provide valuable context.

Comparative Efficacy in Non-Human Primates

The primary non-human primate data for YL-0919 comes from a study utilizing a Chronic Unpredictable Stress (CUS) model in female cynomolgus monkeys. This model is designed to induce depressive-like behaviors.

Table 1: Comparative Efficacy of YL-0919 and Sertraline in Cynomolgus Monkeys

ParameterYL-0919Sertraline
Study Duration Up to 17 days[1][2]18 months[3][4]
Animal Model Chronic Unpredictable Stress (CUS)[1][2]Socially-housed with characterization of depressive behavior[3][4]
Dosage 1.2 mg/kg, intragastrically (i.g.)[1][2]20 mg/kg, orally (p.o.)[3][4]
Antidepressant Effects Significant reversal of depression-like behaviors (huddling, self-clasping) and increased exploration. Faster onset of action (9 days) compared to fluoxetine (17 days).[1][2]No significant effect on depressive behavior.[3]
Anxiolytic Effects Not explicitly measured in the primate study, but demonstrated in rodent models.Significant reduction in anxiety.[3]
Social Behavior Not reported.Increased affiliation and reduced aggression.[4]

Long-Term Safety and Tolerability in Non-Human Primates

Long-term safety data for YL-0919 in non-human primates is not currently available in the public domain. In contrast, an 18-month study on sertraline in cynomolgus monkeys provides valuable insights into the potential long-term effects of compounds acting on the serotonergic system.

Table 2: Comparative Safety Profile of Sertraline in Long-Term Non-Human Primate Studies

ParameterSertraline (18-month study)
Cardiovascular Effects Exacerbated coronary and carotid artery atherosclerosis, particularly in depressed monkeys.[4][5]
Metabolic Effects No significant effect on body weight, body mass index, or plasma lipids.[4][5]
Neurological Effects Interaction with depression status to affect volumes of the anterior cingulate cortex, Brodmann's Area 24, and hippocampus. In non-depressed monkeys, sertraline reduced right hippocampal volume. In depressed monkeys, it increased left anterior cingulate cortex volume.[3][4]
General Health Generally well-tolerated with no significant adverse events reported leading to discontinuation.

Mechanistic Comparison with Alternatives

YL-0919's unique pharmacological profile as a 5-HT1A partial agonist and SSRI, combined with 5-HT6 agonism, distinguishes it from traditional SSRIs and other multi-modal antidepressants.

Table 3: Mechanistic Profile of YL-0919 and Alternatives

CompoundMechanism of ActionPotential Advantages based on Mechanism
YL-0919 5-HT Transporter (SERT) inhibitor, 5-HT1A receptor partial agonist, 5-HT6 receptor full agonist.[1]The combination of SERT inhibition and 5-HT1A partial agonism may lead to a faster onset of action and a better side-effect profile, including reduced sexual dysfunction.[6] 5-HT6 agonism may contribute to cognitive enhancement.
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI).[3][4]Well-established efficacy for depression and anxiety.
Vilazodone SERT inhibitor and 5-HT1A receptor partial agonist.[6][7]Similar to YL-0919, this dual mechanism is hypothesized to offer a faster onset and improved tolerability compared to traditional SSRIs.[6]
Vortioxetine SERT inhibitor, 5-HT1A receptor agonist, 5-HT1B receptor partial agonist, and 5-HT3, 5-HT7, and 5-HT1D receptor antagonist.[8][9]Multi-modal action that may offer benefits for cognitive symptoms associated with depression.

Experimental Protocols

Chronic Unpredictable Stress (CUS) Model in Cynomolgus Monkeys (for YL-0919 evaluation)
  • Subjects: Female cynomolgus monkeys with low social status were selected.

  • Stress Induction: Monkeys were subjected to an 8-week CUS paradigm. Stressors included food and water deprivation, space restriction, loud noise, strobe light, and intimidation with fake snakes.[1][10][11]

  • Behavioral Assessment: Depressive-like behaviors such as huddling, self-clasping, locomotion, and environmental exploration were monitored. An "exploratory interest" was evaluated using a window-opening test.[1][2]

  • Drug Administration: Following the 8-week stress period, monkeys were administered YL-0919 (1.2 mg/kg, i.g.) or fluoxetine (2.4 mg/kg, i.g.) daily.[1][2]

Long-Term Sertraline Administration in Cynomolgus Monkeys
  • Subjects: 42 socially-housed adult female cynomolgus monkeys were randomized based on pre-treatment depressive behavior and body weight.[3][4]

  • Drug Administration: Monkeys were trained for oral administration of a placebo or 20 mg/kg sertraline HCl daily for 18 months.[3][4]

  • Behavioral Assessment: Depressive and anxious behaviors were recorded.

  • Physiological and Anatomical Assessment: Cardiovascular risk factors, coronary artery atherosclerosis (measured by histomorphometry), and neural region volumes (measured by MRI) were assessed.[4][5]

Signaling Pathways and Experimental Workflows

YL_0919_Mechanism_of_Action cluster_serotonergic Serotonergic Synapse YL0919 YL-0919 SERT SERT Transporter YL0919->SERT Inhibits HT1A_pre 5-HT1A Autoreceptor YL0919->HT1A_pre Partial Agonist HT1A_post Postsynaptic 5-HT1A Receptor YL0919->HT1A_post Partial Agonist HT6 Postsynaptic 5-HT6 Receptor YL0919->HT6 Full Agonist PreSynaptic Presynaptic Neuron Serotonin Serotonin (5-HT) PreSynaptic->Serotonin Release PostSynaptic Postsynaptic Neuron Serotonin->SERT Reuptake Serotonin->HT1A_pre Binds Serotonin->HT1A_post Binds Serotonin->HT6 Binds HT1A_pre->PreSynaptic Inhibits 5-HT Release HT1A_post->PostSynaptic Modulates Neuronal Firing HT6->PostSynaptic Modulates Neuronal Activity

Caption: Mechanism of action of YL-0919 in the serotonergic synapse.

CUS_Monkey_Model_Workflow start Select low social status female cynomolgus monkeys cus 8-week Chronic Unpredictable Stress (CUS) start->cus behavior_pre Baseline Behavioral Assessment cus->behavior_pre drug_admin Daily Drug Administration (YL-0919 or Fluoxetine) behavior_pre->drug_admin behavior_post Post-treatment Behavioral Assessment drug_admin->behavior_post analysis Data Analysis and Comparison of Onset of Action behavior_post->analysis

Caption: Experimental workflow for the Chronic Unpredictable Stress (CUS) model in monkeys.

Conclusion

YL-0919 demonstrates promising, rapid-onset antidepressant-like efficacy in a non-human primate model of depression, with a faster onset of action compared to fluoxetine. Its multi-target mechanism of action, particularly the combination of SERT inhibition and 5-HT1A partial agonism, suggests potential for improved therapeutic outcomes. However, the current lack of long-term efficacy and safety data in non-human primates is a significant gap.

In contrast, long-term studies with the SSRI sertraline in a similar primate model, while not showing a robust antidepressant effect in the specific paradigm used, provide crucial safety information, highlighting potential long-term impacts on cardiovascular health and brain structure that warrant consideration in the development of any new serotonergic agent.

Further long-term studies in non-human primates are essential to fully characterize the efficacy and safety profile of YL-0919 and to definitively establish its advantages over existing therapies. These studies should include comprehensive toxicological assessments, cardiovascular monitoring, and neuroimaging to build a complete picture of its long-term effects.

References

Safety Operating Guide

Proper Disposal of Hypidone Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling Hypidone hydrochloride, a novel antidepressant candidate, understanding the proper disposal procedures is not just a matter of compliance but a critical component of responsible research. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with institutional safety protocols and regulatory requirements.

I. Understanding the Hazard Profile of this compound

Before handling this compound, it is crucial to be thoroughly familiar with its hazard profile as outlined in the Safety Data Sheet (SDS). This information dictates the necessary precautions for handling and the stringent requirements for its disposal.

Hazard CategoryDescriptionPrecautionary Statements
Human Health Hazards Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing cancer. Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children.[1]P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P260: Do not breathe dust. P263: Avoid contact during pregnancy/while nursing. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Environmental Hazards Very toxic to aquatic life with long-lasting effects.[1]P273: Avoid release to the environment.[1]
Physical/Chemical Hazards Combustible. Development of hazardous combustion gases or vapors possible in the event of fire.[1]No specific precautionary statements provided in the search results.

II. Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the proper disposal of this compound waste, including pure compound, contaminated materials, and solutions.

Objective: To safely collect, store, and dispose of this compound waste in compliance with safety regulations and environmental protection standards.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.

  • Designated hazardous waste container: A clearly labeled, leak-proof container with a secure lid, compatible with chemical waste.

  • Hazardous waste labels.

  • Spill kit for chemical spills.

Procedure:

Step 1: Segregation of Waste

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing this compound).

Step 2: Collection of Waste

  • Solid Waste: Place all solid materials contaminated with this compound into a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

    • Crucially, do not dispose of any liquid waste containing this compound down the drain. This is to prevent the release of this aquatically toxic substance into the sewer system.[1]

  • Empty Containers:

    • Containers that held this compound must be treated as hazardous waste.

    • If institutional policy allows for the cleaning of containers, they must be triple-rinsed with a suitable solvent.

    • The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[2][3] Subsequent rinses may also need to be collected depending on local regulations.

Step 3: Labeling of Waste Containers

  • Properly label all hazardous waste containers with the following information:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Toxic," "Environmental Hazard").

    • The accumulation start date.

    • The name of the principal investigator or lab group.

Step 4: Storage of Waste

  • Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.[2][3]

  • Store in a well-ventilated area, away from incompatible materials.

Step 5: Disposal of Waste

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not attempt to neutralize or treat this compound waste in the laboratory unless a specifically approved and validated protocol is available from your EHS office. In-lab neutralization of complex pharmaceutical compounds can be dangerous and may create other hazardous byproducts.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

HypidoneHydrochlorideDisposal cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal start Start: Handling Hypidone Hydrochloride ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe Always waste_gen Waste Generated ppe->waste_gen waste_type Determine Waste Type waste_gen->waste_type solid_waste Solid Waste: Contaminated labware, PPE, etc. waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing Hypidone HCl waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse Container empty_container->rinse_container storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste rinse_container->collect_rinsate collect_rinsate->storage ehs_pickup Arrange for Pickup by EHS/Licensed Contractor storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Hypidone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hypidone hydrochloride. The following procedures are based on established best practices for managing hazardous drugs in a laboratory setting.[1][2][3]

Emergency Contact Information:

  • In case of exposure or spill, immediately contact your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.

  • Emergency Phone (CHEMTREC): 800-424-9300 (USA) / +1-703-527-3887 (International)

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the final and critical barrier against exposure to hazardous substances like this compound.[2][4] The following table summarizes the required PPE for various handling procedures.

Activity Required Personal Protective Equipment
Receiving & Storage Nitrile or chemotherapy-rated gloves
Compounding/Weighing Two pairs of chemotherapy-rated gloves, disposable gown, N95 respirator, eye protection (goggles or face shield)[1][5]
Administration Two pairs of chemotherapy-rated gloves, disposable gown, eye protection (if splash risk)[1][3]
Spill Cleanup Full PPE: two pairs of chemotherapy-rated gloves, disposable gown, N95 respirator, eye protection (goggles and face shield), shoe covers[1]
Waste Disposal Two pairs of chemotherapy-rated gloves, disposable gown

Key PPE Requirements:

  • Gloves: Always wear two pairs of powder-free, chemotherapy-rated gloves that meet ASTM standard D6978.[5] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Gloves should be changed every 30-60 minutes or immediately if contaminated, torn, or punctured.[4]

  • Gowns: Use disposable, low-permeability gowns with solid fronts, long sleeves, and tight-fitting cuffs.[1][3] Gowns should be changed every 2-3 hours or immediately after a spill or splash.[5]

  • Respiratory Protection: An N95 respirator is necessary to protect against airborne particles, especially during compounding or when handling powders.[1][5] Surgical masks do not provide adequate respiratory protection.[5]

  • Eye and Face Protection: Goggles are required when there is a risk of splashes.[5] A full face shield should be worn in conjunction with goggles during activities with a high risk of splashing, such as cleaning up large spills.[2]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate gloves when handling the package.

  • Store this compound in a designated, well-ventilated, and restricted-access area.

  • Keep the container tightly closed and dry.

  • Recommended storage temperatures are -20°C for up to one month or -80°C for up to six months for stock solutions.[6]

2. Compounding and Preparation:

  • All handling of powdered this compound should be performed in a designated containment primary engineering control (C-PEC), such as a powder hood or ventilated enclosure.[5]

  • Don all required PPE before beginning any compounding activities.

  • Work carefully to avoid the generation of dust or aerosols.

  • Clean and decontaminate the work area before and after each use.

3. Spill Management:

  • Small Spills (<5 mL):

    • Isolate the area.

    • Don full PPE.[1]

    • Use a spill kit to absorb the material.

    • Clean the area multiple times to ensure complete removal.[1]

    • Dispose of all cleanup materials as hazardous waste.[1]

  • Large Spills (>5 mL):

    • Evacuate and isolate the area.[1]

    • Contact your institution's EHS department immediately.

    • Only trained personnel with appropriate PPE should clean up large spills.[1]

4. Disposal Plan:

  • All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous waste.[1]

  • Place contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids, and seek medical attention.[7]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Handling cluster_response Contingency & Disposal Receiving Receiving - Inspect package - Wear gloves Storage Storage - Designated area - Tightly sealed - Correct temperature Receiving->Storage Store Securely Compounding Compounding - In C-PEC - Full PPE Storage->Compounding Retrieve for Use Administration Administration - Appropriate PPE Compounding->Administration Prepared Compound Waste Waste Generation - Used PPE - Empty containers Compounding->Waste Generate Waste Administration->Waste Generate Waste Spill Spill Occurs - Isolate area - Full PPE Disposal Disposal - Sealed, labeled container - Follow regulations Spill->Disposal Dispose of Cleanup Material Waste->Disposal Collect for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.